Raltegravir
Descripción
This compound is an antiretroviral drug produced by Merck & Co., used to treat HIV infection. It received approval by the U.S. Food and Drug Administration (FDA) on 12 October 2007, the first of a new class of HIV drugs, the integrase inhibitors, to receive such approval.
This compound is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of this compound is as a HIV Integrase Inhibitor.
This compound is an integrase inhibitor, the first of the class of antiviral agents active against the human immunodeficiency virus (HIV) that targets the viral integrase. This compound is used in combination with other antiretroviral agents in the treatment of HIV infection. This compound has not been linked convincingly to serum aminotransferase elevations during therapy or to episodes of acute, clinically apparent liver injury.
This compound has been reported in Stachybotrys chartarum with data available.
This compound is a small molecule with activity against human immunodeficiency virus (HIV). This compound is an integrase inhibitor that blocks the integration of the viral genome into the host DNA, a critical step in the pathogenesis of HIV.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 12 investigational indications.
See also: this compound Potassium (active moiety of).
Propiedades
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFBEXEKNGXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048660 | |
| Record name | Raltegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518048-05-0 | |
| Record name | Raltegravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raltegravir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raltegravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raltegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Raltegravir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Raltegravir's Mechanism of Action: A Technical Guide to HIV Integrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Raltegravir (B610414), a cornerstone of antiretroviral therapy. We will delve into the intricacies of HIV-1 integrase inhibition, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.
Executive Summary
This compound is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme.[1][2][3] It belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs).[1] Its primary mechanism of action is the specific blockade of the strand transfer step in the HIV DNA integration process, a critical stage in the viral replication cycle.[2][4] This inhibition prevents the covalent insertion of the viral DNA into the host cell's genome, thereby halting the establishment of a productive and persistent infection.[1][5] this compound exhibits potent antiviral activity against both HIV-1 and HIV-2 and is effective against viral strains resistant to other classes of antiretroviral drugs.[1][6]
The HIV-1 Integration Pathway: A Target for Therapeutic Intervention
The integration of the viral DNA into the host chromosome is a multi-step process orchestrated by the viral enzyme integrase.[5][7] This process can be broadly divided into two key catalytic steps:
-
3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the long terminal repeat (LTR) sequences at both ends of the newly synthesized viral DNA.[8][9] It then catalytically cleaves a dinucleotide from each 3' end, exposing reactive 3'-hydroxyl groups.[10][11] This processed viral DNA, in complex with integrase and other host and viral proteins, forms the pre-integration complex (PIC).[9][10]
-
Strand Transfer: The PIC is transported into the nucleus of the host cell.[9] Here, the integrase enzyme facilitates a concerted nucleophilic attack by the exposed 3'-hydroxyl groups of the viral DNA on the phosphodiester backbone of the host cell's chromosomal DNA.[1][10] This results in the covalent ligation of the viral DNA into the host genome, establishing the provirus.[1][5] Host cell DNA repair machinery subsequently repairs the gaps at the integration site.[7][10]
This compound's Molecular Mechanism of Inhibition
This compound specifically targets the strand transfer step of the integration process.[1][4] It does not significantly inhibit the 3'-processing step.[1] The mechanism of inhibition is highly specific and involves the following key features:
-
Chelation of Divalent Metal Ions: The active site of HIV-1 integrase contains a conserved D, D-35-E motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[12] These metal ions are crucial for the catalytic activity of the enzyme, facilitating the nucleophilic attack during strand transfer.[2] this compound contains a characteristic β-hydroxy keto acid motif that effectively chelates these Mg²⁺ ions in the integrase active site.[1]
-
Interfacial Inhibition: By binding to the integrase-viral DNA complex (the intasome), this compound acts as an interfacial inhibitor.[1][13] It positions itself at the interface between the enzyme and the viral DNA substrate. This binding physically obstructs the host DNA from accessing the active site, thereby preventing the strand transfer reaction.[1] The binding of this compound displaces the reactive 3' end of the viral DNA from its catalytically competent position.[13]
Visualization of the HIV Integration Pathway and this compound's Action
The following diagram illustrates the key steps of HIV DNA integration and the point of intervention by this compound.
Caption: HIV integration pathway and this compound's point of inhibition.
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of HIV-1 Integrase Strand Transfer
| Parameter | Value (nM) | Reference |
| IC₅₀ | 2 - 7 | [1][6][13] |
Table 2: Cell-Based Antiviral Activity
| Parameter | Cell Type | Serum Condition | Value (µM) | Reference |
| IC₉₅ | - | 10% FBS | 0.019 | [1][13] |
| IC₉₅ | - | 50% NHS | 0.031 | [1][13] |
| EC₅₀ | MT-4 cells | - | 0.0014 - 0.002 | [14] |
Table 3: this compound Binding to Plasma Proteins
| Protein | Binding Percentage | Association Constant (n·Ka) | Reference |
| Human Plasma Proteins | ~83% | - | [3] |
| Albumin | High | 9.8 x 10² L/mol | |
| Alpha-1-acid glycoprotein (B1211001) (AAG) | No significant binding | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of integrase to catalyze the insertion of a donor DNA substrate into a target DNA substrate in a cell-free system.
Objective: To determine the IC₅₀ of this compound for the inhibition of the strand transfer reaction.
Materials:
-
Donor DNA (DS): A double-stranded oligonucleotide mimicking the U5 end of the HIV-1 LTR, often with a biotin (B1667282) label at one end.[15]
-
Target DNA (TS): A double-stranded oligonucleotide or supercoiled plasmid DNA.[8]
-
Reaction Buffer: Typically contains a buffer (e.g., HEPES or Bis-Tris propane), a reducing agent (e.g., DTT), a salt (e.g., NaCl or MgSO₄), and a divalent cation (e.g., MgCl₂ or MnCl₂).[8][16]
-
This compound stock solution.
-
Detection System: If using a biotinylated donor, a streptavidin-coated plate and an antibody-HRP conjugate targeting a modification on the target DNA can be used for colorimetric detection.[15] Alternatively, radiolabeled oligonucleotides and gel electrophoresis can be employed.
Protocol:
-
Enzyme and Substrate Preparation:
-
Dilute recombinant HIV-1 integrase to the desired concentration in reaction buffer.
-
Prepare donor and target DNA substrates at the appropriate concentrations.
-
-
Reaction Setup:
-
In a microtiter plate or microcentrifuge tubes, add the reaction buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Add the HIV-1 integrase and the donor DNA. Incubate for a short period (e.g., 30 minutes at 37°C) to allow the formation of the integrase-DNA complex.[15]
-
-
Initiation of Strand Transfer:
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA and SDS.[8]
-
Colorimetric Detection: If using a plate-based assay, wash the wells and add an HRP-conjugated antibody that recognizes the modified target DNA. After incubation and further washing, add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[15]
-
Gel Electrophoresis: If using radiolabeled substrates, the reaction products are separated on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the strand transfer products.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based HIV-1 Replication Assay
This assay measures the ability of this compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the EC₅₀ or IC₉₅ of this compound in a cellular context.
Materials:
-
A susceptible cell line (e.g., MT-4, PM1, or SupT1 cells).[8][9]
-
A laboratory-adapted or clinical isolate of HIV-1.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution.
-
A method for quantifying viral replication, such as a p24 antigen ELISA or a quantitative reverse transcription PCR (qRT-PCR) for viral RNA in the supernatant.
Protocol:
-
Cell Preparation:
-
Culture the target cells to a sufficient density.
-
Seed the cells into a 96-well plate at a predetermined concentration.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions or a vehicle control to the cells.
-
Infect the cells with a known amount of HIV-1 (e.g., determined by multiplicity of infection, MOI, or p24 antigen concentration).
-
-
Incubation:
-
Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, harvest the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 antigen ELISA or qRT-PCR for viral RNA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₉₅ value.
-
Quantitative PCR (qPCR) for HIV-1 Integration
This assay quantifies the amount of integrated HIV-1 DNA in infected cells.
Objective: To confirm that this compound inhibits the integration of viral DNA into the host genome.
Materials:
-
Genomic DNA extraction kit.
-
Primers and probes for a two-step nested PCR:
-
Primers and a probe for a host housekeeping gene (e.g., β-globin or GAPDH) to normalize for the amount of input DNA.[2]
-
qPCR instrument and reagents.
Protocol:
-
Cell Infection and Treatment:
-
Infect target cells with HIV-1 in the presence or absence of this compound.
-
At a specified time post-infection, harvest the cells.
-
-
Genomic DNA Extraction:
-
Extract total genomic DNA from the infected cells using a commercial kit.
-
-
First-Round Preamplification PCR:
-
Perform a non-quantitative PCR using the Alu and gag primers. This step selectively amplifies the junction between integrated proviral DNA and the flanking host genome.[1]
-
-
Second-Round Quantitative PCR (qPCR):
-
Data Analysis:
-
Generate a standard curve using known amounts of a plasmid containing the HIV-1 LTR to quantify the number of integrated proviruses.
-
Normalize the number of integrated copies to the number of cells (determined by the housekeeping gene qPCR).
-
Compare the amount of integrated DNA in this compound-treated cells to that in untreated cells to demonstrate inhibition of integration.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing this compound's activity.
Caption: General workflow for characterizing this compound's activity.
Mechanisms of Resistance to this compound
As with other antiretroviral agents, the emergence of drug resistance is a clinical challenge. Resistance to this compound is primarily associated with specific mutations in the integrase gene, particularly within the catalytic core domain.[1] These mutations can reduce the binding affinity of this compound to the integrase enzyme while preserving the enzyme's catalytic function.[1]
Three main genetic pathways for high-level this compound resistance have been identified, involving mutations at positions:
These primary mutations often occur in combination with secondary mutations that can either enhance the level of resistance or compensate for a loss of viral fitness caused by the primary mutation.[15] Notably, the Q148 and N155 pathways appear to be mutually exclusive.[1]
Logical Relationship of this compound Resistance Pathways
The following diagram illustrates the independent nature of the primary resistance pathways.
Caption: Independent primary resistance pathways to this compound.
Conclusion
This compound's mechanism of action is a paradigm of targeted antiretroviral therapy. Its high specificity for the strand transfer step of HIV-1 integrase, mediated by chelation of essential metal ions in the enzyme's active site, provides potent and selective inhibition of viral replication. Understanding the molecular details of this interaction, the quantitative measures of its efficacy, and the mechanisms of resistance are crucial for the continued development of novel integrase inhibitors and for optimizing treatment strategies for individuals living with HIV. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and next-generation INSTIs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 4. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors [agris.fao.org]
- 5. Rapid, high-throughput purification of HIV-1 integrase using microtiter plate technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. Phenotypic susceptibility of HIV-2 to this compound: integrase mutations Q148R and N155H confer this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 16. In-vitro phenotypic susceptibility of HIV-1 'non-B' integrase inhibitors naive clinical isolates to dolutegravir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Raltegravir: A First-in-Class Integrase Strand Transfer Inhibitor for HIV-1
An In-depth Technical Guide on the Discovery and Development of Raltegravir (B610414)
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, the first-in-class integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical evaluation of this groundbreaking antiretroviral agent.
Introduction: Targeting HIV Integrase
Human Immunodeficiency Virus (HIV) replication is critically dependent on the viral enzyme integrase, which catalyzes the insertion of the viral DNA into the host cell's genome.[1] This process, known as integration, is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[1] The HIV-1 integrase performs two key catalytic functions: 3'-processing and strand transfer. The strand transfer step, which involves the covalent linkage of the processed viral DNA ends into the host chromosome, represents a highly attractive target for antiretroviral therapy. This compound was the first inhibitor of this crucial step to receive clinical approval.[1]
The development of this compound emerged from research into inhibitors of the hepatitis C virus (HCV) polymerase, which shares structural similarities in its catalytic site with HIV integrase.[1] This led to the identification and optimization of a novel class of compounds, culminating in the discovery of this compound (formerly MK-0518).[1]
Mechanism of Action
This compound is a potent and selective inhibitor of the strand transfer activity of HIV-1 integrase.[2][3] It functions by binding to the active site of the integrase enzyme, chelating the divalent metal ions (Mg2+) that are essential for catalysis.[2] This action prevents the covalent insertion of the viral DNA into the host genome, effectively halting the replication cycle.[4] this compound is highly selective for HIV integrase, exhibiting over 1000-fold greater selectivity compared to other phosphoryltransferases, including human polymerases.[1][3]
Preclinical Profile
In Vitro Activity
This compound demonstrates potent antiviral activity against both HIV-1 and HIV-2 in vitro.[1] Key quantitative data from in vitro studies are summarized in the table below.
| Parameter | Value | Cell Type/Condition |
| IC50 (Strand Transfer) | 2 - 7 nM | Recombinant HIV-1 Integrase |
| IC95 (Cell-based) | 0.019 µM | 10% Fetal Bovine Serum |
| IC95 (Cell-based) | 0.031 µM | 50% Normal Human Serum |
| EC50 (Antiviral) | 0.0014 µM | MT-4 cells (HIV-1 IIIB) |
Table 1: In Vitro Activity of this compound [1][5]
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies in animal models revealed that this compound is rapidly absorbed orally.[1] It is primarily metabolized via glucuronidation mediated by the UGT1A1 enzyme and is not a substrate, inhibitor, or inducer of the cytochrome P450 system, minimizing the potential for drug-drug interactions.[1][6]
| Parameter | Observation | Species |
| Absorption | Rapid oral absorption | Animal models |
| Metabolism | Primarily UGT1A1-mediated glucuronidation | Humans |
| Protein Binding | ~83% | Human plasma |
| Elimination | Mainly through feces and urine | Humans |
| Half-life | ~9 hours | Humans |
Table 2: Pharmacokinetic Properties of this compound [1][6][7]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This non-radioactive assay quantitatively measures the strand transfer activity of HIV-1 integrase and the inhibitory potential of compounds like this compound.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Recombinant HIV-1 integrase
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
-
HRP-labeled antibody against the TS 3'-end modification
-
TMB substrate and stop solution
-
Wash buffer and reaction buffer
Procedure:
-
Plate Coating: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.
-
Washing and Blocking: Aspirate the DS DNA solution, wash the wells five times with wash buffer, and then add 200 µL of blocking solution to each well for a 30-minute incubation at 37°C.
-
Integrase Binding: Aspirate the blocking solution, wash three times with reaction buffer, and then add 100 µL of diluted HIV-1 integrase to each well. Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Aspirate the integrase solution, wash three times with reaction buffer, and add 50 µL of diluted this compound or control compound to the appropriate wells. Incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Initiate the reaction by adding 50 µL of the TS DNA solution to each well and incubate for 30 minutes at 37°C.
-
Detection:
-
Aspirate the reaction mixture and wash the wells five times.
-
Add 100 µL of diluted HRP-labeled antibody and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 100 µL of TMB substrate and incubate for 10 minutes in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of this compound in inhibiting HIV replication in a cellular context.
Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 viral stock (e.g., IIIB)
-
Culture medium
-
This compound
-
p24 antigen ELISA kit or MTT reagent for cell viability
Procedure:
-
Cell Infection: Infect MT-4 cells with HIV-1 at a specific multiplicity of infection for 2 hours.
-
Cell Washing: Wash the cells three times with phosphate-buffered saline to remove unbound virus.
-
Treatment: Resuspend the cells in fresh culture medium and plate them in 96-well plates in the presence of serial dilutions of this compound.
-
Incubation: Culture the cells for a defined period (e.g., 5 days) at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
p24 ELISA: Harvest the cell culture supernatants and quantify the amount of p24 viral antigen using an ELISA kit.
-
MTT Assay: Measure cell viability using the MTT method, which correlates with the inhibition of viral cytopathic effects.
-
-
Data Analysis: Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%, from the dose-response curve.
Clinical Development
This compound has undergone extensive clinical evaluation in both treatment-naive and treatment-experienced HIV-1 infected patients.
Phase II and III Clinical Trials
Key clinical trials, including STARTMRK and BENCHMRK-1 and -2, have demonstrated the potent and durable efficacy of this compound in combination with other antiretroviral agents.[8][9]
STARTMRK Trial (for Treatment-Naive Patients): This was a Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority trial.[8][10]
-
Objective: To compare the efficacy and safety of this compound (400 mg twice daily) versus Efavirenz (B1671121) (600 mg once daily), both in combination with Tenofovir/Emtricitabine.[3]
-
Primary Endpoint: Proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.[10]
-
Key Findings: this compound was non-inferior to Efavirenz in achieving virologic suppression at week 48 and demonstrated a more rapid decline in viral load.[3][8] this compound was associated with fewer drug-related adverse events, particularly central nervous system side effects, compared to Efavirenz.[3][8]
BENCHMRK-1 and -2 Trials (for Treatment-Experienced Patients): These were two parallel, Phase III, double-blind, placebo-controlled trials.[9]
-
Objective: To evaluate the efficacy and safety of this compound plus an optimized background therapy (OBT) versus placebo plus OBT in patients with triple-class resistant HIV-1.[9]
-
Primary Endpoint: Proportion of patients with HIV-1 RNA < 400 copies/mL at week 16.
-
Key Findings: this compound in combination with OBT was superior to placebo plus OBT in achieving virologic suppression.[1]
| Trial | Patient Population | Comparator | Key Efficacy Outcome (Primary Endpoint) |
| STARTMRK | Treatment-Naive | Efavirenz | Non-inferiority in achieving HIV-1 RNA < 50 copies/mL at Week 48 |
| BENCHMRK-1 & 2 | Treatment-Experienced | Placebo | Superiority in achieving HIV-1 RNA < 400 copies/mL at Week 16 |
Table 3: Overview of Pivotal Phase III Clinical Trials for this compound [8][9]
Conclusion
The discovery and development of this compound marked a significant milestone in the treatment of HIV-1 infection, introducing a new class of antiretroviral drugs with a novel mechanism of action. Its potent and selective inhibition of the HIV integrase strand transfer step, favorable pharmacokinetic profile, and demonstrated efficacy and safety in a broad range of patients have established it as a cornerstone of combination antiretroviral therapy. The in-depth understanding of its mechanism and the rigorous clinical evaluation have paved the way for the development of next-generation INSTIs, further enhancing the therapeutic options for individuals living with HIV.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-Trials.com [arv-trials.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Durable efficacy and safety of this compound versus efavirenz when combined with tenofovir/emtricitabine in treatment-naive HIV-1-infected patients: final 5-year results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inclusion Decreases CD4 T-Cells Intra-Cellular Viral Load and Increases CD4 and CD28 Positive T-Cells in Selected HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck.com [merck.com]
Molecular Basis for Raltegravir's Strand Transfer Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of Raltegravir's mechanism of action as a potent HIV-1 integrase strand transfer inhibitor (INSTI). We will delve into the quantitative aspects of its inhibitory activity, detail the experimental protocols used to characterize its function, and visualize the key molecular interactions and pathways involved in its therapeutic effect.
Core Mechanism of Action
This compound is a first-in-class HIV integrase inhibitor approved for the treatment of HIV-1 infection.[1] Its primary target is the viral enzyme integrase (IN), which is essential for the replication of HIV.[2] Integrase catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[2] this compound specifically inhibits the strand transfer step of this process.[3]
The catalytic core of HIV-1 integrase contains a conserved D,D-35-E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions, typically Mg2+. These metal ions are crucial for the catalytic activity of the enzyme.[4] this compound functions by chelating these metal ions in the active site of the integrase-viral DNA complex, known as the intasome.[4] By binding to this active site, this compound acts as an interfacial inhibitor, preventing the binding of the host target DNA and thus blocking the covalent insertion of the viral DNA into the host chromosome.[2] This mechanism is highly specific for the strand transfer step, with minimal effect on the earlier 3'-processing step.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound has been quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50), 50% effective concentrations (EC50), and dissociation half-life against wild-type and resistant HIV-1 strains.
| Parameter | Wild-Type HIV-1 | Reference(s) |
| IC50 (in vitro Strand Transfer) | 2-7 nM | [1] |
| EC50 (cell-based) | 0.50 - 4.9 nM | |
| Dissociation Half-Life (t1/2) | 8.8 - 10 hours |
Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1.
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For this compound, resistance is primarily associated with mutations in the integrase gene, particularly at positions Y143, Q148, and N155.[3] These mutations can reduce the binding affinity of this compound to the integrase active site.
| Mutation | Fold Change in IC50/EC50 | Reference(s) |
| N155H | 7 - 32 | |
| Q148H/R/K | 7 - 78 | |
| Y143C/R | No significant effect to moderate resistance | [3] |
| E92Q + N155H | >150 | |
| G140S + Q148H | >1000 |
Table 2: Impact of Resistance Mutations on this compound's Potency.
Experimental Protocols
The characterization of this compound's activity and the identification of resistance mechanisms rely on a variety of specialized assays. Below are detailed methodologies for key experiments.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Principle: A biotinylated donor substrate DNA (mimicking the viral DNA end) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound (e.g., this compound). A target substrate DNA, labeled with a different tag (e.g., digoxigenin (B1670575) - DIG), is then introduced. If strand transfer occurs, the DIG-labeled target DNA becomes covalently linked to the biotinylated donor DNA and is captured on the plate. The amount of integrated product is quantified using an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
Methodology:
-
Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA.
-
Blocking: Block the wells to prevent non-specific binding.
-
Enzyme Binding: Add purified recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells.
-
Strand Transfer Reaction: Add the DIG-labeled target substrate DNA to initiate the strand transfer reaction. Incubate at 37°C.
-
Detection: Wash the plate to remove unbound reagents. Add an anti-DIG-HRP conjugate, followed by a substrate (e.g., TMB).
-
Data Analysis: Measure the absorbance or luminescence and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
PhenoSense® Integrase Assay (Cell-Based)
This assay measures the susceptibility of HIV-1 to integrase inhibitors in a cellular context, using patient-derived or laboratory-adapted viral strains.[2]
Principle: The integrase-coding region from patient-derived HIV-1 RNA is amplified by RT-PCR and inserted into a test vector that contains a luciferase reporter gene. This vector is used to produce recombinant viruses that depend on the patient-derived integrase for replication. Target cells are infected with these viruses in the presence of varying concentrations of an integrase inhibitor. The level of viral replication is determined by measuring the luciferase activity in the infected cells.
Methodology:
-
Viral RNA Isolation and Amplification: Isolate viral RNA from a patient's plasma sample. Amplify the integrase gene using RT-PCR.[2]
-
Vector Construction: Insert the amplified patient-derived integrase sequence into a proviral vector containing a luciferase reporter gene.[2]
-
Virus Production: Transfect host cells with the recombinant vector to produce virus particles.
-
Infection and Drug Treatment: Infect target cells with the recombinant virus in the presence of serial dilutions of this compound.
-
Luciferase Assay: After a set incubation period (e.g., 48 hours), lyse the cells and measure the luciferase activity.
-
Data Analysis: Calculate the EC50 value by determining the drug concentration that inhibits viral replication by 50% compared to a no-drug control.
Fluorescence Polarization (FP) Assay for Integrase-DNA Binding
This high-throughput assay is used to identify inhibitors that disrupt the binding of HIV-1 integrase to its viral DNA substrate.
Principle: A fluorescently labeled DNA oligonucleotide corresponding to the HIV-1 LTR is used as a probe. When this probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger integrase protein, the tumbling of the probe is slowed, leading to an increase in fluorescence polarization. A compound that inhibits this interaction will cause a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the fluorescently labeled LTR DNA probe.
-
Reaction Setup: In a microplate, combine the fluorescent probe with purified recombinant HIV-1 integrase.
-
Inhibitor Addition: Add serial dilutions of test compounds, including this compound (as a control for strand transfer inhibition, not direct binding inhibition in this setup).
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: A decrease in fluorescence polarization in the presence of a compound indicates inhibition of the integrase-DNA interaction.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in this compound's mechanism of action.
Caption: Mechanism of this compound's strand transfer inhibition.
References
- 1. Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Raltegravir: An In-Depth Technical Guide to its Initial In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the antiviral activity of Raltegravir, the first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). This document details the quantitative measures of its potency, the experimental methodologies used in its initial assessment, and the molecular interactions and resistance pathways that define its mechanism of action.
Quantitative Antiviral Activity
The initial in vitro characterization of this compound demonstrated its potent and selective inhibition of HIV replication. The following tables summarize the key quantitative data from these early studies, providing a comparative look at its activity in both biochemical and cell-based assays.
| Assay Type | Parameter | Value (nM) | Target | Source(s) |
| Biochemical Assay | IC50 | 2 - 7 | HIV-1 Integrase Strand Transfer | [1][2] |
| Cell-Based Assay (10% FBS) | IC95 | 19 | HIV-1 Replication | [2] |
| Cell-Based Assay (50% NHS) | IC95 | 31 - 33 | HIV-1 Replication | [2][3] |
| Cell-Based Assay (HIV-2) | IC50 | 2.1 | HIV-2 Integrase | [4] |
Table 1: In Vitro Potency of this compound against HIV
This compound's potency is significantly impacted by the presence of resistance mutations in the HIV-1 integrase gene. The following table details the fold change in IC50 values observed for viruses harboring key resistance mutations.
| Mutation(s) | Fold Change in IC50 | Source(s) |
| E92Q | 7 - 8 | [5] |
| G140S + Q148H | 7 - 8 | [5] |
| N155H | >14 | [5] |
| Q148K | 46 | [1] |
| E138A + Q148K | Substantial increase | [1] |
| E138A + G140A + Q148K | 508 | [1] |
Table 2: Impact of Resistance Mutations on this compound Potency
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the antiviral activity of this compound.
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
-
Materials:
-
Recombinant HIV-1 Integrase Enzyme
-
Oligonucleotide Substrates: A pre-processed donor DNA mimicking the viral DNA end (often labeled with biotin) and a target DNA mimicking the host DNA (often labeled with digoxigenin).
-
Assay Buffer: Typically contains HEPES, DTT, MnCl₂ or MgCl₂.
-
96-well microplates
-
Detection Reagents: Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a corresponding substrate (e.g., TMB).
-
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or control (DMSO).
-
Enzyme Addition: Add the recombinant HIV-1 integrase to each well and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the mixture of donor and target DNA substrates to initiate the strand transfer reaction.
-
Incubation: Incubate the plate to allow the integration reaction to proceed.
-
Detection: The plate is washed, and an anti-digoxigenin-HRP conjugate is added to bind to the integrated target DNA. After another wash, the TMB substrate is added, and the colorimetric change is measured using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[6][7]
-
Cell-Based HIV-1 Infectivity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
-
Materials:
-
Cell Line: Human T-lymphoid cell lines susceptible to HIV-1 infection (e.g., MT-4, CEMx174).[8]
-
HIV-1 Virus Stock: Laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution.
-
p24 Antigen ELISA kit or a reporter gene system (e.g., luciferase).
-
-
Protocol:
-
Cell Plating: Seed the target cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the wells.
-
Incubation: Culture the infected cells for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement: Quantify the extent of viral replication. This is commonly done by measuring the amount of p24 capsid protein in the culture supernatant using an ELISA.[9] Alternatively, if a reporter virus is used, the reporter gene expression (e.g., luciferase activity) is measured.
-
Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) or 95% (EC95/IC95).
-
Visualizing Molecular Mechanisms and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism of this compound's action and the logical pathways of resistance development.
References
- 1. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of this compound on the Activity of SARS-CoV-2 [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Raltegravir's Impact on HIV-1 Viral Dynamics and Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of raltegravir (B610414), a first-in-class integrase strand transfer inhibitor (INSTI), on the dynamics of Human Immunodeficiency Virus Type 1 (HIV-1) replication and the decay of viral reservoirs. This document synthesizes data from key clinical trials, outlines experimental methodologies, and visualizes complex biological and experimental processes to offer a detailed resource for professionals in the field of HIV research and antiretroviral drug development.
Core Mechanism of Action
This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery responsible for the covalent insertion of the viral DNA into the host cell's genome.[1][2] This process, known as strand transfer, is an essential step for the establishment of a persistent infection.[1][2] this compound effectively inhibits this strand transfer step, thereby preventing the formation of the integrated provirus that serves as a template for the transcription of viral genes and the production of new virions.[2][3][4] In vitro studies have demonstrated this compound's potent antiviral activity against a wide range of HIV-1 isolates, including those resistant to other antiretroviral classes.[1][4]
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed following oral administration, with a time to maximum concentration of approximately 0.5 to 1.3 hours.[4] It exhibits a biphasic elimination, with an initial half-life of about 1 hour and a terminal half-life ranging from 7 to 12 hours.[4] The primary route of metabolism for this compound is glucuronidation mediated by the UGT1A1 enzyme, which results in a low potential for drug-drug interactions with agents metabolized by the cytochrome P450 system.[1][5][6][7]
Pharmacodynamic analyses from clinical trials have established a relationship between this compound trough concentrations and virologic response, particularly with once-daily dosing regimens.[8] Studies comparing once-daily (800 mg) versus twice-daily (400 mg) dosing found that while daily exposure (AUC) was similar, the once-daily regimen resulted in significantly lower trough concentrations, which correlated with a reduced likelihood of virologic response, especially in patients with high baseline viral loads.[8]
Impact on HIV-1 Viral Dynamics
The introduction of this compound into antiretroviral therapy (ART) regimens has revealed distinct effects on the kinetics of viral decay compared to regimens containing reverse transcriptase or protease inhibitors.
Phases of Viral Decay
Treatment with this compound-based ART leads to a multiphasic decline in plasma HIV-1 RNA. Mathematical modeling of viral dynamics has identified up to three distinct phases of decay.
-
First Phase Decay (d1): This initial rapid decline is attributed to the clearance of productively infected CD4+ T-cells. Studies have shown that this compound-containing regimens can lead to a faster time to viral suppression compared to efavirenz-based regimens.[4][9] Interestingly, some analyses suggest the first phase of decay with this compound is composed of two subphases: a very rapid phase (1a) reflecting the loss of productively infected cells with integrated proviruses, followed by a slightly slower phase (1b) corresponding to the decay of infected cells with unintegrated HIV-1 DNA.[10][11] The half-life of productively infected cells is estimated to be around 19 hours, while cells with unintegrated DNA have a half-life of approximately 3.6 to 5.8 days.[10][11]
-
Second Phase Decay (d2): Following the initial rapid decline, a slower second phase of decay is observed. It is hypothesized that this phase represents the turnover of longer-lived infected cells, such as macrophages or latently infected CD4+ T-cells. A key finding in studies of this compound is a significant reduction in the magnitude of the second-phase decay.[9][12] Plasma viral loads were observed to be 70% lower at the start of the second-phase decay in patients receiving this compound compared to those on efavirenz.[9][12] This challenges the hypothesis that this phase solely originates from long-lived, pre-existing infected cells, as an integrase inhibitor would not be expected to affect viral production from cells with already integrated provirus.[9]
-
Third Phase Decay (d3): With the use of highly sensitive single-copy assays, a third, even slower phase of decay has been characterized in patients on this compound-based ART. This phase is thought to reflect the slow decay of the latent HIV-1 reservoir.[13]
Quantitative Data on Viral Load Decline
The following tables summarize key quantitative data from clinical trials evaluating the efficacy of this compound in both treatment-naive and treatment-experienced patient populations.
Table 1: this compound in Treatment-Naive Patients (STARTMRK Trial)
| Timepoint | This compound + TDF/FTC (% <50 copies/mL) | Efavirenz + TDF/FTC (% <50 copies/mL) |
| Week 48 | 86.1% | 81.9% |
| Week 96 | 81% | 79% |
Data from the STARTMRK trial, a phase III study comparing this compound to efavirenz, both in combination with tenofovir (B777) and emtricitabine, in antiretroviral therapy-naive HIV-1 infected patients.[14]
Table 2: this compound in Treatment-Experienced Patients (BENCHMRK 1 & 2 Trials)
| Timepoint | This compound + OBT (% <50 copies/mL) | Placebo + OBT (% <50 copies/mL) | Mean Change in HIV-1 RNA (log10 copies/mL) - this compound | Mean CD4+ Count Increase (cells/µL) - this compound |
| Week 16 | 61.8% | 34.7% | - | - |
| Week 48 | 62.1% | 32.9% | -1.60 | 96 |
| Week 96 | 57% | 26% | -1.38 | 104 |
Combined data from the BENCHMRK 1 and 2 trials, phase III studies in treatment-experienced patients with triple-class drug-resistant HIV-1 infection. OBT = Optimized Background Therapy.[15][16][17]
Table 3: Viral Decay Kinetics with this compound-Based ART (ACTG A5248)
| Decay Phase | Median Decay Rate (/day) | Median Duration | Transition to Next Phase (HIV-1 RNA copies/mL) |
| First Phase (d1) | 0.607 | 16.1 days | 69 |
| Second Phase (d2) | 0.070 | - | 2.6 |
| Third Phase (d3) | 0.0016 | - | - |
Data from the ACTG A5248 study, which characterized the viral decay kinetics in ART-naive patients initiating a regimen of this compound, tenofovir disoproxil fumarate, and emtricitabine, using a single-copy assay.[13]
Effect on the HIV-1 Reservoir
The impact of this compound on the latent HIV-1 reservoir, a major obstacle to a cure, has been a subject of intense investigation. Studies on treatment intensification, where this compound is added to a suppressive ART regimen, have yielded mixed results.
Some studies have shown that intensification with this compound can lead to a significant decrease in the latent cellular HIV-1 reservoir and a reduction in CD8+ T-cell activation.[18][19] A transient increase in 2-LTR circles (episomal HIV-1 DNA), which are byproducts of unintegrated viral DNA, has also been observed following this compound intensification.[19][20] This suggests that this compound may be blocking ongoing, low-level replication that contributes to the maintenance of the reservoir and chronic immune activation.[20]
However, other studies, particularly in the context of early HIV infection, have not found a significant acceleration in the reduction of the viral reservoir with the addition of this compound and maraviroc (B1676071) to standard ART.[21][22] Similarly, some intensification studies did not observe a further reduction in residual viremia.[14] These conflicting results highlight the complexity of the HIV-1 reservoir and suggest that the effects of this compound intensification may vary depending on the patient population and the timing of treatment initiation.
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials and experimental studies. Below are generalized methodologies for key experiments cited.
Clinical Trial Design for Efficacy Assessment (e.g., STARTMRK, BENCHMRK)
-
Study Design: Typically multicenter, double-blind, randomized, controlled trials.
-
Patient Population:
-
Treatment-Naive: Adult patients with HIV-1 infection who have not previously received antiretroviral therapy.
-
Treatment-Experienced: Patients with evidence of virologic failure on their current ART regimen and often with resistance to multiple antiretroviral classes.
-
-
Intervention: Patients are randomized to receive either a this compound-containing regimen or a comparator regimen (e.g., efavirenz-based ART or placebo) in combination with an optimized background therapy selected based on resistance testing.
-
Primary Endpoints: The primary measure of efficacy is typically the proportion of patients achieving an HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., week 48).
-
Secondary Endpoints: Include changes in CD4+ T-cell count from baseline, the incidence of adverse events, and the development of drug resistance.
-
Virological and Immunological Monitoring: Plasma HIV-1 RNA levels are measured at baseline and at regular intervals throughout the study using standard clinical assays (e.g., RT-PCR). CD4+ T-cell counts are also monitored.
Viral Decay Kinetics Analysis (e.g., ACTG A5248)
-
Study Design: Prospective, open-label, single-arm studies.
-
Patient Population: Typically treatment-naive patients initiating ART.
-
Intervention: Patients receive a this compound-based ART regimen.
-
Sample Collection: Frequent plasma sampling is conducted, especially during the initial weeks of therapy, to capture the rapid viral decay.
-
Virological Assays: Ultrasensitive and single-copy assays are employed to quantify HIV-1 RNA levels below the limit of detection of standard clinical assays.
-
Data Analysis: Mathematical models, such as bi- or tri-exponential decay models, are fitted to the longitudinal viral load data using mixed-effects modeling to estimate the decay rates and durations of the different phases of viral decay.
Measurement of the HIV-1 Reservoir
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. In some studies, tissue biopsies (e.g., from the gut) may be obtained.
-
Cell Isolation: CD4+ T-cells are purified from PBMCs, often followed by separation into resting and activated populations.
-
Quantification of Viral Reservoir:
-
Total and Integrated HIV-1 DNA: Droplet digital PCR (ddPCR) or quantitative PCR (qPCR) is used to measure the levels of total and, using Alu-gag PCR, integrated HIV-1 DNA.
-
Quantitative Viral Outgrowth Assay (QVOA): This "gold standard" assay measures the frequency of latently infected cells capable of producing replication-competent virus upon cellular activation in vitro.
-
Cell-Associated HIV-1 RNA: The levels of unspliced and multiply-spliced HIV-1 RNA are measured to assess ongoing viral transcription.
-
Conclusion
This compound has significantly advanced the treatment of HIV-1 infection through its novel mechanism of action and potent antiviral activity. Its introduction has not only provided a valuable therapeutic option for both treatment-naive and experienced patients but has also served as a critical tool for elucidating the complex dynamics of HIV-1 replication and decay. The distinct viral decay kinetics observed with this compound, particularly the altered second phase, have prompted a re-evaluation of the sources of persistent viremia under therapy. While its role in accelerating the decay of the latent reservoir remains an area of active research with some conflicting findings, this compound's ability to block new integration events continues to inform strategies aimed at HIV-1 eradication. The data and methodologies outlined in this guide underscore the profound impact of this compound on our understanding and management of HIV-1.
References
- 1. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of once-daily versus twice-daily this compound in treatment-naive HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiretroviral therapy with the integrase inhibitor this compound alters decay kinetics of HIV, significantly reducing the second phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early HIV RNA decay during this compound-containing regimens exhibits two distinct subphases (1a and 1b) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early HIV RNA decay during this compound-containing regimens exhibits two distinct subphases (1a and 1b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Constraints on the Dominant Mechanism for HIV Viral Dynamics in Patients on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three distinct phases of HIV-1 RNA decay in treatment-naive patients receiving this compound-based antiretroviral therapy: ACTG A5248 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of this compound in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor this compound in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Efficacy and Safety of this compound Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of intensification with this compound on the HIV-1 reservoir of latently infected memory CD4 T cells in suppressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment intensification with this compound in subjects with sustained HIV-1 viraemia suppression: a randomized 48-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HIV-1 replication and immune dynamics are affected by this compound intensification of HAART-suppressed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intensifying Antiretroviral Therapy With this compound and Maraviroc During Early Human Immunodeficiency Virus (HIV) Infection Does Not Accelerate HIV Reservoir Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Structural Biology of Raltegravir's Interaction with HIV-1 Integrase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for viral replication.[1] This makes it a prime target for antiretroviral therapy.[1][2] Raltegravir (Isentress®), the first FDA-approved integrase strand transfer inhibitor (INSTI), represents a significant class of antiretroviral drugs.[1][3] This document provides an in-depth technical overview of the structural and molecular basis of this compound's binding to HIV-1 integrase. It consolidates quantitative binding data, details the experimental protocols used for structural determination, and visualizes the mechanism of action and experimental workflows.
HIV-1 Integrase and the Mechanism of Integration
HIV-1 integrase is a 32-kDa enzyme that orchestrates the integration of the viral genome into the host chromosome in a two-step process.[2][4]
-
3'-Processing: This reaction occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the ends of the linear viral DNA, transcribed from viral RNA by reverse transcriptase, and removes two nucleotides from each 3' end. This exposes reactive 3'-hydroxyl groups on invariant CA dinucleotides.[5][6]
-
Strand Transfer: The integrase, along with the processed viral DNA, forms a stable nucleoprotein complex known as the "intasome."[7] This complex translocates to the nucleus, binds to the host chromosomal DNA, and covalently links the processed 3' ends of the viral DNA to the host DNA.[6][8] This effectively and permanently inserts the viral genome, now termed a provirus, into the host genome, where it can be transcribed to produce new viral particles.[1]
This compound is a potent inhibitor of the strand transfer step.[5][8] By binding within the catalytic site of the integrase-viral DNA complex, it prevents the enzyme from engaging with and inserting the viral DNA into the host genome.[5][9]
Structural Basis of this compound Binding
Structural elucidation of the full-length HIV-1 integrase in complex with DNA has been challenging.[7][10] Consequently, the crystal structure of the prototype foamy virus (PFV) intasome has served as a crucial and reliable surrogate for understanding the mechanism of action for INSTIs due to the high degree of conservation in the active site.[4][7]
The functional unit for integration is the intasome, a tetramer of integrase that captures the two ends of the viral DNA.[7][11] The catalytic site is characterized by a D, D-35-E motif (Asp64, Asp116, and Glu152 in HIV-1 IN), which coordinates two divalent magnesium ions (Mg²⁺).[1][6] These metal ions are essential for the catalytic activity of the enzyme.
This compound functions as an interfacial inhibitor, binding at the junction of the enzyme and the viral DNA.[1] Its mechanism involves:
-
Metal Chelation: The core structure of this compound contains a trio of coplanar oxygen atoms that potently chelate the two Mg²⁺ ions in the active site.[1][4] This action displaces them from their catalytically competent positions.
-
Steric Hindrance: The fluorophenyl group of this compound occupies a hydrophobic pocket adjacent to the active site.[12] This pocket is formed by the displacement of the 3' terminal adenine (B156593) base of the viral DNA.[12] By occupying this space, this compound sterically blocks the target host DNA from accessing the active site, thereby inhibiting the strand transfer reaction.[12]
Key amino acid residues within the HIV-1 integrase active site, such as Tyr143, Gln148, and Asn155, are critical for the stable binding of this compound.[13] Mutations in these residues are the primary pathways for the development of clinical resistance.[14]
Quantitative Analysis of this compound-Integrase Interaction
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key binding and inhibition data.
| Parameter | Value | Condition | Source |
| IC₅₀ (Strand Transfer) | 2-7 nM | In vitro assay with purified HIV-1 integrase | [1][3] |
| IC₅₀ (vs. Wild-Type HIV-1) | 9.15 nM (median) | Cell-based phenotypic assay | [15] |
| IC₅₀ (vs. Clinical Isolates) | 2.2–5.3 ng/mL | Cell-based assay | [16] |
| IC₉₅ (Cell-based) | 0.019 µM | 10% Fetal Bovine Serum | [1] |
| IC₉₅ (Cell-based) | 0.031 µM | 50% Normal Human Serum | [1] |
Table 1: In Vitro and Cellular Inhibitory Concentrations of this compound.
| Inhibitor | Dissociation Half-Life (t₁/₂) from IN-DNA Complex | Source |
| This compound | 10 hours | [14] |
| Elvitegravir | 3.3 hours | [14] |
| Dolutegravir | 96 hours | [14] |
| Bictegravir | 163 hours | [14] |
Table 2: Comparative Dissociation Half-Lives of Integrase Strand Transfer Inhibitors.
Experimental Protocols
Structural Determination via X-Ray Crystallography (PFV Intasome Model)
The structural elucidation of this compound bound to the intasome is a multi-step process adapted from methodologies described in structural biology literature.
-
Protein Expression and Purification:
-
The gene encoding full-length prototype foamy virus (PFV) integrase is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable bacterial host, such as E. coli BL21(DE3).
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Cells are harvested, lysed, and the soluble fraction containing the integrase is purified using a series of chromatography steps, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
-
Intasome Assembly:
-
Short, synthetic DNA oligonucleotides corresponding to the terminal sequences of the PFV viral DNA are annealed to form duplexes.
-
The purified PFV integrase is mixed with the DNA duplexes in a specific molar ratio (typically a slight excess of protein) in the presence of a divalent cation like Mn²⁺ or Mg²⁺ to facilitate the assembly of the stable intasome complex.
-
-
Crystallization and Soaking:
-
The assembled intasome complex is concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A wide range of precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.
-
Once crystals are grown, they are soaked in a solution containing a high concentration of this compound to allow the inhibitor to diffuse into the crystal and bind to the active site of the integrase.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron light source.[17]
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a previously known structure of the intasome as a search model.
-
The model is refined, and the electron density corresponding to the bound this compound molecule is fitted and validated.
-
In Vitro Phenotypic Susceptibility Assay (PhenoSense® Assay)
This cell-based assay is used to determine the inhibitory concentration (IC₅₀) of this compound against different HIV-1 variants.[15]
-
Viral Gene Amplification: The pol gene sequence (1.6 kb), which includes the integrase coding region, is amplified from patient plasma HIV-1 RNA using reverse transcriptase-polymerase chain reaction (RT-PCR).[15]
-
Vector Construction: The amplified patient-derived integrase sequence is transferred into a specialized HIV-1 genomic vector. This vector is engineered to lack a significant portion of its own integrase gene and contains a firefly luciferase gene as a reporter.[15]
-
Virus Production: The recombinant vectors are co-transfected into human embryonic kidney (HEK293) cells along with a vector expressing the vesicular stomatitis virus envelope glycoprotein (B1211001) (VSV-G). This process generates infectious, single-cycle pseudoviruses that contain the patient-derived integrase and the luciferase reporter gene.
-
Infection and Drug Titration:
-
HEK293 target cells are plated in 96-well plates.
-
The cells are infected with the pseudoviruses in the presence of serial dilutions of this compound.
-
The plates are incubated for a set period (e.g., 48-72 hours) to allow for reverse transcription, integration, and expression of the luciferase reporter gene.
-
-
Data Analysis:
-
The amount of viral replication is quantified by measuring the light output from the luciferase reporter gene using a luminometer.
-
The percentage of inhibition is calculated for each drug concentration relative to a no-drug control. The IC₅₀ value—the concentration of this compound that inhibits 50% of viral replication—is determined by fitting the data to a dose-response curve.
-
Visualizations
Mechanism of this compound Action
Caption: this compound inhibits HIV-1 replication by blocking the strand transfer step in the nucleus.
Experimental Workflow for Structural Biology
References
- 1. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 6. Non-Cryogenic Structure and Dynamics of HIV-1 Integrase Catalytic Core Domain by X-ray Free-Electron Lasers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 10. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From this compound-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Pharmacological Profile of Raltegravir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltegravir (brand name Isentress®) is a potent antiretroviral drug and the first approved agent in the class of HIV integrase strand transfer inhibitors (INSTIs).[1][2][3][4] Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in both treatment-naive and treatment-experienced patients have made it a cornerstone of combination antiretroviral therapy (cART). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for basic and clinical researchers in the field of HIV/AIDS and drug development.
Mechanism of Action
This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[5][6][7] Specifically, this compound is an integrase strand transfer inhibitor (INSTI).[5][6] The HIV integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound effectively blocks the strand transfer step, thereby preventing the covalent linkage of the viral DNA to the host chromosome.[2][6] This inhibition halts the establishment of the HIV-1 provirus, a critical step for viral replication and the production of new viral particles.[6] this compound achieves this by binding to the active site of the integrase enzyme.[6]
Pharmacological Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference(s) |
| IC50 (Strand Transfer Inhibition) | 2-7 nM | Purified HIV-1 integrase | [2][8] |
| IC95 (Cell-based Assay) | 0.019 µM | 10% Fetal Bovine Serum | [2] |
| IC95 (Cell-based Assay) | 0.031 µM | 50% Normal Human Serum | [2] |
| IC50 (vs. HIV-2) | 2.1 nM | In vitro | [9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Absorption | |||
| Tmax (fasted state) | ~3 hours | Single 400 mg dose | [10] |
| Bioavailability | Not established | [10] | |
| Effect of Food (High-fat meal) | ~2-fold increase in AUC and Cmax | [10] | |
| Distribution | |||
| Protein Binding | ~83% | [10] | |
| CSF-to-Plasma Ratio | 5.8% (median) | [10] | |
| Metabolism | |||
| Primary Pathway | Glucuronidation | Mediated by UGT1A1 | [11][12] |
| Elimination | |||
| Half-life | ~9 hours | [7][10] | |
| Excretion | Feces (51%), Urine (32%) |
Experimental Protocols
Integrase Strand Transfer Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in vitro.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA substrate
-
Assay buffer (containing divalent cations like Mg2+ or Mn2+)
-
This compound (as a positive control)
-
Detection system (e.g., fluorescence, radioactivity, or ELISA-based)
Methodology:
-
Reaction Setup: In a microplate well, combine the purified HIV-1 integrase, the donor DNA substrate, and the target DNA substrate in the assay buffer.
-
Compound Addition: Add varying concentrations of this compound or the test compound to the wells. Include a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C to allow the integration reaction to proceed.
-
Detection: Quantify the amount of strand transfer product formed. This can be done using various methods, such as capturing a biotinylated reaction product on a streptavidin-coated plate and detecting it with a labeled antibody.
-
Data Analysis: Calculate the concentration of the compound that inhibits the strand transfer reaction by 50% (IC50).
HIV-1 Replication Assay using p24 ELISA
This assay is used to determine the antiviral activity of a compound by measuring the inhibition of HIV-1 replication in cell culture. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
HIV-1 p24 ELISA kit
Methodology:
-
Cell Plating: Seed the HIV-1 permissive cells in a multi-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound or the test compound to the cells and incubate for a short period.
-
Infection: Infect the cells with a known amount of HIV-1 viral stock. Include uninfected and untreated infected controls.
-
Incubation: Culture the infected cells for a period of 3-7 days to allow for viral replication.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13][14][15]
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the p24 concentration against the compound concentration.
Resistance Profile
As with other antiretroviral agents, resistance to this compound can emerge through the selection of mutations in the integrase gene. The primary resistance mutations associated with this compound treatment failure occur at three main positions in the integrase enzyme: Y143, Q148, and N155. These mutations can reduce the susceptibility of the virus to this compound. Secondary mutations may also arise, which can further increase the level of resistance and sometimes compensate for a loss of viral fitness caused by the primary mutations.
Conclusion
This compound is a highly effective HIV-1 integrase strand transfer inhibitor with a well-characterized pharmacological profile. Its potent antiviral activity, favorable pharmacokinetics, and distinct mechanism of action have established it as a critical component in the management of HIV-1 infection. Understanding its detailed pharmacological properties, as outlined in this guide, is essential for researchers and clinicians working to optimize antiretroviral therapy and develop new therapeutic strategies.
References
- 1. This compound: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the first HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of this compound on the Activity of SARS-CoV-2 [mdpi.com]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. Clinical pharmacology profile of this compound, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics and interactions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
Raltegravir's Inhibition of Provirus Integration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Raltegravir, a potent antiretroviral drug, in inhibiting the integration of the human immunodeficiency virus (HIV) provirus into the host cell's DNA. The document provides a comprehensive overview of the biochemical processes involved, detailed experimental protocols for studying integrase activity, and a summary of the quantitative data underpinning this compound's efficacy.
Introduction to HIV-1 Integration and this compound
Integration of the reverse-transcribed viral DNA into the host cell's chromosome is a critical step in the HIV-1 replication cycle, ensuring the persistence of the viral genome and its subsequent transcription and replication.[1] This process is catalyzed by the viral enzyme integrase (IN). HIV-1 integrase is a 32 kDa protein encoded by the pol gene and consists of three functional domains: the N-terminal zinc-binding domain, the central catalytic core domain, and the C-terminal DNA-binding domain.[1]
The integration process occurs in two sequential steps:
-
3'-Processing: This reaction takes place in the cytoplasm of the infected cell. Integrase binds to the long terminal repeats (LTRs) of the viral DNA and endonucleolytically removes a dinucleotide from each 3' end. This exposes a reactive 3'-hydroxyl group on a conserved cytosine-adenosine (CA) dinucleotide.
-
Strand Transfer: Following the import of the pre-integration complex (PIC), which contains the viral DNA and integrase, into the nucleus, the strand transfer reaction occurs. The processed 3'-hydroxyl ends of the viral DNA are used to attack the phosphodiester backbone of the host cell's DNA, covalently linking the viral genome to the host chromosome. Cellular DNA repair mechanisms then complete the integration process.
This compound is a first-in-class integrase strand transfer inhibitor (INSTI).[2][3] It specifically targets the strand transfer step of the integration process, effectively preventing the insertion of the viral DNA into the host genome.[2]
Mechanism of Action of this compound
This compound's inhibitory action is highly specific to the strand transfer reaction. It has been shown to be a potent inhibitor of the strand transfer activity of purified HIV-1 integrase in vitro, with IC50 values in the low nanomolar range.[4] Conversely, it has a significantly weaker effect on the 3'-processing reaction. This selectivity is a key feature of its mechanism.
The core of this compound's mechanism lies in its ability to chelate the two divalent magnesium ions (Mg²⁺) present in the active site of the integrase enzyme.[1][5] These metal ions are essential for the catalytic activity of integrase, playing a crucial role in the strand transfer reaction. By binding to these metal ions, this compound effectively incapacitates the enzyme's ability to catalyze the joining of viral and host DNA.[5] Structural studies have revealed that this compound binds in the active site of the integrase-DNA complex, interacting with the catalytic triad (B1167595) residues (D64, D116, and E152) and the two Mg²⁺ ions.[6]
dot
Caption: HIV-1 provirus integration and this compound's mechanism of inhibition.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified in numerous in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a drug in inhibiting a specific biological or biochemical function.
| Assay Type | Target | IC50 Value (nM) | Reference |
| In vitro Strand Transfer | Purified HIV-1 Integrase (Wild-Type) | 2 - 7 | [4] |
| In vitro Strand Transfer | Prototype Foamy Virus (PFV) Integrase (Wild-Type) | 90 | [7] |
| In vitro Strand Transfer | PFV Integrase (S217Q Mutant) | 40 | [7] |
| In vitro Strand Transfer | PFV Integrase (S217H Mutant) | 900 | [7] |
| Cell-based Antiviral Activity | HIV-1 infected human T lymphoid cells (IC95) | 33 | [7] |
| Cell-based Antiviral Activity | HIV-2 in CEMx174 cells (IC95) | 6 | [2] |
This compound exhibits high selectivity for HIV-1 integrase over other phosphoryltransferases, with over 1000-fold greater selectivity.[4]
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds like this compound are crucial for research and drug development. Below are representative protocols for the two key integrase assays.
3'-Processing Assay (Real-Time PCR-Based)
This assay measures the endonucleolytic activity of HIV-1 integrase on a DNA substrate mimicking the viral LTR end.[8][9]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded DNA substrate corresponding to the HIV-1 LTR U5 end.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl.[8]
-
This compound (or other test inhibitors)
-
Avidin-coated PCR tubes
-
PCR primers and probe specific for the unprocessed LTR substrate
-
Real-time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the biotinylated LTR substrate (e.g., 10 pM final concentration) and recombinant HIV-1 integrase (e.g., 4 µM final concentration) in the assay buffer.[8]
-
For inhibitor testing, pre-incubate the integrase with various concentrations of this compound for 15 minutes at 37°C.
-
Initiate the 3'-processing reaction by adding the LTR substrate to the integrase (or integrase-inhibitor mix).
-
Incubate the reaction at 37°C for a defined period (e.g., 16 hours for endpoint assays).[8]
-
Transfer the reaction mixture to avidin-coated PCR tubes and incubate for 3 minutes at 37°C to allow binding of the biotinylated DNA.
-
Wash the tubes three times with PBS (pH 7.4) to remove unbound components, including the cleaved dinucleotide.[8]
-
The remaining unprocessed, biotinylated LTR substrate bound to the tube is then quantified using real-time PCR with specific primers and a probe.
-
The inhibition of 3'-processing is determined by the increase in the amount of unprocessed LTR substrate, leading to an earlier cycle threshold (Ct) value in the real-time PCR.
dot
Caption: Workflow for the real-time PCR-based 3'-processing assay.
Strand Transfer Assay (ELISA-Based)
This assay measures the ability of HIV-1 integrase to join a processed donor DNA substrate to a target DNA substrate.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking the processed LTR end)
-
Digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA
-
Streptavidin-coated 96-well plates
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT)
-
This compound (or other test inhibitors)
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA by incubating for 30 minutes at 37°C.
-
Wash the plate to remove unbound DS DNA.
-
Block the plate with a suitable blocking buffer for 30 minutes at 37°C.
-
Wash the plate and add the recombinant HIV-1 integrase. Incubate for 30 minutes at 37°C to allow the integrase to bind to the DS DNA.
-
Wash the plate and add the test compound (this compound) at various concentrations. Incubate for 5 minutes at room temperature.
-
Initiate the strand transfer reaction by adding the DIG-labeled TS DNA. Incubate for 30 minutes at 37°C.
-
Wash the plate to remove unreacted components.
-
Add anti-digoxigenin-HRP conjugate and incubate for 30 minutes at 37°C. This will bind to the integrated DIG-labeled TS DNA.
-
Wash the plate and add TMB substrate. Incubate for 10 minutes at room temperature.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The inhibition of strand transfer is determined by the reduction in the absorbance signal.
dot
Caption: Workflow for the ELISA-based strand transfer assay.
Conclusion
This compound represents a significant advancement in antiretroviral therapy due to its novel mechanism of action targeting a key step in the HIV-1 replication cycle. Its high potency and selectivity for the integrase strand transfer reaction make it an effective component of combination antiretroviral therapy. The detailed understanding of its mechanism and the availability of robust biochemical assays are crucial for the continued development of next-generation integrase inhibitors and for monitoring the emergence of drug resistance. This guide provides a foundational resource for professionals engaged in the research and development of anti-HIV therapeutics.
References
- 1. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Phase Clinical Trial Design for Raltegravir in Treatment-Naive HIV-Infected Patients: A Technical Guide
This technical guide provides an in-depth analysis of the early-phase clinical trial designs for Raltegravir (Isentress®), a first-in-class integrase strand transfer inhibitor (INSTI), for the treatment of HIV-1 in antiretroviral-naive adult patients. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational studies that established the efficacy, safety, and dosing of this compound in this patient population.
This compound's Mechanism of Action
This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1] Specifically, it inhibits the strand transfer step of the integration process, where the viral DNA is covalently inserted into the host cell's genome.[1] By blocking this critical step, this compound prevents the formation of the provirus, thereby halting the viral life cycle.[2] The enzyme's active site contains divalent metal ions (Mg2+), and this compound is believed to chelate these ions, disrupting the catalytic activity of integrase.[3]
References
Methodological & Application
Application Notes and Protocols for Raltegravir In Vitro Antiviral Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for determining the in vitro antiviral susceptibility of Human Immunodeficiency Virus (HIV) to the integrase strand transfer inhibitor, Raltegravir (B610414). The document covers both phenotypic and genotypic assays, offering structured data presentation and step-by-step experimental methodologies.
Introduction
This compound is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for viral replication.[1] It inhibits the strand transfer step of viral DNA integration into the host genome. However, the emergence of drug resistance mutations in the integrase gene can compromise the efficacy of this compound-based therapies.[2] Therefore, in vitro susceptibility testing is crucial for monitoring resistance, guiding clinical treatment decisions, and in the development of new integrase inhibitors.
Two primary methods are employed for assessing this compound susceptibility:
-
Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug. The result is typically expressed as the drug concentration that inhibits viral replication by 50% (IC50).
-
Genotypic Assays: These assays involve sequencing the viral integrase gene to identify mutations known to be associated with this compound resistance.
This document outlines the protocols for both types of assays.
Data Presentation: this compound Susceptibility in HIV-1 with Integrase Mutations
The following tables summarize the quantitative data on the impact of specific integrase mutations on this compound susceptibility, expressed as fold change (FC) in IC50 compared to wild-type virus. An increase in fold change indicates reduced susceptibility to the drug.
Table 1: this compound Fold Change in IC50 for Primary Integrase Resistance Mutations
| Integrase Mutation | Fold Change (FC) in IC50 | Reference(s) |
| Y143C/R | No significant effect to moderate resistance | [3] |
| Q148H/R/K | >10 to >150 | [4][5][6] |
| N155H | 5 to >150 (median of 33) | [4][5][6] |
Table 2: Impact of Secondary Mutations on this compound Susceptibility in the Context of Primary Mutations
| Primary Mutation | Secondary Mutation(s) | Fold Change (FC) in IC50 | Reference(s) |
| N155H | E92Q | Higher level of resistance than N155H alone | [6] |
| Q148R/H | G140S | >150 (more resistant than Q148R/H alone) | [6] |
| Q148K | G140S | More susceptible than Q148K alone | [6] |
Experimental Protocols
Phenotypic Susceptibility Assay: Recombinant Virus Single-Cycle Infectivity Assay
This protocol is a common method for determining the phenotypic susceptibility of HIV-1 to this compound. It involves generating recombinant viruses containing the integrase gene from patient plasma and assessing their infectivity in a cell line that expresses a reporter gene upon infection.
1. Generation of Recombinant Viruses
-
Viral RNA Extraction: Extract viral RNA from patient plasma samples.
-
RT-PCR Amplification: Amplify the HIV-1 integrase gene from the extracted viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning: Clone the amplified integrase gene into a modified HIV-1 vector that lacks the integrase gene (e.g., pNL4-3Δint).
-
Transfection: Co-transfect 293T cells with the integrase-containing vector and a vector expressing the vesicular stomatitis virus G (VSV-G) envelope protein to produce replication-defective, single-cycle infectious recombinant virus particles.
-
Virus Harvest and Titration: Harvest the virus-containing supernatant and determine the virus titer, for example, by measuring the 50% tissue culture infectious dose (TCID50).
2. This compound Susceptibility Testing
-
Cell Plating: Seed TZM-bl cells (an engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in cell culture medium. The concentration range should be sufficient to generate a dose-response curve (e.g., 5000 nM to 5 nM).[7]
-
Infection: Add the prepared this compound dilutions to the plated cells, followed by the addition of a standardized amount of the recombinant virus.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in susceptibility is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
Genotypic Resistance Assay: HIV-1 Integrase Gene Sequencing
This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 integrase gene.
1. Sample Preparation and Amplification
-
Viral RNA Extraction: Extract viral RNA from patient plasma.
-
RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the integrase gene.
2. DNA Sequencing
-
PCR Product Purification: Purify the amplified DNA to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: Perform bidirectional sequencing of the purified PCR product using a fluorescently labeled dye terminator method.
-
Sequence Analysis: Analyze the sequencing data using an automated DNA sequencer.
3. Mutation Analysis
-
Sequence Alignment: Align the obtained integrase gene sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Mutation Identification: Identify amino acid substitutions at positions known to be associated with this compound resistance. Several online tools and databases, such as the Stanford University HIV Drug Resistance Database, can be used for this purpose.[8]
Visualizations
Caption: Workflow for this compound Phenotypic Susceptibility Assay.
Caption: Workflow for this compound Genotypic Resistance Assay.
Discussion
Both phenotypic and genotypic assays have their advantages and limitations. Phenotypic assays provide a direct measure of drug susceptibility but are more complex, time-consuming, and expensive. Genotypic assays are faster and less expensive, but their interpretation relies on a known correlation between specific mutations and drug resistance.[9] In many clinical and research settings, a combination of both assays provides the most comprehensive assessment of this compound susceptibility. The choice of assay depends on the specific research question, available resources, and the required turnaround time. These protocols provide a solid foundation for laboratories to establish and perform this compound susceptibility testing.
References
- 1. This compound (Isentress) | aidsmap [aidsmap.com]
- 2. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic susceptibility of HIV-2 to this compound: integrase mutations Q148R and N155H confer this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic/phenotypic patterns of HIV-1 integrase resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Loss of this compound Susceptibility by Human Immunodeficiency Virus Type 1 Is Conferred via Multiple Nonoverlapping Genetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotypic Antiretroviral Resistance Testing for Human Immunodeficiency Virus Type 1 Integrase Inhibitors by Use of the TruGene Sequencing System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
Application Notes and Protocols for Raltegravir in Humanized Mouse Models of HIV Transmission
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the integrase inhibitor Raltegravir in humanized mouse models for studying HIV transmission and pre-exposure prophylaxis (PrEP).
Introduction
Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have become indispensable tools for in vivo studies of HIV-1 infection, pathogenesis, and the evaluation of novel therapeutic and preventative strategies.[1][2] These models permit mucosal transmission of HIV-1, mimicking the primary route of infection in humans, and exhibit key characteristics of the human disease, such as CD4+ T cell depletion.[3][4] this compound, a potent integrase strand transfer inhibitor (INSTI), is a clinically approved antiretroviral drug that effectively blocks the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle.[5][6][7] This document outlines protocols for using this compound in humanized mice to investigate its efficacy as a PrEP agent against mucosal HIV transmission.
Key Experimental Workflows
The following diagram illustrates the general experimental workflow for evaluating the prophylactic efficacy of this compound in a humanized mouse model.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating this compound in humanized mouse models.
Table 1: this compound Dosing and Administration
| Parameter | Value | Reference |
| Mouse Model | BALB/c-Rag1−/− γc−/− and BALB/c-Rag2−/− γc−/− (RAG-hu) | [3][8] |
| Drug | This compound (Isentress®) | [8] |
| Formulation | Tablet dissolved in sterile PBS | [8] |
| Dosage | 3.28 mg per 20 gram mouse (human equivalent dose) | [3][8] |
| Administration Route | Oral gavage | [3][8] |
| Dosing Schedule (PrEP) | Daily for 4 days before and 3 days after viral challenge | [3] |
| Dosing Schedule (PK) | Daily for 5 days | [8] |
Table 2: HIV-1 Challenge
| Parameter | Value | Reference |
| HIV-1 Strain | BaL-1 (R5 tropic) | [3] |
| Challenge Route | Vaginal | [3] |
| Viral Dose | 3000 TCID₅₀ in 20 µl volume | [3] |
Table 3: Efficacy and Pharmacokinetic Outcomes
| Parameter | This compound Treated | Untreated Control | Reference |
| Protection from Infection | |||
| Viremia Positive Mice | 0/6 | 5/6 | [3] |
| CD4 T Cell Levels | Stable | Progressive decline | [3][4] |
| Pharmacokinetics (Tmax = 2h) | |||
| Plasma Concentration (ng/ml) | Median: ~1000 | N/A | [8] |
| Vaginal Tissue Conc. (ng/g) | Median: >10,000 | N/A | [8] |
| Rectal Tissue Conc. (ng/g) | Median: >10,000 | N/A | [8] |
| Intestinal Tissue Conc. (ng/g) | Median: >100,000 | N/A | [8] |
| In vitro IC₉₅ | 14.6 ng/ml | N/A | [8] |
Experimental Protocols
Generation of Humanized Mice (RAG-hu Model)
This protocol is based on methods described for generating RAG-hu mice.[3]
-
Animal Conditioning: Newborn (within 24-48 hours of birth) BALB/c-Rag2−/− γc−/− mice are sublethally irradiated with 350 rads.
-
Cell Preparation: Isolate human CD34+ hematopoietic stem cells (HSCs) from fetal liver tissue or umbilical cord blood using magnetic bead selection.
-
Cell Injection: Within 4-6 hours of irradiation, inject 0.5-1 x 10⁶ human CD34+ HSCs intrahepatically into the conditioned newborn mice.
-
Engraftment Confirmation: At 12-16 weeks post-injection, confirm successful human immune system reconstitution by performing flow cytometry on peripheral blood to detect human CD45+ cells and specific lymphocyte subsets (CD3+, CD4+, CD8+ T cells; CD19+ B cells). Mice with >25% human CD45+ cells are considered well-engrafted.
This compound Pre-Exposure Prophylaxis and HIV-1 Challenge
This protocol describes a PrEP study using oral this compound.[3]
-
Drug Preparation: Prepare a fresh solution of this compound (Isentress®) in sterile PBS for each day of administration. Calculate the dose based on the mouse's weight (e.g., 3.28 mg for a 20g mouse).[3][8]
-
Baseline Sampling: Collect a baseline peripheral blood sample from each mouse to determine pre-challenge CD4 T cell levels.
-
Pre-Challenge Dosing: Administer this compound daily via oral gavage for four consecutive days. A control group should receive a vehicle control (e.g., PBS).
-
Vaginal HIV-1 Challenge: On the fourth day of drug administration, approximately 2-4 hours after dosing, challenge the mice.
-
Administer medroxyprogesterone (B1676146) (2 mg/mouse, subcutaneously) 5-7 days prior to challenge to synchronize the estrous cycle.
-
Gently deliver 3000 TCID₅₀ of cell-free HIV-1 BaL in 20 µl of medium into the vaginal vault using a fine pipette tip.
-
-
Post-Challenge Dosing: Continue daily oral this compound administration for three additional days.
Monitoring of HIV-1 Infection and Immune Status
-
Weekly Blood Collection: Collect peripheral blood (e.g., 50-100 µl) weekly from the tail vein or retro-orbital sinus into EDTA-containing tubes.
-
Viral Load Quantification:
-
Separate plasma by centrifugation.
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Perform quantitative real-time reverse transcription PCR (qRT-PCR) to determine the number of HIV-1 RNA copies per ml of plasma.[3]
-
-
CD4 T Cell Monitoring:
-
Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Stain cells with fluorescently-labeled antibodies against human CD45, CD3, and CD4.
-
Analyze by flow cytometry to determine the percentage and absolute count of human CD4+ T cells.[3]
-
Compare post-challenge levels to the baseline values for each mouse.
-
Pharmacokinetic (PK) Studies
This protocol is for determining this compound concentrations in plasma and tissues.[8]
-
Drug Administration: Administer this compound daily by oral gavage for 5 days to achieve steady-state conditions.
-
Sample Collection: At various time points after the final dose (e.g., 2h, 8h, 24h, 48h), euthanize groups of mice (n=5-8 per time point).
-
Tissue Harvesting:
-
Collect blood via cardiac puncture into EDTA tubes and process to plasma.
-
Immediately harvest mucosal tissues (vaginal, rectal, intestinal sections).
-
Rinse tissues, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
-
Drug Quantification: Analyze this compound concentrations in plasma and tissue homogenates using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: HIV-1 Integration and this compound Inhibition
This compound targets the HIV-1 integrase enzyme, which is essential for the virus to establish a permanent infection in the host cell.
The process begins after the virus enters a CD4+ T cell and its RNA is reverse-transcribed into double-stranded DNA (dsDNA).[6] This viral DNA, along with the integrase enzyme, forms the pre-integration complex (PIC), which is transported into the nucleus.[6] Integrase then performs two key actions: 3' processing, where it cleaves two nucleotides from each 3' end of the viral DNA, and strand transfer, where it covalently links the processed viral DNA ends to the host cell's DNA.[6] this compound specifically binds to the active site of the integrase enzyme, blocking the strand transfer step.[6] This prevents the integration of the viral genome, thereby halting the HIV replication cycle.[6][7]
References
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 3. Oral Pre-Exposure Prophylaxis by Anti-Retrovirals this compound and Maraviroc Protects against HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mucosal Tissue Pharmacokinetics of the Integrase Inhibitor this compound in a Humanized Mouse Model: Implications for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Raltegravir
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of raltegravir (B610414), an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of antiretroviral agents.
This compound: Mechanism of Action
This compound is a potent antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for viral replication.[1][2][3][4] The drug specifically inhibits the strand transfer step of the integration process, where the viral DNA is inserted into the host cell's genome.[2] By blocking this step, this compound effectively prevents the establishment of a productive infection.[2] The primary mechanism of metabolism for this compound is glucuronidation mediated by the UGT1A1 enzyme.[4]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting HIV-1 integration.
Preclinical Pharmacokinetic Data
Preclinical studies in various animal models have been crucial in characterizing the pharmacokinetic profile of this compound. These studies provide essential data on drug absorption, distribution, metabolism, and excretion, which inform dosing strategies for clinical trials.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Macaques
| Dose (mg/kg) | Cmax (ng/mL) [median (range)] | AUC0–24 (ng·h/mL) [median (range)] | Tissue Penetration | Reference |
| 50 | 299 (129–924) | 3635 (1040–6752) | Penetrates rectal and vaginal fluids | [5] |
Note: Plasma drug concentrations with 50 mg/kg this compound were within the range seen in humans receiving 400–800 mg of this compound.[5][6]
Table 2: Pharmacokinetic Parameters of this compound in Humanized Mice
| Tissue | Drug Exposure Relative to Plasma | Reference |
| Vaginal Tissue | 1-log higher | [7] |
| Rectal Tissue | 1-log higher | [7] |
| Intestinal Mucosa | 2-logs higher | [7] |
Preclinical Pharmacodynamic Data
Pharmacodynamic studies assess the relationship between drug concentration and its antiviral effect. For this compound, these studies have demonstrated potent inhibition of viral replication in vitro and in vivo.
Table 3: In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 2 to 7 nM | Recombinant IN-mediated strand transfer | [8] |
| IC95 | 0.019 µM | 10% FBS cell-based assay | [8] |
| IC95 | 0.031 µM | 50% NHS cell-based assay | [8] |
| EC50 | < 1 ng/mL (0.595 ng/mL avg) | HIV-IIIB in Hollow Fiber Infection Model | [9] |
| EC50 | 7.43 ng/mL | HIV-IIIB in Hollow Fiber Infection Model | [10] |
| EC90 | 17.54 ng/mL | HIV-IIIB in Hollow Fiber Infection Model | [10] |
Table 4: In Vivo Pharmacodynamic Observations in Rhesus Macaques
| Animal Model | Dosing | Observation | Reference |
| SHIV-89.6P-infected rhesus macaques | L-870812 (integrase inhibitor) | Minimal/transient decreases in CD4 cells; viral suppression to undetectable levels in 4 of 6 animals. | [11] |
| Rhesus macaques | 50 mg/kg this compound monotherapy | Consistently reduced plasma viremia. | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data.
Animal Models
-
Rhesus Macaques: Widely used non-human primate model for HIV research due to their genetic proximity to humans.[11] They are used to study pharmacokinetics, efficacy, and prevention of SHIV infection.
-
Humanized Mice: These mice are engrafted with human hematopoietic stem cells, resulting in the development of a human immune system.[7] They are a valuable tool for evaluating the pharmacokinetics and efficacy of antiretroviral drugs against HIV-1 in various human tissues.[7]
Pharmacokinetic Study in Rhesus Macaques
This protocol outlines a typical pharmacokinetic study to determine this compound concentrations in plasma and mucosal secretions.
Caption: Workflow for a pharmacokinetic study of this compound in rhesus macaques.
Protocol Details:
-
Animal Dosing: this compound is administered orally to macaques, often in combination with other antiretrovirals like emtricitabine (B123318) and tenofovir (B777) disoproxil fumarate (B1241708) to mimic clinical scenarios.[5]
-
Sample Collection: Blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile. Mucosal secretions (rectal and vaginal) are also collected to assess drug penetration into these compartments.[6]
-
Analytical Method: this compound concentrations in plasma and mucosal secretions are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vitro Antiviral Activity Assay
This protocol describes a method to assess the antiviral activity of this compound in the presence of biological fluids.
References
- 1. This compound: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetic profile of this compound, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of this compound, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucosal tissue pharmacokinetics of the integrase inhibitor this compound in a humanized mouse model: Implications for HIV pre-exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Raltegravir Combination Therapy Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed overview of the clinical trial methodology for evaluating Raltegravir (B610414) (Isentress®) in combination with other antiretroviral agents for the treatment of HIV-1 infection. This document is intended to guide researchers, scientists, and drug development professionals in designing and implementing robust clinical studies for similar integrase strand transfer inhibitors (INSTIs).
Application Notes
This compound, the first approved HIV-1 integrase strand transfer inhibitor, has demonstrated potent and sustained efficacy in both treatment-naïve and treatment-experienced patients.[1][2] Clinical trials have been pivotal in establishing its safety and efficacy profile. The core principles of these trials involve the meticulous monitoring of virologic and immunologic responses, alongside a thorough assessment of safety and tolerability.
Key considerations for designing clinical trials for this compound combination therapy include:
-
Patient Population: Trials have included both antiretroviral-naïve and treatment-experienced patients with multidrug-resistant HIV-1.[3][4] Enrollment criteria typically include a screening plasma HIV-1 RNA level above a specified threshold (e.g., >5,000 copies/mL) and, for treatment-experienced patients, documented resistance to other antiretroviral classes.[3][5]
-
Treatment Regimens: this compound is administered in combination with an optimized background therapy (OBT), which is selected based on the patient's treatment history and resistance testing. In treatment-naïve patients, a common combination is with two nucleoside reverse-transcriptase inhibitors (NRTIs) such as tenofovir (B777) and emtricitabine.[3]
-
Primary Endpoints: The primary efficacy endpoint in most pivotal trials is the proportion of patients with plasma HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at a specific time point, typically 48 weeks.[3][6]
-
Secondary Endpoints: Important secondary endpoints include the change from baseline in CD4+ T-cell count, the proportion of patients with HIV-1 RNA <400 copies/mL, and the assessment of drug resistance at the time of virologic failure.[4][6]
-
Safety Monitoring: Comprehensive safety monitoring includes the recording of all adverse events, laboratory abnormalities (including creatine (B1669601) kinase elevations), and specific assessments for potential long-term toxicities.[7]
Data Presentation: Efficacy and Safety of this compound Combination Therapy
The following tables summarize the key efficacy and safety data from major clinical trials of this compound.
Table 1: Efficacy of this compound in Treatment-Naïve Patients (STARTMRK Study)[3][8]
| Timepoint | This compound + Tenofovir/Emtricitabine (n=281) | Efavirenz + Tenofovir/Emtricitabine (n=282) |
| HIV-1 RNA <50 copies/mL | ||
| Week 48 | 86.1% | 81.9% |
| Week 96 | 81% | 79% |
| Week 156 | 75.4% | 68% |
| Week 240 | 71% | 61.3% |
| Mean Change from Baseline in CD4+ T-cell count (cells/mm³) | ||
| Week 240 | +360.7 | +300.9 |
| Drug-Related Clinical Adverse Events | ||
| Week 240 | 52% | 80% |
Table 2: Efficacy of this compound in Treatment-Experienced Patients (BENCHMRK-1 and BENCHMRK-2 Studies - Combined Data)[4][5]
| Timepoint | This compound + OBT (n=462) | Placebo + OBT (n=237) |
| HIV-1 RNA <50 copies/mL | ||
| Week 48 | 62.1% | 32.9% |
| Week 96 | 57% | 26% |
| Week 156 | 51% | 22% |
| Week 240 (Open-label extension) | 42% | N/A |
| Mean Change from Baseline in CD4+ T-cell count (cells/mm³) | ||
| Week 156 | +164 | +63 |
| Week 240 (Open-label extension) | +183 | N/A |
Table 3: Efficacy of this compound in Treatment-Experienced Patients with Limited Options (Protocol 005 Study)[9]
| Timepoint | This compound (combined doses) + OBT (n=133) | Placebo + OBT (n=45) |
| HIV-1 RNA <50 copies/mL | ||
| Week 48 | 55% | Not Reported |
| Week 96 | 48% | Not Reported |
| HIV-1 RNA <400 copies/mL | ||
| Week 48 | 68% | Not Reported |
| Week 96 | 55% | Not Reported |
| Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) | ||
| Week 48 | -1.60 | Not Reported |
| Week 96 | -1.38 | Not Reported |
Table 4: Efficacy of this compound in Treatment-Naïve Patients (Protocol 004 Study)[10]
| Timepoint | This compound + Tenofovir/Lamivudine (n=160) | Efavirenz + Tenofovir/Lamivudine (n=38) |
| HIV-1 RNA <50 copies/mL | ||
| Week 240 | 68.8% | 63.2% |
| Mean Change from Baseline in CD4+ T-cell count (cells/mm³) | ||
| Week 240 | +302 | +276 |
Mandatory Visualization
This compound Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
Caption: this compound blocks the strand transfer step of HIV-1 DNA integration into the host genome.
Experimental Protocols
Protocol for Quantification of HIV-1 RNA Viral Load by Real-Time RT-PCR
This protocol is a generalized procedure based on commonly used commercial assays. Specific details may vary depending on the kit manufacturer.
1.1. Materials and Reagents
-
Blood collection tubes with EDTA anticoagulant
-
Refrigerated centrifuge
-
Plasma preparation tubes (PPTs) or sterile, nuclease-free polypropylene (B1209903) tubes
-
Commercial HIV-1 RNA quantification kit (e.g., Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, Abbott RealTime HIV-1)
-
Automated nucleic acid extraction instrument
-
Real-time PCR thermal cycler
-
Pipettes and nuclease-free tips
-
Vortex mixer
-
Personal protective equipment (PPE)
1.2. Sample Collection and Processing
-
Collect whole blood in EDTA-containing tubes.
-
Process the blood within 6 hours of collection.
-
Centrifuge the blood at 800-1600 x g for 20-30 minutes at room temperature to separate plasma.
-
Carefully transfer the plasma to sterile, nuclease-free polypropylene tubes.
-
Store plasma at -20°C or lower (-70°C recommended for long-term storage) until analysis.
1.3. RNA Extraction (Automated)
-
Thaw plasma samples and controls at room temperature.
-
Vortex samples for 3-5 seconds.
-
Load the samples, controls, and reagents onto the automated extraction instrument according to the manufacturer's instructions. The instrument will perform lysis, binding of RNA to magnetic particles, washing, and elution of the purified RNA.
1.4. Real-Time RT-PCR Amplification
-
Prepare the master mix containing reverse transcriptase, DNA polymerase, primers, and probes as specified in the kit protocol.
-
Dispense the master mix into the PCR plate or tubes.
-
The automated system or a calibrated pipette is used to add the extracted RNA to the master mix.
-
Seal the PCR plate or tubes.
-
Load the plate into the real-time PCR thermal cycler.
-
Run the thermal cycling program as specified by the manufacturer. A typical program includes a reverse transcription step, followed by PCR amplification cycles with fluorescence detection at each cycle.[8]
1.5. Data Analysis and Quality Control
-
The instrument software will generate a standard curve from the quantitative standards included in the run.
-
The software calculates the HIV-1 RNA concentration (in copies/mL or IU/mL) for each patient sample based on the standard curve.
-
Validate the run by ensuring that the positive and negative controls are within their expected ranges.
-
The lower limit of quantification for most modern assays is between 20 and 50 copies/mL.[8]
Protocol for CD4+ T-Cell Enumeration by Flow Cytometry
This protocol outlines a single-platform method for absolute CD4+ T-cell counting.
2.1. Materials and Reagents
-
Blood collection tubes with EDTA anticoagulant
-
Flow cytometer (e.g., BD FACSCanto™ II)
-
Monoclonal antibody cocktails containing CD45, CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
-
Lysing solution
-
Calibrated beads for absolute counting
-
Vortex mixer
-
Precision pipettes and tips
-
Flow cytometry tubes
-
PPE
2.2. Sample Collection and Staining
-
Collect whole blood in EDTA tubes and maintain at room temperature (18-22°C).[9]
-
Process samples within 48 hours of collection.[10]
-
Gently mix the blood sample by inversion.
-
Pipette 50 µL of whole blood into the bottom of a flow cytometry tube.
-
Add the appropriate volume of the monoclonal antibody cocktail to the tube.
-
Vortex the tube gently and incubate for 15-20 minutes at room temperature in the dark.
-
Add the lysing solution according to the manufacturer's instructions to lyse the red blood cells.
-
Incubate for 10 minutes at room temperature in the dark.
-
Add a precise volume of calibrated beads just before analysis.
2.3. Flow Cytometer Setup and Data Acquisition
-
Perform daily quality control of the flow cytometer using standardized beads to check for instrument alignment and fluidics.
-
Set up the instrument with the appropriate voltage and compensation settings for the fluorochromes being used.[9]
-
Create a gating strategy to identify the lymphocyte population based on CD45 expression and side scatter properties.[9]
-
Within the lymphocyte gate, create further gates to identify CD3+ T-cells, and then CD4+ and CD8+ T-cell subsets.
-
Acquire data from the stained sample, collecting a sufficient number of events (e.g., at least 10,000 lymphocyte events).
2.4. Data Analysis
-
The flow cytometry software will determine the number of events in the CD4+ T-cell gate and the bead gate.
-
The absolute CD4+ T-cell count (cells/µL) is calculated using the following formula:
(Number of CD4+ T-cells counted / Number of beads counted) x (Bead concentration [beads/µL])
2.5. Quality Control
-
Run commercial whole blood controls (low, normal, and high levels) with each batch of patient samples.
-
Ensure that the control values fall within the established acceptable ranges.
-
Participate in an external quality assessment program.
Experimental Workflow for a this compound Clinical Trial
Caption: A typical workflow for a randomized, controlled clinical trial of this compound combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Long-Term Efficacy and Safety of this compound Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Long-Term Safety from the this compound Clinical Development Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. naco.gov.in [naco.gov.in]
Application of Raltegravir in Studies of Latent HIV Reservoirs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Raltegravir (B610414), an integrase strand transfer inhibitor, in the scientific investigation of latent HIV reservoirs. This document includes summaries of key quantitative data from clinical and in vitro studies, detailed experimental protocols for relevant assays, and visualizations of critical pathways and workflows.
Introduction
The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting memory CD4+ T cells is the primary obstacle to a cure for HIV infection.[1][2] Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir.[3] Upon cessation of ART, viral replication rebounds from these latently infected cells.[3] this compound, by inhibiting the integrase enzyme, prevents the integration of newly synthesized viral DNA into the host cell genome, a critical step in the establishment of persistent infection.[4][5][6] This mechanism makes this compound a valuable tool for studying the dynamics of the latent reservoir, including its size, stability, and response to therapeutic interventions.
Mechanism of Action of this compound
This compound is an integrase strand transfer inhibitor (INSTI) that specifically targets the strand transfer step of HIV-1 integration.[6][7] After reverse transcription of the viral RNA genome into double-stranded DNA, the viral integrase enzyme processes the ends of the viral DNA and then catalyzes its insertion into the host cell's chromosomal DNA. This compound binds to the active site of the integrase enzyme, preventing the covalent linkage of the viral DNA to the host genome.[5][8] This leads to the accumulation of unintegrated viral DNA in the form of 1-LTR and 2-LTR circles.[9][10]
Figure 1. Mechanism of this compound in blocking HIV integration.
Application in Clinical and Preclinical Studies
This compound has been utilized in numerous studies to investigate its impact on the latent HIV reservoir, primarily through "intensification" studies where it is added to a stable, suppressive ART regimen. The primary hypothesis of these studies is that ongoing, low-level viral replication, which may be insensitive to other antiretroviral agents, contributes to the maintenance of the latent reservoir. By blocking integration, this compound is expected to prevent the replenishment of the reservoir.
Summary of Quantitative Data from this compound Intensification Studies
The following tables summarize findings from various studies on the effect of this compound intensification on markers of the HIV reservoir.
Table 1: Effect of this compound on HIV-1 DNA in CD4+ T cells
| Study | Duration of Intensification | Change in Total HIV-1 DNA | Change in Integrated HIV-1 DNA | Reference(s) |
| Vallejo et al. (2012) | 48 weeks | Significant decay (P = 0.021) | Not specified | [11] |
| Puertas et al. (2018) | 24 weeks | No significant change | Not specified | [9] |
| Buzón et al. (2014) | 48 weeks | Modest, non-significant decline | No significant change | [12] |
| McMahon et al. (2015) (Early ART) | 3 years | Significant reduction in PHI group vs. CHI group (P < 0.01) | Significant reduction in PHI group vs. CHI group (P < 0.01) | [13] |
| Lodi et al. (2022) | 3 months | Decrease from 117 to 27.5 copies/million cells in 4/6 patients | Not specified | [14] |
PHI: Primary HIV Infection, CHI: Chronic HIV Infection
Table 2: Effect of this compound on 2-LTR Circles and Residual Viremia
| Study | Duration of Intensification | Change in 2-LTR Circles | Change in Residual Viremia | Reference(s) |
| Vallejo et al. (2012) | 48 weeks | No variation | No variation | [11] |
| Puertas et al. (2018) | 24 weeks | Transient increase in a significant proportion | Reduction in samples with intermediate levels (10-60 copies/mL) | [9] |
| Gandhi et al. (2011) | 12 weeks | No significant increase | No significant reduction | [10] |
| Buzón et al. (2014) | 48 weeks | No significant change | Earlier suppression to <50 copies/mL | [12] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of this compound on the latent HIV reservoir are provided below.
Protocol 1: Quantification of Total and Integrated HIV-1 DNA in CD4+ T cells
This protocol outlines the general steps for measuring total and integrated HIV-1 DNA from patient-derived CD4+ T cells using droplet digital PCR (ddPCR), a highly sensitive method for nucleic acid quantification.[15]
1. Isolation of Resting CD4+ T cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate resting CD4+ T cells by negative selection using magnetic beads to deplete CD8+, CD14+, CD19+, CD56+, HLA-DR+, CD25+, and CD69+ cells. Purity should be assessed by flow cytometry.
2. DNA Extraction:
-
Extract genomic DNA from the purified resting CD4+ T cells using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accurate input into the PCR reaction.
3. Droplet Digital PCR (ddPCR) for Total HIV-1 DNA:
-
Prepare a ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and a probe targeting a conserved region of the HIV-1 genome (e.g., LTR or Gag), and the extracted genomic DNA.
-
Use a reference gene assay (e.g., RPP30) for normalization.
-
Generate droplets using a droplet generator.
-
Perform PCR amplification on a thermal cycler.
-
Read the droplets on a droplet reader to quantify the number of positive and negative droplets for both HIV-1 DNA and the reference gene.
-
Analyze the data using appropriate software to determine the copies of HIV-1 DNA per million CD4+ T cells.
4. ddPCR for Integrated HIV-1 DNA (Alu-PCR):
-
This method involves a nested PCR approach.
-
First-round PCR: Perform a pre-amplification step using primers specific for a highly repeated human element (Alu) and a primer in the HIV-1 Gag gene. This selectively amplifies integrated proviruses located near Alu elements.
-
Second-round ddPCR: Use the product from the first-round PCR as a template for a ddPCR reaction with primers and a probe specific to the HIV-1 LTR region.
-
Quantify as described for total HIV-1 DNA.
Figure 2. Workflow for quantifying total and integrated HIV-1 DNA.
Protocol 2: Quantitative Viral Outgrowth Assay (qVOA)
The qVOA is considered the "gold standard" for measuring the frequency of latently infected cells capable of producing replication-competent virus.[15]
1. Isolation of Resting CD4+ T cells:
-
As described in Protocol 1.
2. Limiting Dilution Culture:
-
Serially dilute the purified resting CD4+ T cells in 5-fold dilutions and plate them in multiple replicate wells of a 96-well plate.
-
The input cell number per well can range from 1 million down to a few hundred cells.
3. T-cell Activation and Co-culture:
-
Activate the patient's cells with a potent mitogen like phytohemagglutinin (PHA) and irradiated feeder PBMCs from a healthy donor to reverse latency.[16]
-
Add MOLT-4/CCR5 cells or PHA-activated CD4+ lymphoblasts from uninfected donors to the culture to allow for the amplification of any virus produced.[15][16]
4. Culture and Monitoring:
-
Culture the cells for 14-21 days, replenishing the media and adding fresh feeder cells periodically.
-
At multiple time points (e.g., day 7, 14, 21), collect supernatant from each well.
5. Detection of Viral Outgrowth:
-
Measure the presence of HIV-1 p24 antigen in the culture supernatant using a sensitive ELISA.[15]
-
Alternatively, quantify viral RNA in the supernatant using a quantitative RT-PCR assay for earlier and more sensitive detection.[16]
6. Data Analysis:
-
A well is considered positive if viral outgrowth is detected.
-
Use maximum likelihood estimation based on the number of positive wells at each cell dilution to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells.
Protocol 3: In Vitro HIV Latency Model with this compound
In vitro models are essential for studying the molecular mechanisms of HIV latency and for screening latency-reversing agents (LRAs).[17][18]
1. Generation of Latently Infected Primary CD4+ T cells:
-
Isolate naive CD4+ T cells from a healthy donor.
-
Activate the cells with anti-CD3/CD28 beads and polarize them towards a central memory phenotype (TCM) using a cocktail of cytokines (e.g., IL-2, TGF-β).[19][20]
-
Infect the activated cells with a replication-competent HIV-1 strain.
-
After infection, culture the cells in the presence of ART, including this compound, to prevent new infection cycles and allow the establishment of latency in the resting cells.[20]
2. Treatment with Latency Reversing Agents (LRAs):
-
After establishment of latency, treat the cells with various LRAs (e.g., HDAC inhibitors like Vorinostat, PKC agonists like prostratin) in the continued presence of this compound to prevent viral spread.[21][22]
3. Measurement of Latency Reversal:
-
Quantify the reactivation of latent HIV by measuring the expression of viral proteins (e.g., intracellular p24 Gag by flow cytometry) or viral RNA (by RT-qPCR).[23]
-
If a reporter virus (e.g., expressing GFP) is used, latency reversal can be measured by the percentage of GFP-positive cells.[19]
References
- 1. A quantitative approach for measuring the reservoir of latent HIV-1 proviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ruclear.co.uk [ruclear.co.uk]
- 6. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of this compound in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of intensification with this compound on HIV-1-infected individuals receiving monotherapy with boosted PIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intensification With this compound Has No Impact on Reservoir of Replicating Virus [natap.org]
- 11. The effect of intensification with this compound on the HIV-1 reservoir of latently infected memory CD4 T cells in suppressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound on HIV-1 RNA and DNA forms following initiation of antiretroviral therapy in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early antiretroviral therapy with this compound generates sustained reductions in HIV reservoirs but not lower T-cell activation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inclusion Decreases CD4 T-Cells Intra-Cellular Viral Load and Increases CD4 and CD28 Positive T-Cells in Selected HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring the latent reservoir in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 17. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV Reservoirs and Latency Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Approaches for Eliminating Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Latency reversal agents affect differently the latent reservoir present in distinct CD4+ T subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Raltegravir Efficacy in Cell Culture Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2][3] It targets the human immunodeficiency virus (HIV) integrase enzyme, a crucial component for the replication of the virus.[4][5] Specifically, this compound inhibits the strand transfer step of HIV-1 integration, preventing the viral DNA from covalently inserting into the host cell's genome.[2][5] This mechanism of action makes it an effective component of combination antiretroviral therapy.[1][6][7] Assessing the efficacy of this compound in vitro is a critical step in preclinical drug development and for monitoring viral resistance. This document provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture models.
Mechanism of Action of this compound
This compound selectively inhibits the catalytic activity of HIV integrase, preventing the integration of the viral genome into the host chromosome. This action effectively halts the viral replication cycle.[2][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 3. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 4. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound in combination with other antiretroviral agents for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Raltegravir Administration in Non-Human Primate HIV Cure Research
Introduction
Raltegravir (B610414) (Isentress®) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). It functions by preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3] Due to the absence of a human homolog for the HIV integrase enzyme, this compound exhibits lower toxicity and better tolerability.[1] Non-human primate (NHP) models, particularly macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), are indispensable for preclinical HIV cure research.[4][5] These models allow for the evaluation of novel therapeutic strategies, including the use of antiretroviral drugs like this compound to suppress viral replication, study viral reservoirs, and test cure strategies like "shock and kill".[4][6] Establishing clinically relevant dosing and administration protocols in NHPs that mimic human pharmacokinetics is crucial for the successful translation of these research findings.[7][8][9]
Mechanism of Action: this compound
This compound targets the HIV-1 integrase enzyme, which is essential for the covalent insertion of the viral DNA into the host chromosome. By inhibiting the strand transfer step of integration, this compound effectively halts the establishment of the provirus, thereby preventing persistent infection of the cell.
Pharmacokinetics and Dosing in Non-Human Primates
A key challenge in NHP studies is determining drug dosages that result in plasma and tissue concentrations comparable to those in humans, as macaques often metabolize drugs differently.[8] Studies have been conducted to define the pharmacokinetic (PK) profiles of this compound in rhesus macaques to establish human-equivalent doses.
Table 1: this compound Pharmacokinetic Parameters in Rhesus Macaques
| Animal Model | Dose (mg/kg) | Formulation | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Key Findings | Reference |
| Rhesus Macaques | 50 mg/kg (oral) | Not Specified | ~13,000 (peak in rectal secretions) | Not specified for plasma, but plasma concentrations were within the range seen in humans receiving 400-800 mg. | Achieved plasma concentrations comparable to human clinical doses. High penetration in rectal and vaginal fluids. | [7][8][9] |
| Rhesus Macaques | 10 mg/kg (oral) | Crystalline OH form | Low | Low | The crystalline OH form resulted in low AUC and Cmax values. Salt forms (Na+ or K+) generally show improved solubility and bioavailability. | [10] |
| Rhesus Macaques | 50 or 100 mg (twice daily with food) | Not Specified | Not Specified | Not Specified | This compound monotherapy resulted in a decrease in viral load in SIVmac251-infected macaques. | [5] |
Note: Pharmacokinetic parameters can vary significantly based on drug formulation, fed/fasted state, and individual animal metabolism.
Application in SIV/SHIV Cure Research Models
This compound is frequently used in combination with other antiretroviral drugs, such as the nucleoside reverse transcriptase inhibitors (NRTIs) tenofovir (B777) (TFV) and emtricitabine (B123318) (FTC), to achieve potent viral suppression in SIV/SHIV-infected macaques.[5] This combination antiretroviral therapy (cART) is fundamental for creating an animal model that parallels the clinical scenario of virally suppressed HIV-infected humans, which is necessary for testing HIV cure strategies.[4]
Table 2: Example Dosing Regimens for this compound in NHP Studies
| Study Type | Animal Model | This compound Dose | Combination Agents | Purpose | Reference |
| Pharmacokinetics | Rhesus Macaques | 50 mg/kg (single oral dose) | None or with FTC and TDF | To define macaque doses that recapitulate human clinical exposures. | [7][8] |
| Viral Suppression | SIVmac251-infected Rhesus Macaques | 50 or 100 mg (twice daily) | Emtricitabine (FTC) and Tenofovir (TFV) | To achieve undetectable viral loads and observe increases in CD4+ T-cells. | [5] |
| ART Intensification | SIVmac-infected Rhesus Macaques | Not specified | Tenofovir, Emtricitabine, Darunavir/Ritonavir, Maraviroc | To achieve complete suppression of SIV replication to model HIV cure research scenarios. | [4] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Oral this compound in Rhesus Macaques
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound following oral administration.
Objective: To measure plasma and mucosal concentrations of this compound over 24 hours to determine key PK parameters like Cmax and AUC.
Materials:
-
This compound (appropriate formulation)
-
Oral gavage equipment
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Sample storage vials (-80°C)
-
LC-MS/MS or other appropriate analytical equipment
Procedure:
-
Animal Selection and Acclimation: Select healthy, adult rhesus macaques. Acclimate animals to handling and study procedures. Ensure animals are fasted overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg).[7][8] The drug can be suspended in a suitable vehicle and administered via oral gavage.
-
Sample Collection:
-
Blood: Collect whole blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Mucosal Secretions: Collect rectal and vaginal secretions at the same time points using absorbent wicks or other appropriate methods.[8]
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Transfer the plasma to labeled cryovials.
-
Mucosal Samples: Process according to the collection method to elute the drug for analysis.
-
-
Storage: Store all processed samples at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma and mucosal samples using a validated analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC0-24) from the concentration-time data.
Protocol 2: this compound-Based cART for Viral Suppression in SIV-Infected Macaques
This protocol describes the use of this compound as part of a combination regimen to suppress viral replication in a chronic SIV infection model.
Objective: To achieve and maintain undetectable plasma viral loads in SIV-infected macaques to model virally suppressed HIV disease for cure research.
Materials:
-
SIVmac251 or other pathogenic SIV/SHIV stock
-
This compound
-
Emtricitabine (FTC)
-
Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)
-
Equipment for intravenous or mucosal virus challenge
-
qRT-PCR assays for SIV viral load quantification
-
Flow cytometry reagents for CD4+ T-cell counting
Procedure:
-
Animal Infection: Infect macaques with a pathogenic SIV strain (e.g., SIVmac251) via the intravenous or mucosal route.
-
Establishment of Chronic Infection: Monitor animals for viral load and CD4+ T-cell counts. Allow the infection to progress to a stable, chronic phase (typically characterized by a set-point viral load).
-
Initiation of cART: Begin daily treatment with a combination regimen. A common regimen includes:
-
This compound (e.g., 50-100 mg, twice daily).[5]
-
Emtricitabine (FTC).
-
Tenofovir (TDF or TAF).
-
Note: Doses for FTC and Tenofovir should be based on established NHP protocols.
-
-
Monitoring for Viral Suppression:
-
Measure plasma SIV RNA levels weekly or bi-weekly using a validated qRT-PCR assay.
-
Monitor CD4+ and CD8+ T-cell counts regularly via flow cytometry.
-
Continue treatment until plasma viremia is consistently below the limit of detection.[5]
-
-
Maintenance Phase: Once viral suppression is achieved, maintain the daily cART regimen. This stable, suppressed state is the platform for subsequent HIV cure interventions (e.g., administration of latency-reversing agents).
-
Reservoir Analysis (Optional): During the suppressed phase, collect peripheral blood mononuclear cells (PBMCs) and tissue biopsies (e.g., lymph nodes, gut) to quantify the size of the viral reservoir using assays like digital droplet PCR for SIV DNA.[5]
References
- 1. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with other antiretroviral agents for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonhuman Primate Models for HIV Cure Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic profile of this compound, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Raltegravir Concentration in Mucosal Tissues
Introduction: Raltegravir (B610414), an integrase strand transfer inhibitor, is a potent antiretroviral drug used in the treatment of HIV-1 infection. To ensure its efficacy, particularly for pre-exposure prophylaxis (PrEP), it is crucial to determine its concentration at the potential sites of viral transmission, such as mucosal tissues. These application notes provide detailed methodologies for the quantification of this compound in various mucosal tissues, including rectal, vaginal, and cervical tissues, as well as in mucosal fluids. The primary analytical method discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
I. Sample Collection and Processing
The accurate measurement of this compound in mucosal tissues begins with appropriate sample collection and processing. The following protocols are synthesized from established methodologies.
Mucosal Tissue Biopsy Collection
-
Cervical and Vaginal Tissue: Biopsies can be collected using a sterilized Baby Tischler biopsy punch. Typically, about five 3 mm x 3 mm x 1 mm biopsies are obtained.[1]
-
Rectal Tissue: Rectal tissue biopsies can be collected using single-use radial jaw forceps through a disposable anoscope.[2]
-
Immediate Processing: All tissue samples should be immediately placed in cryovials, snap-frozen in liquid nitrogen, and stored at -80°C until analysis to ensure sample integrity.[2]
Mucosal Fluid Collection
-
Cervicovaginal Fluid (CVF): CVF can be collected via direct aspirate using a Vaginal Specimen Aspirator. The collected fluid is then transferred to a cryovial and stored at -80°C.[2]
-
Rectal Fluid: Rectal fluid is typically collected using a sterile polyester (B1180765) swab. The swab is then stored in a falcon tube at -80°C.[1][2]
-
Saliva: Saliva can be collected using Salivette® devices.[1]
Tissue Homogenization and Extraction
A critical step in quantifying drug concentration in solid tissues is the homogenization and extraction of the analyte.
Protocol for Tissue Homogenization:
-
Remove the tissue biopsy from -80°C storage.
-
Weigh the frozen tissue sample.
-
Transfer the tissue to a hard tissue grinding kit tube (e.g., Precellys®).[1][2]
-
Add a cold homogenization buffer. A common buffer is a 70:30 acetonitrile (B52724):1mM ammonium (B1175870) phosphate (B84403) buffer (pH 7.4).[2]
-
Homogenize the tissue using a suitable homogenizer (e.g., MINILYS homogenizer).[1]
-
The resulting homogenate is then ready for drug extraction.
Protocol for Drug Extraction from Tissue Homogenate and Plasma (Protein Precipitation):
-
To a known volume of tissue homogenate or plasma, add an internal standard. Isotopically-labeled this compound (e.g., this compound-d3 or this compound-d6) is commonly used.[1][2][3]
-
Add a protein precipitation solvent, such as methanol (B129727) or a mixture of acetonitrile and water (5:1, v/v).[1][3]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.[3]
-
Centrifuge the sample at high speed (e.g., 3000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant.[3]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[3]
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase, such as 1mM ammonium phosphate or a mixture of acetonitrile and water.[1][3]
-
The sample is now ready for LC-MS/MS analysis.
II. Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the most widely used method for the sensitive and specific quantification of this compound in biological matrices.
Chromatographic Conditions
-
Analytical Column: A reverse-phase column is typically used for separation. Examples include Phenomenex Synergi Polar-RP (50 x 4.6mm, 4µm) or a Symmetry C8 column (150 mm × 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium phosphate buffer) and an organic component (e.g., acetonitrile or methanol).[4][5][6][7]
-
Elution: A gradient elution is often employed to achieve optimal separation of this compound from endogenous matrix components.[4][6]
-
Flow Rate: Typical flow rates range from 0.6 mL/min to 1.0 mL/min.[4][5][6]
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode.[4][6][7][8]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM). The mass transitions for this compound and its isotopically-labeled internal standard are monitored.
III. Data Presentation
The following tables summarize quantitative data for this compound concentrations in various mucosal tissues and fluids, as well as typical validation parameters for LC-MS/MS methods.
Table 1: this compound Concentrations in Human Mucosal Tissues and Fluids
| Matrix | Concentration Range | Study Population | Citation |
| Cervical Tissue | Median ratio to plasma: 0.56 | Healthy Women | [9] |
| Trough values below IC95 in 11% of samples | Healthy Women | [10] | |
| Vaginal Tissue | Tissue-to-plasma ratio on PrEP: 0.9 | HIV-negative Females | [11] |
| Rectal Tissue | 3.6-fold higher than vaginal tissue | HIV-negative Females | [11] |
| Tissue-to-plasma ratio on PrEP: 13 | HIV-negative Females | [11] | |
| Cervicovaginal Fluid (CVF) | Median CVF:blood plasma ratio: 2.3 | HIV-infected Women | [12] |
| Rectal Fluid (RF) | 98.1-fold higher than vaginal fluid | HIV-negative Females | [11] |
| Saliva | Approx. 4% of plasma concentrations | HIV-negative Individuals | [11] |
IC95 (95% inhibitory concentration) for wild-type HIV is approximately 14.6 ng/mL.[10]
Table 2: this compound Pharmacokinetic Parameters in Humanized Mice
| Compartment | Cmax (ng/g or ng/mL) | Ctrough (ng/g or ng/mL) | AUC0-24h (ng/gh or ng/mLh) | Tissue:Plasma AUC Ratio | Citation |
| Plasma | - | 3.6 | 5,510 (AUC0-48h) | - | [3] |
| Vaginal Tissue | 12-fold higher than plasma | 3.2 | 28,172 | 6.0 | [3] |
| Rectal Tissue | 4-fold higher than plasma | 5.5 | 39,742 | 8.5 | [3] |
| Intestinal Tissue | 40-fold higher than plasma | 5-fold higher than plasma | 135,610 | 29.0 | [3] |
Table 3: Typical Validation Parameters for LC-MS/MS Quantification of this compound
| Parameter | Typical Range | Matrix | Citation |
| Linearity Range | 0.02 - 20 ng/mL | Tissue Homogenate | [2] |
| 5 - 5000 ng/mL | Plasma | [2] | |
| 0.1 - 100 ng/mL | Rectal Fluid | [2] | |
| 0.0023 - 9.2 ng/mL | Cell Extracts | [13] | |
| Precision (%CV) | < 15% | Cell Extracts | [13] |
| 1.1 - 12.6% | Cervicovaginal Fluid | [14] | |
| Accuracy (% Deviation) | < ±1.2% | Plasma | [4] |
| 1.2 - 11.0% | Cervicovaginal Fluid | [14] | |
| Extraction Recovery | 75 - 83% | Plasma | [4] |
| > 91% | Plasma | [4] |
IV. Visualized Workflows
The following diagrams illustrate the key experimental workflows for measuring this compound concentration in mucosal tissues.
Caption: Workflow for this compound quantification in mucosal tissues.
Caption: LC-MS/MS analytical workflow for this compound detection.
References
- 1. Pharmacokinetic/pharmacodynamic investigation of this compound with or without lamivudine in the context of HIV-1 pre-exposure prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cervicovaginal and Rectal Fluid as a Surrogate Marker of Antiretroviral Tissue Concentration: Implications for Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucosal Tissue Pharmacokinetics of the Integrase Inhibitor this compound in a Humanized Mouse Model: Implications for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijpar.com [ijpar.com]
- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular this compound in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpps.com [wjpps.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation between Plasma, Intracellular, and Cervical Tissue Levels of this compound at Steady-State Dosing in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between plasma, intracellular, and cervical tissue levels of this compound at steady-state dosing in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular this compound in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying the HIV-1 integrase inhibitor this compound in female genital tract secretions using high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
Designing and Implementing Long-Term Efficacy Studies for Raltegravir-Based HIV Treatment Regimens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and implementing long-term efficacy studies of HIV treatment regimens containing the integrase strand transfer inhibitor, Raltegravir. It includes detailed application notes, experimental protocols for key assays, and illustrative diagrams to guide the research process.
Introduction to this compound and Long-Term Efficacy
Designing Long-Term Efficacy Studies
A robust long-term efficacy study for a this compound-based regimen should be meticulously designed to assess key virological, immunological, and safety endpoints over an extended period, typically ranging from 96 to 240 weeks.[1][6][9]
2.1. Study Design and Phases
Long-term studies often begin as randomized, double-blind, placebo-controlled trials, which may then transition into an open-label extension phase where all participants receive the active drug.[5][6][9] This design allows for rigorous initial assessment of efficacy and safety against a comparator, followed by the collection of long-term data in a broader patient population.
2.2. Patient Population
Studies should include diverse patient populations, including:
-
Treatment-Naive Patients: Individuals who have not previously received antiretroviral therapy (ART).
-
Treatment-Experienced Patients: Individuals who have received prior ART and may have developed resistance to other drug classes.[10]
-
Inclusion of varied demographics (gender, race) is crucial to assess efficacy and safety across different populations.[11]
2.3. Key Efficacy and Safety Endpoints
Primary Efficacy Endpoints:
-
Proportion of patients with plasma HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at specified time points (e.g., week 48, 96, 156, 240).[1][5][6][9]
Secondary Efficacy Endpoints:
-
Change from baseline in CD4+ T-cell count.[9]
-
Time to virologic failure and the emergence of drug resistance.[9][12]
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, including both common side effects (e.g., headache, nausea, diarrhea) and rare but serious reactions (e.g., rhabdomyolysis, severe skin reactions).[1]
-
Changes in laboratory parameters (e.g., liver enzymes, creatine (B1669601) phosphokinase).[13]
-
Long-term health outcomes, such as the incidence of AIDS-defining and non-AIDS-defining malignancies and cardiovascular events.[14]
Quantitative Data Summary
The following tables summarize long-term efficacy data from key clinical trials of this compound-based regimens.
Table 1: Virologic Suppression in Treatment-Naive Patients (STARTMRK Study)
| Timepoint | This compound Regimen (% with HIV-1 RNA <50 copies/mL) | Efavirenz Regimen (% with HIV-1 RNA <50 copies/mL) |
| Week 48 | 86.1% | Not explicitly stated in provided context |
| Week 96 | 81% | Not explicitly stated in provided context |
| Week 156 | Statistically non-inferior to efavirenz | Not explicitly stated in provided context |
| Week 192 | Superior to efavirenz | Not explicitly stated in provided context |
| Week 240 | 71% | 61.3% |
Data from the STARTMRK study.[1]
Table 2: Virologic Suppression in Treatment-Experienced Patients (BENCHMRK Studies)
| Timepoint | This compound + Optimized Background Therapy (% with HIV-1 RNA <50 copies/mL) | Placebo + Optimized Background Therapy (% with HIV-1 RNA <50 copies/mL) |
| Week 48 | 62.1% | Not explicitly stated in provided context |
| Week 96 | 57% | Not explicitly stated in provided context |
| Week 156 | 51% | 22% |
| Week 240 | 42% (of all initially assigned to this compound) | Not applicable (patients offered open-label this compound) |
Combined data from the BENCHMRK-1 and BENCHMRK-2 studies.[5][7]
Table 3: Immunologic Response in Long-Term Studies
| Study Population | Timepoint | Mean Change from Baseline in CD4+ Cell Count (cells/µL) |
| Treatment-Experienced (Protocol 005) | Week 96 | +104 |
| Treatment-Experienced (BENCHMRK) | Week 156 | +164 |
| Treatment-Experienced (BENCHMRK) | Week 240 | +183 |
Data from Protocol 005 and the BENCHMRK studies.[5][9]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accuracy and reproducibility of long-term efficacy studies.
4.1. Protocol for HIV-1 RNA Quantification (Viral Load)
This protocol is based on real-time polymerase chain reaction (RT-PCR) technology, a standard method for quantifying HIV-1 RNA in plasma.
Objective: To accurately measure the number of HIV-1 RNA copies per milliliter of plasma.
Principle: This method involves three main steps: 1) extraction of HIV-1 RNA from plasma, 2) reverse transcription of the viral RNA into complementary DNA (cDNA), and 3) amplification of the cDNA using real-time PCR with fluorescent probes for detection and quantification.[2][11][14] A known quantity of an internal quantitation standard is added to each sample to control for variations in extraction and amplification efficiency.[14]
Materials:
-
Commercially available HIV-1 viral load assay kit (e.g., COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0).
-
Automated nucleic acid extraction instrument (e.g., COBAS® AmpliPrep).
-
Real-time PCR instrument (e.g., COBAS® TaqMan® Analyzer).
-
EDTA or ACD anti-coagulated plasma samples.
-
Pipettes and sterile, nuclease-free pipette tips.
-
Microcentrifuge tubes.
Procedure:
-
Sample Preparation: a. Collect whole blood in EDTA or ACD tubes. b. Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.[12] c. Plasma should be processed or frozen at -70°C or colder if not tested immediately.[12] d. If frozen, thaw plasma samples at room temperature and vortex for 10-15 seconds before use.
-
Automated RNA Extraction (using COBAS® AmpliPrep or similar): a. Follow the manufacturer's instructions for loading plasma samples, controls, and reagents onto the instrument. b. The instrument will automatically perform lysis of the virus, binding of RNA to magnetic silica (B1680970) particles, washing to remove inhibitors, and elution of the purified RNA.
-
Real-Time RT-PCR (using COBAS® TaqMan® Analyzer or similar): a. The purified RNA is automatically transferred to the real-time PCR instrument. b. The instrument performs reverse transcription to synthesize cDNA from the RNA template. c. This is followed by PCR amplification of a specific target region in the HIV-1 genome. d. The increase in fluorescence from the probe is measured in real-time, allowing for the quantification of the initial amount of HIV-1 RNA.
-
Data Analysis: a. The instrument's software automatically calculates the HIV-1 RNA concentration in copies/mL by comparing the sample's amplification signal to that of the internal quantitation standard.
4.2. Protocol for CD4+ T-Cell Enumeration
This protocol describes the use of flow cytometry for the absolute quantification of CD4+ T-lymphocytes.
Objective: To determine the number of CD4+ T-cells per microliter of whole blood.
Principle: Flow cytometry measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. In this assay, whole blood is incubated with fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens (CD4 and CD45). A lysing agent is added to remove red blood cells. The stained white blood cells are then analyzed on a flow cytometer. Lymphocytes are identified based on their CD45 expression and side scatter properties. The percentage of lymphocytes that are CD4+ is then determined. For single-platform technology, beads of a known concentration are added to the sample, allowing for the direct calculation of the absolute CD4+ T-cell count.
Materials:
-
Flow cytometer (e.g., FACSCalibur™).
-
Monoclonal antibodies: anti-CD4 (labeled with a fluorochrome like PE) and anti-CD45 (labeled with a fluorochrome like PerCP).
-
Lysing solution (e.g., FACSLysing solution).
-
Counting beads (for single-platform technology).
-
Whole blood collected in K3EDTA, ACD, or heparin tubes.
-
Polystyrene tubes (12 x 75 mm).
-
Pipettes and tips.
Procedure:
-
Sample Collection and Handling: a. Collect 3-4 mL of whole blood in a lavender top (EDTA) tube.[15] b. Mix the blood gently by inverting the tube 6-8 times. c. Samples should be stored and transported at ambient temperature (20-25°C) and processed within 48 hours of collection.[16]
-
Staining: a. Pipette 50 µL of well-mixed whole blood into a polystyrene tube. b. Add the pre-determined optimal volume of anti-CD4 and anti-CD45 monoclonal antibodies. c. Gently mix and incubate for 20 minutes at room temperature in the dark.[3]
-
Lysis: a. Add 450 µL of lysing solution to the tube. b. Mix gently and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometric Analysis: a. Acquire and analyze the sample on the flow cytometer according to the manufacturer's instructions. b. Use software (e.g., CellQuest) to gate on the lymphocyte population based on CD45 and side scatter characteristics. c. Within the lymphocyte gate, determine the percentage of cells that are positive for CD4.
-
Data Calculation (Single-Platform Technology): a. The absolute CD4+ T-cell count (cells/µL) is calculated by the instrument's software using the ratio of CD4+ T-cell events to bead events and the known concentration of the beads.
4.3. Protocol for HIV-1 Integrase Genotypic Resistance Testing
This protocol outlines the steps for identifying mutations in the HIV-1 integrase gene that may confer resistance to this compound. This is typically performed using Sanger sequencing.
Objective: To determine the nucleotide sequence of the HIV-1 integrase gene to identify drug resistance mutations.
Principle: This method involves: 1) extracting viral RNA from a patient's plasma sample, 2) amplifying the integrase gene region of the pol gene using reverse transcription PCR (RT-PCR) followed by a nested PCR, 3) sequencing the amplified PCR product using the Sanger dideoxy method, and 4) comparing the patient's viral sequence to a wild-type reference sequence to identify mutations.[5][17][18]
Materials:
-
HIV-1 Genotyping Kit (e.g., Applied Biosystems HIV-1 Genotyping Kit with Integrase).
-
Viral RNA extraction kit (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit).
-
Thermal cycler.
-
PCR purification kit.
-
Sanger sequencing platform (e.g., 3500xL Dx Genetic Analyzer).
-
Plasma sample with a viral load preferably >500-1000 copies/mL.[13]
Procedure:
-
Viral RNA Extraction: a. Extract viral RNA from plasma using a validated kit according to the manufacturer's instructions.
-
RT-PCR and Nested PCR: a. Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the pol gene region containing the integrase gene. b. Use the product from the first PCR as a template for a second, nested PCR to specifically amplify the integrase gene. This increases the sensitivity and specificity of the assay.
-
PCR Product Purification: a. Purify the nested PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing.
-
Cycle Sequencing: a. Perform cycle sequencing using the purified PCR product as a template, sequencing primers (forward and reverse), and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Sequence Analysis: a. Run the sequencing products on an automated DNA sequencer. b. The resulting sequence data is assembled and edited. c. The patient's integrase sequence is compared to a wild-type HIV-1 reference sequence. d. The sequence is analyzed for known resistance mutations using a curated database, such as the Stanford University HIV Drug Resistance Database.[19]
Mandatory Visualizations
References
- 1. prepwatch.org [prepwatch.org]
- 2. fda.gov [fda.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Laboratory guidelines for enumeration CD4 T lymphocytes in the context of HIV/AIDS (revised version 2009) [who.int]
- 5. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. dovepress.com [dovepress.com]
- 7. media.tghn.org [media.tghn.org]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 10. 1997 Revised Guidelines for Performing CD4+ T-Cell Determinations in Persons Infected with Human Immunodeficiency Virus (HIV) [cdc.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. hivresearch.org [hivresearch.org]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 14. aphl.org [aphl.org]
- 15. T cell subsets CD3/CD4/CD8, counts | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 16. naco.gov.in [naco.gov.in]
- 17. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 19. 1950 - HIV 1 Integrase Genotyping | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Raltegravir: A Versatile Tool for Probing HIV Replication and Drug Resistance
Application Notes and Protocols for Researchers
Raltegravir (B610414) (Isentress®), the first clinically approved HIV-1 integrase strand transfer inhibitor (INSTI), has become an indispensable tool in virology research.[1][2][3][4] Its high potency and specific mechanism of action make it an ideal compound for studying the intricacies of HIV-1 integration, evaluating novel antiretroviral agents, and investigating the emergence of drug resistance. This document provides detailed application notes and protocols for the use of this compound as a tool compound in various virology experiments.
Mechanism of Action
This compound targets the HIV-1 integrase (IN), a key viral enzyme responsible for inserting the viral DNA into the host cell's genome.[1][2][3][5] Specifically, this compound inhibits the strand transfer step of integration, where the processed viral DNA ends are covalently joined to the host DNA.[1][5] It achieves this by chelating the two magnesium ions within the catalytic site of the integrase enzyme, effectively blocking the binding of host DNA.[1][6] This targeted action prevents the establishment of a persistent proviral state, a crucial step in the HIV replication cycle.[1][5]
Caption: Mechanism of this compound in the HIV replication cycle.
Quantitative Data Summary
This compound exhibits potent activity against a wide range of HIV-1 isolates, including those resistant to other antiretroviral drug classes.[7] Its efficacy is demonstrated by low nanomolar concentrations required for inhibition in both enzymatic and cell-based assays.
| Assay Type | Parameter | Value | Virus/System | Reference |
| Enzymatic Assay | IC50 | 2 - 7 nM | Recombinant HIV-1 Integrase | [1][7] |
| Cell-Based Assay | IC95 | 19 - 31 nM | HIV-1 infected cells | [1] |
| Cell-Based Assay | EC50 | 1.4 - 2.0 nM | HIV-1 infected MT-4 cells | [8] |
| Cell-Based Assay | EC50 | 4.9 ± 2.4 nM | HIV-1 NL4-3 | [9] |
| Cell-Based Assay | EC50 | 10.1 ± 6.2 nM | HIV-1 MVP5180-91 (Group O) | [9] |
| Cell-Based Assay | EC50 | 5.63 ± 3.91 nM | HTLV-1 | [10] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA (e.g., supercoiled plasmid)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 25 mM Bis-Tris propane-HCl pH 7.45, 125 mM NaCl, 5 mM MgSO4, 4 µM ZnCl2, 10 mM DTT)
-
Reaction stop solution (e.g., 25 mM EDTA, 0.5% SDS)
-
Detection system (e.g., quantitative PCR, gel electrophoresis)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, donor DNA, and target DNA.
-
Add the diluted this compound or a vehicle control.
-
Initiate the reaction by adding the purified HIV-1 integrase.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Analyze the products of the strand transfer reaction using a suitable detection method. For qPCR, specific primers can be used to quantify the integration products.[8]
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Caption: Workflow for an HIV-1 Integrase Inhibition Assay.
HIV-1 Replication Assay (Cell-Based)
This assay determines the antiviral activity of this compound in a cell culture system.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS, TZM-bl)
-
HIV-1 virus stock (e.g., NL4-3, IIIB)
-
This compound
-
Cell culture medium
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents)
Protocol:
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or a vehicle control to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 3-7 days).
-
After incubation, collect the cell supernatant or lyse the cells, depending on the readout.
-
Quantify viral replication using a suitable method, such as measuring the p24 antigen concentration in the supernatant by ELISA or measuring luciferase activity in cell lysates for TZM-bl cells.[11]
-
Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the this compound concentration.
Caption: Workflow for an HIV-1 Replication Assay.
In Vitro Selection of this compound-Resistant HIV-1
This protocol describes the process of generating HIV-1 variants with reduced susceptibility to this compound in cell culture.
Materials:
-
HIV-1 permissive cell line
-
Wild-type HIV-1 virus stock
-
This compound
-
Cell culture medium
-
Reagents for monitoring viral replication (e.g., p24 ELISA kit)
-
Reagents for sequencing the integrase gene
Protocol:
-
Infect a culture of permissive cells with wild-type HIV-1.
-
Add this compound at a concentration that partially suppresses viral replication (e.g., near the EC50).
-
Monitor the culture for signs of viral replication (e.g., syncytia formation, increasing p24 levels).
-
When viral replication rebounds, harvest the cell supernatant containing the progeny virus.
-
Use the harvested virus to infect a fresh culture of cells in the presence of a higher concentration of this compound.
-
Repeat this process of dose escalation for several passages.
-
Once a virus population capable of replicating in high concentrations of this compound is established, isolate the viral RNA.
-
Perform reverse transcription PCR (RT-PCR) to amplify the integrase gene.
-
Sequence the amplified integrase gene to identify mutations associated with this compound resistance. Common resistance pathways involve mutations at residues N155, Q148, and Y143.[1][12][13][14]
Caption: Workflow for selecting this compound-resistant HIV-1.
Conclusion
This compound's well-defined mechanism of action and potent antiviral activity make it an invaluable research tool. The protocols outlined in this document provide a framework for utilizing this compound to investigate fundamental aspects of HIV-1 replication, screen for novel antiretroviral compounds, and study the molecular basis of drug resistance. By employing these standardized methods, researchers can generate reliable and reproducible data, contributing to a deeper understanding of HIV-1 virology and the development of next-generation therapies.
References
- 1. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Merck & Co. - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 6. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phenotypic susceptibility of HIV-2 to this compound: integrase mutations Q148R and N155H confer this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stage-Dependent Inhibition of HIV-1 Replication by Antiretroviral Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to the HIV-Integrase Inhibitor this compound: Analysis of Protocol 005, a Phase 2 Study in Patients with Triple-Class Resistant HIV-1 Infection [natap.org]
- 13. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV resistance to this compound | springermedicine.com [springermedicine.com]
Troubleshooting & Optimization
Technical Support Center: Raltegravir Resistance in HIV-1 Integrase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying Raltegravir (B610414) resistance mutations in HIV-1 integrase.
Frequently Asked Questions (FAQs)
Q1: What are the primary resistance mutations to this compound in HIV-1 integrase?
A1: Resistance to this compound is primarily associated with mutations in three main pathways within the HIV-1 integrase gene.[1][2] These pathways are initiated by one of the following primary mutations:
-
N155H pathway: This is often one of the first mutations to emerge.[3][4]
-
Q148R/H/K pathway: These mutations often appear later and can confer higher levels of resistance.[1][3]
-
Y143R/C pathway: This is another significant pathway for the development of resistance.[1][2]
It is important to note that these primary mutation pathways are generally mutually exclusive and seem to evolve on distinct viral genomes.[1]
Q2: What are secondary resistance mutations and why are they important?
A2: Secondary mutations arise after a primary resistance mutation has occurred. While primary mutations can reduce the susceptibility of the virus to this compound, they can also sometimes impair the virus's ability to replicate (viral fitness).[2][4] Secondary mutations can:
-
Increase the level of resistance: They often work in conjunction with primary mutations to further decrease the effectiveness of this compound.[1][3]
-
Compensate for loss of viral fitness: They can help the virus replicate more efficiently, overcoming the negative impact of the primary mutation.[2][4]
Common secondary mutations associated with the primary pathways include L74M, E92Q, and T97A for the N155H pathway, and E138A/K or G140A/S for the Q148R/H/K pathway.[1]
Q3: How do this compound resistance mutations affect the drug's efficacy?
A3: this compound resistance mutations alter the binding site of the drug on the HIV-1 integrase enzyme.[1] This change in the enzyme's structure reduces the ability of this compound to block the strand transfer reaction, which is a critical step in the integration of the viral DNA into the host cell's genome.[5] The reduced binding affinity leads to a decrease in the drug's inhibitory effect, allowing the virus to continue to replicate even in the presence of the drug. Molecular dynamics simulations suggest that these mutations can reduce the flexibility of the integrase active site, thereby restricting this compound's access.[6]
Troubleshooting Guides
Issue 1: Unexpectedly low or no amplification of the integrase gene during PCR for genotypic testing.
-
Possible Cause 1: Low viral load in the sample.
-
Possible Cause 2: Primer mismatch due to high genetic diversity of HIV-1.
-
Troubleshooting Step: If you suspect primer mismatch, especially when working with non-B subtypes, perform a sequence alignment of your primers with a reference panel of diverse HIV-1 integrase sequences. Consider using a cocktail of primers or designing new primers based on conserved regions of the integrase gene.
-
-
Possible Cause 3: Presence of PCR inhibitors in the extracted RNA.
-
Troubleshooting Step: Re-purify the RNA sample using a different extraction kit or include an extra washing step. You can also perform a dilution series of your RNA template to dilute out potential inhibitors.
-
Issue 2: Discrepancy between genotypic and phenotypic resistance results.
-
Possible Cause 1: Presence of minor viral variants.
-
Troubleshooting Step: Standard Sanger sequencing may not detect resistant variants that are present at a low frequency (less than 20% of the viral population).[7] Consider using more sensitive techniques like next-generation sequencing (NGS) to identify low-frequency resistance mutations that may be contributing to phenotypic resistance.
-
-
Possible Cause 2: Complex interactions between multiple mutations.
-
Troubleshooting Step: The phenotypic effect of a combination of mutations may not be simply additive. Consult a comprehensive HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to interpret the potential impact of the specific combination of mutations identified in your sample.[9]
-
-
Possible Cause 3: Issues with the phenotypic assay.
-
Troubleshooting Step: Ensure that the recombinant viruses used in the phenotypic assay were correctly generated and that the integrase gene was inserted without any unintended mutations. Verify the IC50 of your wild-type control virus to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Fold Change in this compound IC50 for Common Resistance Mutations
| Primary Mutation | Secondary Mutation(s) | Fold Change in IC50 (approximate) |
| N155H | - | 10 - 32 |
| Q148H/R/K | - | 5 - 100 |
| Y143R/C | - | >10 |
| N155H | E92Q | >150 |
| N155H | L74M | 28 |
| Q148H | G140S | >100 - 1436 |
| Q148R/H/K | G140S/A | >100 |
Data compiled from multiple sources.[1][3][7][9] The exact fold change can vary depending on the viral background and the specific assay used.
Experimental Protocols
Genotypic Resistance Assay Workflow
A typical workflow for identifying this compound resistance mutations using Sanger sequencing involves the following steps:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma.
-
Reverse Transcription and PCR (RT-PCR): Convert the viral RNA into cDNA and then amplify the full-length integrase gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA to remove primers and other contaminants.
-
Sanger Sequencing: Sequence the purified PCR product.
-
Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 integrase reference sequence to identify mutations.
Phenotypic Resistance Assay Workflow
This assay measures the concentration of this compound required to inhibit viral replication by 50% (IC50).
-
Generation of Recombinant Viruses: Clone the patient-derived integrase gene into a laboratory-adapted HIV-1 molecular clone that lacks its own integrase gene.
-
Virus Production: Transfect the recombinant plasmid into a suitable cell line to produce viral particles.
-
Infection of Target Cells: Infect target cells (e.g., TZM-bl cells) with the recombinant virus in the presence of serial dilutions of this compound.
-
Quantification of Viral Replication: After a set incubation period, measure viral replication, often through a reporter gene assay (e.g., luciferase or β-galactosidase).
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of viral inhibition against the drug concentration. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Mandatory Visualization
Caption: Evolutionary pathways of this compound resistance in HIV-1 integrase.
Caption: Workflow for genotypic analysis of this compound resistance.
References
- 1. HIV resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound resistance mutations in HIV-1 integrase on viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Mutations in HIV Integrase Confer High-Level Resistance to this compound in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced HIV-1 integrase flexibility as a mechanism for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
Technical Support Center: Overcoming Raltegravir Virologic Failure in Clinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Raltegravir (B610414) virologic failure in clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What defines virologic failure to a this compound-containing regimen in a clinical research context?
A1: Virologic failure is generally defined as the inability to achieve or maintain a plasma HIV-1 RNA level below 200 copies/mL.[1][2][3] Specifically, it can be characterized as:
-
Incomplete virologic response: Two consecutive plasma HIV-1 RNA levels above 200 copies/mL after 24 weeks on a this compound-based regimen.[3]
-
Virologic rebound: Confirmed HIV-1 RNA level of ≥200 copies/mL after prior suppression.[4]
It is crucial to confirm a single detectable viral load with a second test before confirming virologic failure.
Q2: What are the primary causes of this compound virologic failure?
A2: The primary causes include:
-
Emergence of HIV-1 integrase resistance mutations: This is a major cause of treatment failure. This compound, a first-generation integrase strand transfer inhibitor (INSTI), has a relatively low genetic barrier to resistance.[5][6]
-
Poor adherence to the treatment regimen: Suboptimal adherence can lead to sub-therapeutic drug concentrations, allowing for viral replication and the potential selection of drug-resistant variants.[1][7]
-
Pre-existing or transmitted drug resistance: Although rare for integrase inhibitors, transmitted resistance can occur.[8] Low-frequency pre-existing resistance mutations may also be present and selected for under drug pressure.[9]
-
Pharmacokinetic factors: Drug-drug interactions or issues with drug absorption can lead to lower than expected this compound concentrations.[3]
Q3: Which genetic mutations are most commonly associated with this compound resistance?
A3: this compound resistance primarily develops through three main genetic pathways involving mutations in the HIV-1 integrase gene.[10] These include:
-
Primary mutations: These mutations directly confer resistance to this compound. The most common pathways are initiated by mutations at codons N155, Q148, or Y143.[10][11]
-
Secondary mutations: These mutations often emerge after primary mutations and can increase the level of resistance or compensate for a loss of viral fitness caused by the primary mutations.[10][11][12] Examples include L74M, E92Q, and T97A.[11][12]
Q4: How does resistance to this compound impact susceptibility to other integrase inhibitors?
A4: There is significant cross-resistance between this compound and the other first-generation INSTI, Elvitegravir.[11] Viruses with resistance to this compound or Elvitegravir often remain susceptible to second-generation INSTIs like Dolutegravir and Bictegravir.[6] However, certain mutational patterns, particularly those involving Q148 in combination with other mutations, can reduce the susceptibility to Dolutegravir.[14]
Q5: What is the recommended course of action when this compound virologic failure is suspected in a research participant?
A5: The recommended steps are:
-
Confirm virologic failure: Repeat the HIV-1 RNA viral load test to confirm the result.
-
Assess adherence: Conduct a thorough adherence assessment with the participant.
-
Perform drug resistance testing: It is crucial to perform genotypic resistance testing while the participant is still on the failing regimen, or within 4 weeks of discontinuation, to identify resistance mutations in the integrase gene, as well as in the protease and reverse transcriptase genes.[3]
-
Review treatment history: A comprehensive review of the participant's past and present antiretroviral therapy is essential.
-
Select a new regimen: Based on the resistance test results and treatment history, a new, effective regimen should be chosen. This typically involves at least two, and preferably three, fully active drugs.[15]
Troubleshooting Guides
Issue 1: Virologic failure is confirmed, but no resistance mutations are detected in the integrase gene.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Adherence | 1. Engage in a non-judgmental discussion with the participant about their adherence patterns. 2. Utilize adherence-enhancing tools such as pillboxes, mobile apps, and adherence counseling. 3. If adherence is identified as the primary issue, re-educate the participant on the importance of adherence and consider re-challenging with the same regimen under close monitoring. |
| Pharmacokinetic Issues | 1. Review all concomitant medications, including over-the-counter drugs and supplements, for potential drug-drug interactions that could lower this compound levels. 2. Consider therapeutic drug monitoring (TDM) if available and clinically indicated, although its routine use is not standard practice.[3] |
| Assay Limitations | 1. Standard genotypic tests may not detect minority drug-resistant variants (present at <20% of the viral population).[16] 2. If suspicion of resistance is high, consider using a more sensitive assay like next-generation sequencing (NGS) if available in the research setting. |
Issue 2: High-level this compound resistance is detected.
| Possible Cause | Troubleshooting Steps |
| Selection of Resistance Mutations | 1. Discontinue the failing this compound-containing regimen. 2. Select a new regimen based on the complete genotypic resistance profile. 3. A second-generation integrase inhibitor, such as Dolutegravir, is often a viable option, potentially at an increased dose depending on the specific mutations present.[6] 4. A boosted protease inhibitor, such as Darunavir, is also a robust option for a subsequent regimen.[17] 5. Ensure the new regimen includes at least two fully active agents.[15] |
Quantitative Data Summary
Table 1: Impact of Key Integrase Mutations on this compound Susceptibility
| Mutation(s) | Fold Change in this compound IC50 (Approximate) | Notes |
| N155H | 19-fold | Often emerges first.[10][12] |
| Q148H | 7 to 22-fold | A primary resistance pathway.[12] |
| Q148R | >10-fold | A primary resistance pathway.[9] |
| Q148K | >10-fold | A primary resistance pathway.[9] |
| E92Q + N155H | 55-fold | Secondary mutation significantly increases resistance.[12] |
| G140S + Q148H | 245-fold | Secondary mutation significantly increases resistance.[12] |
Table 2: Frequency of Primary this compound Resistance Mutations in Virologic Failure
| Mutation Pathway | Frequency in Patients with Virologic Failure (Approximate) |
| N155 | 45% (initially) |
| Q148 | Becomes more dominant over time |
| Y143 | Less frequent |
| Data derived from the Benchmrk studies.[10] |
Experimental Protocols
Genotypic Resistance Testing by Sanger Sequencing
This method identifies drug resistance mutations in the HIV-1 integrase gene.
Methodology:
-
Sample Collection and Preparation: Collect whole blood in EDTA tubes. Separate plasma by centrifugation. A minimum viral load of 500-1000 copies/mL is generally required.[14]
-
Viral RNA Extraction: Extract HIV-1 RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and PCR Amplification (RT-PCR): Convert the viral RNA to cDNA and amplify the integrase gene region of the pol gene using specific primers.
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: Separate the DNA fragments by size on an automated sequencer (e.g., Applied Biosystems 3500xL Dx Genetic Analyzer).[15]
-
Data Analysis: Assemble the sequence data and compare it to a wild-type reference sequence to identify mutations. Interpretation of resistance is done using algorithms such as the Stanford University HIV Drug Resistance Database.[14]
Phenotypic Resistance Testing
This assay measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.
Methodology:
-
Sample Collection and Amplification: As with genotypic testing, extract viral RNA from a patient's plasma sample. Amplify the gene of interest (integrase in this case).
-
Generation of Recombinant Viruses: Insert the amplified patient-derived integrase gene into a laboratory HIV-1 vector that lacks its own integrase gene but contains a reporter gene (e.g., luciferase).
-
Cell Culture and Infection: Transfect permissive cells with the recombinant vectors to produce virus particles. These particles are then used to infect target cells in the presence of serial dilutions of this compound.
-
Measure Viral Replication: After a single round of replication (typically 48 hours), measure the expression of the reporter gene (e.g., luciferase activity).[18]
-
Data Analysis: Plot the percentage of replication inhibition against the drug concentration to determine the 50% inhibitory concentration (IC50). The fold change in resistance is calculated by dividing the IC50 of the patient's virus by the IC50 of a drug-sensitive wild-type reference virus.[14]
Visualizations
Caption: Mechanism of action of HIV-1 Integrase and inhibition by this compound.
Caption: Experimental workflow for HIV-1 genotypic resistance testing.
References
- 1. Virologic failure after 48 weeks of this compound-based regimen in low HIV-1 incidence setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Core Concepts - Evaluation and Management of Virologic Failure - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 4. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 5. researchgate.net [researchgate.net]
- 6. Virologic Failure | NIH [clinicalinfo.hiv.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Primary mutations selected in vitro with this compound confer large fold changes in susceptibility to first-generation integrase inhibitors, but minor fold changes to inhibitors with second-generation resistance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound resistance patterns becoming clearer | aidsmap [aidsmap.com]
- 11. HIV resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and function of retroviral integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 15. HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 17. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Raltegravir dosage in combination with UGT1A1 inducers like rifampin
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing raltegravir (B610414) dosage when co-administered with UGT1A1 inducers like rifampin.
Troubleshooting Guides
Issue: Suboptimal this compound Trough Concentrations Despite Dose Adjustment
Scenario: You are conducting a clinical study and observe that even after increasing the this compound dose to 800 mg twice daily in the presence of rifampin, the trough plasma concentrations (Cmin or C12) remain lower than expected or desired.
Possible Causes and Troubleshooting Steps:
-
Potent UGT1A1 Induction: Rifampin is a strong inducer of UGT1A1, the primary enzyme responsible for this compound metabolism.[1][2][3] The standard dose increase to 800 mg twice daily may not fully overcome the induction effect on trough concentrations, although it generally compensates for the overall exposure (AUC).[2][4]
-
Action: Carefully monitor viral loads and treatment response in patients. While trough concentrations may be lower, the increased overall exposure might be sufficient for efficacy. Consider collecting data on clinical outcomes to correlate with the observed pharmacokinetic profiles.
-
-
Genetic Variability in UGT1A1: Polymorphisms in the UGT1A1 gene can influence the extent of enzyme induction and this compound metabolism.[5][6] Individuals with certain genotypes may experience more pronounced reductions in this compound concentrations.
-
Action: If feasible, perform UGT1A1 genotyping for study participants. Patients with genotypes associated with higher enzyme activity may require more intensive monitoring.
-
-
Adherence to Dosing Regimen: Ensure and document patient adherence to the prescribed this compound and rifampin dosage schedule.
-
Action: Implement adherence monitoring strategies, such as patient diaries, pill counts, or electronic monitoring devices.
-
-
Drug-Drug Interactions with Other Concomitant Medications: While this compound has a low propensity for drug-drug interactions, it's essential to review all co-administered medications for any potential impact on its pharmacokinetics.[7][8]
-
Action: Conduct a thorough review of all concomitant medications. Use a drug interaction checker and consult relevant literature for any known or potential interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose adjustment for this compound when co-administered with rifampin?
For adult patients, the recommended dose of this compound is 800 mg twice daily when given with rifampin.[9][10] This is an increase from the standard dose of 400 mg twice daily.[8]
Q2: How does rifampin affect the pharmacokinetics of this compound?
Rifampin induces the UGT1A1 enzyme, leading to increased metabolism of this compound and a significant reduction in its plasma concentrations.[1][2] Studies have shown that rifampin can decrease the this compound area under the curve (AUC) by approximately 40% and the trough concentration (C12) by about 61% when administered with the standard 400 mg this compound dose.[4]
Q3: Does doubling the this compound dose to 800 mg twice daily completely normalize its pharmacokinetic profile in the presence of rifampin?
No, not completely. While the 800 mg twice daily dose of this compound generally compensates for the effect of rifampin on the overall drug exposure (AUC), it may not fully overcome the reduction in trough concentrations (C12).[2][4] The trough levels might remain at the lower limit of clinical experience, so caution is advised.[2]
Q4: Are there any alternatives to rifampin that have less of an interaction with this compound?
Rifabutin (B1679326) is another rifamycin (B1679328) that is a less potent inducer of UGT1A1 compared to rifampin. Co-administration of rifabutin with this compound does not appear to alter this compound's pharmacokinetics to a clinically meaningful degree, and thus, a dose adjustment for this compound may not be necessary.
Q5: What is the role of UGT1A1 genetic polymorphisms in the interaction between this compound and rifampin?
Genetic variations in the UGT1A1 gene, such as the UGT1A1*28 allele, can lead to reduced enzyme activity.[5][6] Individuals with genotypes associated with lower UGT1A1 function may have higher baseline this compound concentrations.[5] Conversely, the induction effect of rifampin might be more pronounced in individuals with genotypes corresponding to higher UGT1A1 activity. While routine genotyping is not standard practice, it can be a valuable tool in research settings to understand inter-individual variability in drug response.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (400 mg) with and without Rifampin (600 mg once daily) in Healthy Subjects (Single Dose Study).
| Parameter | This compound 400 mg Alone (Geometric Mean) | This compound 400 mg + Rifampin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-∞ (ng·h/mL) | 7,330 | 4,390 | 0.60 (0.39, 0.91) |
| Cmax (ng/mL) | 1,490 | 929 | 0.62 (0.37, 1.04) |
| C12 (ng/mL) | 74.9 | 29.2 | 0.39 (0.30, 0.51) |
Source: Adapted from Wenning et al. (2009).[1][2]
Table 2: Pharmacokinetic Parameters of this compound (800 mg twice daily with Rifampin) vs. This compound (400 mg twice daily alone) in Healthy Subjects (Multiple Dose Study).
| Parameter | This compound 400 mg BID Alone (Geometric Mean) | This compound 800 mg BID + Rifampin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-12 (ng·h/mL) | 4,960 | 6,300 | 1.27 (0.94, 1.71) |
| Cmax (ng/mL) | 1,220 | 1,980 | 1.62 (1.12, 2.33) |
| C12 (ng/mL) | 143 | 67.2 | 0.47 (0.36, 0.61) |
Source: Adapted from Wenning et al. (2009).[1][2]
Experimental Protocols
Representative Pharmacokinetic Study Protocol
This protocol is a generalized representation based on common methodologies from clinical trials investigating the this compound-rifampin interaction.
1. Study Design: An open-label, two-period, fixed-sequence study in healthy adult volunteers.
-
Period 1: Administer this compound 400 mg twice daily for 4-5 days.
-
Washout Period: A washout period of at least 7 days.
-
Period 2: Administer rifampin 600 mg once daily for 14-15 days to achieve steady-state induction. On the final days of this period, co-administer this compound 800 mg twice daily with rifampin.
2. Pharmacokinetic Sampling: On the final day of each period, collect serial blood samples at the following time points relative to the morning dose of this compound: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
3. Sample Processing: Collect blood in EDTA-containing tubes. Centrifuge within 30 minutes of collection at 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -70°C or colder until analysis.
4. Bioanalytical Method for this compound Quantification: Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples.
-
Chromatography: Use a C18 reverse-phase column with a suitable mobile phase gradient.
-
Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for this compound and an internal standard.
-
Calibration: The method should be linear over a concentration range relevant for clinical samples (e.g., 5-2500 ng/mL).
5. Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis: AUC0-12, Cmax, Tmax, and C12.
UGT1A1 Genotyping Protocol Overview
1. Sample Collection: Collect whole blood in an EDTA tube.
2. DNA Extraction: Extract genomic DNA from whole blood using a commercially available DNA extraction kit according to the manufacturer's instructions.
3. Genotyping Analysis: Analyze the TATA box promoter region of the UGT1A1 gene for the *28 allele (TA)7 repeat polymorphism.
-
Method: Polymerase Chain Reaction (PCR) followed by fragment analysis.
-
Procedure:
-
Amplify the UGT1A1 promoter region using fluorescently labeled primers.
-
Separate the PCR products by size using capillary electrophoresis.
-
Determine the number of TA repeats based on the fragment size to identify the genotype (1/1, 1/28, or 28/28).
-
Mandatory Visualization
References
- 1. A conventional LC-MS method developed for the determination of plasma this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an UPLC-MS/MS method for quantitative analysis of this compound in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacokinetic interaction of rifapentine and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. autogenomics.com [autogenomics.com]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of this compound, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Rifampin, a Potent Inducer of Drug-Metabolizing Enzymes, on the Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of intermittent rifampicin on the pharmacokinetics and safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UDP Glucuronosyltransferase 1A1 (UGT1A1) Genotyping | ARUP Laboratories Test Directory [ltd.aruplab.com]
Technical Support Center: Raltegravir Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term treatment studies of Raltegravir (B610414).
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term efficacy of this compound in treatment-experienced patients?
A1: Long-term studies, such as the BENCHMRK 1 and 2 trials, have demonstrated durable antiretroviral and immunological efficacy for this compound in combination with an optimized background therapy (OBT) in treatment-experienced patients with drug-resistant HIV.[1][2] At 96 weeks, 57% of patients receiving this compound achieved an HIV RNA level of less than 50 copies/mL, compared to 26% of those receiving a placebo with OBT.[1] This efficacy was sustained, with 42% of all patients initially assigned to this compound having a viral load of less than 50 copies/mL at 240 weeks.[2][3]
Q2: What are the common adverse events observed during long-term this compound treatment?
A2: this compound is generally well-tolerated in long-term studies.[3][4] The most frequently reported drug-related adverse events of at least moderate intensity include nausea, headache, and diarrhea.[2][3] Other common side effects, regardless of causality, have included nasopharyngitis, fatigue, and pyrexia.[5]
Q3: Are there any serious or long-term safety concerns associated with this compound?
A3: While serious adverse events are rare, they can include severe skin reactions (like Stevens-Johnson syndrome), hypersensitivity reactions, and rhabdomyolysis.[3][5] Some studies have investigated potential long-term effects on bone mineral density and neuropsychiatric events.[5][6][7] Depression, including suicidal ideation and behaviors, has been reported, particularly in patients with a history of psychiatric illness.[5]
Q4: What is the risk of developing resistance to this compound during long-term therapy?
A4: Resistance to this compound can emerge, particularly in patients with ongoing viral replication.[8] The development of resistance is often associated with mutations in the HIV integrase gene at specific codons, primarily Y143, Q148, or N155, often in combination with other secondary mutations.[1][3][9] In the BENCHMRK trials, among patients who experienced virologic failure, 65% had detectable integrase mutations.[1] A novel resistance pathway involving mutations in the HIV envelope protein has also been identified, which can reduce sensitivity to integrase inhibitors.[10]
Q5: How does this compound interact with other medications in a long-term treatment regimen?
A5: this compound has a low potential for drug-drug interactions because it is primarily metabolized by UGT1A1 and does not significantly interact with the cytochrome P450 enzyme system.[3][11] However, strong inducers or inhibitors of UGT1A1 can alter this compound concentrations. For instance, co-administration with the potent UGT1A1 inducer rifampin requires a doubling of the this compound dose.[11] Antacids containing aluminum and magnesium can also reduce the absorption of this compound and should not be administered concurrently.[12]
Troubleshooting Guides
Problem 1: A patient on a long-term this compound-containing regimen is experiencing virologic failure.
Possible Causes and Solutions:
-
Non-adherence: Poor adherence is a common cause of virologic failure.
-
Troubleshooting: Assess patient adherence through self-reporting, pill counts, or pharmacy refill records. A change in the dosing schedule from twice daily to once daily has been shown to improve adherence.[13]
-
-
Drug Resistance: The patient may have developed resistance to this compound or other components of their antiretroviral therapy.
-
Suboptimal Background Therapy: The optimized background therapy (OBT) may not be sufficiently active against the patient's virus.
-
Troubleshooting: Review the patient's treatment history and baseline resistance profiles to ensure the OBT is appropriately selected. The efficacy of this compound is enhanced when combined with other active agents.[14]
-
-
Drug-Drug Interactions: Concomitant medications may be reducing the effectiveness of this compound.
Problem 2: A patient in a long-term study is reporting neuropsychiatric symptoms.
Possible Causes and Solutions:
-
This compound-Associated Side Effect: Neuropsychiatric symptoms such as depression, anxiety, and insomnia have been reported with this compound use, particularly in individuals with a pre-existing psychiatric condition.[5][7][15]
-
Troubleshooting: Conduct a thorough psychiatric evaluation to assess the severity and nature of the symptoms. Monitor the patient closely. In some cases, switching to a different antiretroviral agent may be necessary.[16]
-
-
Immune Reconstitution Inflammatory Syndrome (IRIS): The patient's strengthening immune system may be unmasking a pre-existing opportunistic infection, leading to inflammatory symptoms that could manifest neuropsychiatrically.
-
Troubleshooting: Evaluate for underlying opportunistic infections. Management of IRIS typically involves treating the underlying infection.
-
Problem 3: A long-term study is showing unexpected changes in bone mineral density (BMD) in the this compound arm.
Possible Causes and Solutions:
-
Comparison Group Regimen: The observed changes in BMD may be relative to the comparator arm. Studies have shown that this compound is associated with less bone loss compared to regimens containing tenofovir (B777) disoproxil fumarate (B1241708) (TDF).[6][17][18]
-
Troubleshooting: Analyze the BMD data in the context of the specific drugs used in the comparator regimen. A regimen of lopinavir/ritonavir plus this compound was associated with less bone loss than a regimen of lopinavir/ritonavir plus two or three nucleoside/nucleotide reverse transcriptase inhibitors.[17]
-
-
Baseline Patient Characteristics: Factors such as lower body mass index and longer prior exposure to tenofovir can be independent predictors of bone loss.[6]
-
Troubleshooting: Perform a subgroup analysis to assess the impact of baseline characteristics on BMD changes within the study population.
-
Data Presentation
Table 1: Long-Term Virologic Efficacy of this compound in Treatment-Experienced Patients (BENCHMRK 1 & 2 Studies)
| Timepoint | This compound + OBT (% with HIV RNA <50 copies/mL) | Placebo + OBT (% with HIV RNA <50 copies/mL) |
| Week 48 | 62.1% | Not Applicable |
| Week 96 | 57% | 26% |
| Week 156 | 51% | 22% |
| Week 240 | 42% | Not Applicable |
Data compiled from multiple sources.[1][2][3]
Table 2: Common Drug-Related Adverse Events in Long-Term this compound Studies
| Adverse Event | Frequency |
| Nausea | Common |
| Headache | Common |
| Diarrhea | Common |
| Fatigue | Less Common |
| Dizziness | Less Common |
| Insomnia | Less Common |
Information based on general findings from long-term safety data.[3][5][19]
Experimental Protocols
Protocol: Monitoring for Virologic Failure in a Long-Term this compound Study
-
Sample Collection: Collect blood samples for plasma HIV-1 RNA measurement at baseline, weeks 2, 4, 8, 12, 16, and every 8 weeks thereafter.[14]
-
Viral Load Quantification: Use a validated assay to quantify plasma HIV-1 RNA levels.
-
Definition of Virologic Failure:
-
Lack of Efficacy: A confirmed decrease in plasma viral load from baseline of less than 1.0 log10 copies/mL and a viral load greater than 400 copies/mL.[14]
-
Virologic Relapse: A viral load greater than 400 copies/mL on two consecutive measurements at least one week apart after an initial response with a viral load below 400 copies/mL, OR an increase of more than 1.0 log10 copies/mL above the nadir level on two consecutive measurements at least one week apart.[14]
-
-
Resistance Testing: Upon confirmation of virologic failure, perform genotypic and phenotypic resistance testing on the patient's viral isolates to identify mutations in the integrase gene and other relevant drug resistance mutations.[14]
Visualizations
Caption: Experimental workflow for a long-term this compound clinical trial.
Caption: Development of this compound resistance through integrase mutations.
References
- 1. Long-Term Efficacy and Safety of this compound Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of this compound in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety from the this compound Clinical Development Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Bone mineral density over 96 weeks in adults failing first-line therapy randomized to this compound/lopinavir/ritonavir compared with standard second-line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS symptoms common in people taking this compound | aidsmap [aidsmap.com]
- 8. Emerging integrase inhibitor resistance mutations in this compound-treated HIV-1-infected patients with low-level viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 11. Drug-drug interactions with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liverpool HIV Interactions [hiv-druginteractions.org]
- 13. Effects of this compound formulation change on medication adherence and medication errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor this compound in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Large French study examines neuropsychiatric side effects with integrase inhibitors | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 17. Bone mineral density in HIV participants randomized to this compound and lopinavir/ritonavir compared with standard second line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bone mineral density in HIV participants randomized to this compound and lopinavir/ritonavir compared with standard second line therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the side effects of this compound Potassium? [synapse.patsnap.com]
Technical Support Center: Enhancing Raltegravir Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Raltegravir (B610414) in animal model studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with this compound's oral bioavailability?
This compound, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility, which can lead to poor and variable oral absorption.[1][2] This inherent low solubility is a primary factor contributing to the significant inter- and intra-patient variability observed in its pharmacokinetics.[1]
Q2: What are the key strategies to improve the oral bioavailability of this compound in animal models?
Several formulation strategies have been investigated to enhance the oral bioavailability of this compound. These include:
-
Novel Formulations: The use of chewable tablets and granules for oral suspension has demonstrated significantly higher bioavailability compared to standard film-coated tablets.[3]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, particularly using a prodrug approach to increase lipophilicity and drug loading, can create intracellular drug reservoirs for sustained release.[4]
-
Solubility Enhancement Techniques: Methods such as preparing amorphous solid dispersions with polymers (e.g., Soluplus®) and hot-melt extrusion can improve the dissolution rate of this compound.[1][5]
Q3: How do different oral formulations of this compound compare in terms of bioavailability?
Studies in healthy adults have shown that chewable tablets and granules for oral suspension (GFS) are not bioequivalent to the film-coated tablets and result in higher drug exposure.[3] Compared to the film-coated tablet, the GFS formulation showed a 4-fold increase in Area Under the Curve (AUC) and a 2-fold increase in maximum plasma concentration (Cmax).[3] The chewable tablets resulted in a 78% increase in AUC and a 222% increase in Cmax.[3]
Q4: What is the role of P-glycoprotein (P-gp) and UGT1A1 in this compound's bioavailability?
This compound is a substrate for the efflux transporter P-glycoprotein (P-gp), which can potentially limit its absorption.[6][7] However, studies in rats suggest that P-gp may not significantly impact its intestinal absorption.[6] The primary metabolic pathway for this compound is glucuronidation, mainly mediated by the enzyme UGT1A1.[8][9] Co-administration with drugs that inhibit or induce UGT1A1 can alter this compound's plasma concentrations.[10][11]
Troubleshooting Guides
Issue: High variability in pharmacokinetic data between animals in the same study group.
-
Possible Cause 1: Formulation Inconsistency.
-
Troubleshooting: Ensure the formulation (e.g., suspension, nanoparticle dispersion) is homogenous before each administration. For suspensions, vortex thoroughly immediately before dosing each animal. For nanoparticles, ensure consistent particle size and drug loading across batches.
-
-
Possible Cause 2: Inaccurate Dosing.
-
Troubleshooting: Use precise dosing techniques, such as oral gavage, and ensure the full dose is administered. Calibrate dosing syringes and account for any dead volume.
-
-
Possible Cause 3: Physiological Differences.
-
Troubleshooting: Standardize animal characteristics such as age, weight, and fasting state. Ensure consistent access to food and water, as this can affect gastrointestinal motility and drug absorption.
-
Issue: Lower than expected plasma concentrations of this compound.
-
Possible Cause 1: Poor drug dissolution from the formulation.
-
Troubleshooting: Consider using a different formulation strategy to enhance solubility. For example, switch from a simple suspension of the free acid to a formulation using the potassium salt, a solid dispersion, or a nanoparticle-based system.
-
-
Possible Cause 2: Rapid metabolism.
-
Troubleshooting: If using a species with high UGT1A1 activity, consider the potential for rapid first-pass metabolism. While not a direct solution to improve the formulation's bioavailability, understanding the metabolic profile of the chosen animal model is crucial for data interpretation.
-
-
Possible Cause 3: Issues with blood sample collection and processing.
-
Troubleshooting: Ensure blood samples are collected at appropriate time points to capture the Cmax. Use appropriate anticoagulants and process the samples promptly to prevent drug degradation. Store plasma samples at -80°C until analysis.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Oral Formulations in Humans
| Formulation | Relative Bioavailability (AUC) vs. Film-Coated Tablet | Relative Bioavailability (Cmax) vs. Film-Coated Tablet | Animal Model | Reference |
| Chewable Tablet | 1.78-fold increase | 3.22-fold increase | Human | [3] |
| Granules for Oral Suspension | 4-fold increase | 2-fold increase | Human | [3] |
Table 2: Pharmacokinetic Parameters of this compound in a Humanized Mouse Model
| Tissue | AUC₀₋₂₄ (ng·h/g or mL) | Cmax (ng/g or mL) | Ctrough (ng/g or mL) | Reference |
| Plasma | 145 | 45 | 3.6 | [12] |
| Vaginal Tissue | 725 | 540 | 3.2 | [12] |
| Rectal Tissue | 1015 | 180 | 5.5 | [12] |
| Intestinal Tissue | 3625 | 1800 | 18 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Prodrug Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol is adapted from a study that developed a prodrug of this compound to enhance its encapsulation in PLGA nanoparticles.[4]
-
Preparation of the "Oil" Phase:
-
Dissolve 5% (w/v) Poly(lactic-co-glycolic acid) (PLGA) in dichloromethane (B109758).
-
Add the this compound prodrug to the PLGA solution at a concentration of 10% (w/w) relative to the PLGA.
-
-
Emulsification:
-
Prepare a 5% (w/v) aqueous solution of polyvinyl alcohol (PVA).
-
Add the "oil" phase dropwise to the PVA solution while vortexing.
-
Emulsify the mixture using a probe sonicator (e.g., 500W) with a microtip probe for four 10-second intervals at 38% amplitude. Vortex the mixture between each sonication interval.
-
-
Solvent Evaporation:
-
Transfer the sonicated emulsion to a continuously stirred 0.3% (w/v) aqueous PVA solution.
-
Remove the dichloromethane by rotary evaporation over 30 minutes.
-
-
Nanoparticle Washing and Collection:
-
Wash the nanoparticles with Milli-Q water three times by centrifugation at 14,000 rpm for 10 minutes at 4°C to remove residual surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in water.
-
-
Lyophilization:
-
Freeze the nanoparticle suspension at -80°C.
-
Lyophilize the frozen suspension for 24 hours at 0.133 mbar and -87°C.
-
Store the lyophilized nanoparticles at -80°C.
-
Protocol 2: Oral Administration and Pharmacokinetic Study in a Humanized Mouse Model
This protocol is based on a study that evaluated the mucosal tissue pharmacokinetics of this compound.[12]
-
Animal Model:
-
Use humanized mice (e.g., BALB/c-Rag2-/-γc-/- engrafted with human CD34+ hematopoietic stem cells).
-
-
Dose Preparation:
-
Dissolve the clinical formulation of this compound (e.g., Isentress® 400 mg tablet) in sterile PBS immediately before administration.
-
Calculate the mouse-equivalent dose using an appropriate interspecies allometric scaling factor (e.g., 12.3). For a 20g mouse, a dose of 3.28 mg was used in the reference study.[12]
-
-
Drug Administration:
-
Administer the prepared this compound solution to the mice daily for 5 days via oral gavage to achieve steady-state conditions.
-
-
Sample Collection:
-
At predetermined time points after the final dose (e.g., 2, 8, and 24 hours), collect blood and various mucosal tissues (e.g., vaginal, rectal, and intestinal).
-
-
Sample Processing and Analysis:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.
-
Visualizations
Caption: Workflow for nanoparticle formulation and in-vivo bioavailability assessment.
Caption: Simplified overview of this compound absorption and metabolism.
References
- 1. Solid State Characterization and Miscibility of this compound in Soluplus Using Solid Dispersion Technology | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sustained Intracellular this compound Depots Generated with Prodrugs Designed for Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics and interactions of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of this compound in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of faldaprevir on this compound pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mucosal Tissue Pharmacokinetics of the Integrase Inhibitor this compound in a Humanized Mouse Model: Implications for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected adverse events in Raltegravir clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adverse events in clinical trials involving Raltegravir (B610414).
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected adverse events observed in this compound clinical trials?
A1: While generally well-tolerated, the most frequently reported unexpected adverse events in this compound clinical trials include elevations in creatine (B1669601) kinase (CK), hypersensitivity reactions, and neuropsychiatric events.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an integrase strand transfer inhibitor (INSTI).[3][4] It blocks the HIV enzyme integrase, which is essential for integrating viral DNA into the host cell's genome, thus preventing viral replication.[3][4][5]
Q3: Are there specific patient populations at higher risk for these adverse events?
A3: Some studies suggest that certain populations may have a higher risk for specific adverse events. For instance, hypersensitivity reactions like DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) associated with this compound have been linked to the HLA-B*53:01 allele, which is more prevalent in individuals of African ancestry.[6][7] Female patients have also been identified as being at a higher risk for discontinuing treatment due to toxicity.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Creatine Kinase (CK) Elevation
Q: We are observing asymptomatic elevations in creatine kinase in participants receiving this compound. How should we proceed?
A: Asymptomatic CK elevation is a known adverse event associated with this compound.[1][10][11] It is crucial to systematically monitor and evaluate these participants to rule out progression to more severe conditions like myopathy or rhabdomyolysis.
Data Presentation: Summary of Creatine Kinase Elevation in this compound Clinical Trials
| Clinical Trial/Study | Patient Population | Frequency of Grade 3/4 CK Elevation (≥10 x ULN) | Notes |
| STARTMRK | Treatment-Naïve | 6.3% with this compound vs. 2.6% with Efavirenz | Most cases were without clinical manifestations.[11] |
| BENCHMRK 1 and 2 | Treatment-Experienced | Slightly more common in the this compound group vs. placebo. | Not associated with clinical myopathy, myositis, or rhabdomyolysis.[10] |
| Lee et al. (2013) | Treatment-Experienced | 37% with any skeletal muscle toxicity vs. 19% in control. | Myalgia and proximal myopathy were more common than significant CK elevation.[5] |
| Cohort Study | Treatment-Experienced | 11.2% with CK elevation ≥3-fold ULN. | Symptoms were uncommon and not severe.[11][12] |
Experimental Protocol: Monitoring and Investigating Creatine Kinase Elevation
-
Initial Assessment:
-
Serial Monitoring:
-
If the participant is asymptomatic and the CK elevation is less than 10 times the upper limit of normal (ULN), continue this compound with increased monitoring frequency (e.g., weekly).
-
For persistent or rising CK levels, or if the level exceeds 10 times the ULN, consider temporary discontinuation of this compound.
-
Monitor CK levels every 4 weeks until they return to baseline.[14]
-
-
Further Investigation (if symptomatic or CK >10x ULN):
-
Fractionate the CK to determine the MB (myocardial) and MM (muscle) isoenzyme levels to assess for cardiac involvement.
-
Measure serum creatinine (B1669602) and urine myoglobin (B1173299) to rule out rhabdomyolysis and associated kidney injury.
-
Consider electromyography (EMG) and muscle biopsy to investigate for underlying myopathy.[6][15]
-
Mandatory Visualization: Troubleshooting Workflow for CK Elevation
Issue 2: Suspected Hypersensitivity Reaction
Q: A trial participant on this compound has developed a rash and fever. How do we investigate a potential hypersensitivity reaction?
A: Hypersensitivity reactions to this compound, ranging from mild rash to severe systemic reactions like DRESS, have been reported.[1][16] A systematic approach is necessary to confirm the diagnosis and ensure patient safety.
Data Presentation: Summary of Hypersensitivity Reactions with this compound
| Reaction Type | Associated Factors | Frequency | Notes |
| Rash | - | Higher than placebo, lower than efavirenz.[1] | Most cases are mild to moderate.[17] |
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | - | Rare | Severe, life-threatening reactions.[3][16] |
| DRESS Syndrome | HLA-B*53:01 allele | Rare | More prevalent in individuals of African ancestry.[6][7] |
Experimental Protocol: Investigating a Suspected Hypersensitivity Reaction
-
Immediate Action:
-
Discontinue this compound immediately.
-
Provide supportive care to manage symptoms (e.g., antihistamines for rash, antipyretics for fever).
-
-
Clinical and Laboratory Evaluation:
-
Perform a complete physical examination, paying close attention to the characteristics and extent of the rash, and assess for systemic involvement (e.g., lymphadenopathy, organomegaly).
-
Obtain a complete blood count with differential to look for eosinophilia.
-
Assess liver and renal function tests.
-
-
Confirmatory Testing (in specialized centers):
-
Patch Testing: Apply this compound (1% and 10% in petrolatum) to the skin to elicit a localized delayed-type hypersensitivity reaction.[1][3][11]
-
Lymphocyte Transformation Test (LTT): An in vitro test to measure the proliferation of peripheral blood mononuclear cells in response to this compound. This is primarily a research tool.[1]
-
HLA Genotyping: If DRESS is suspected, perform HLA typing to check for the presence of the HLA-B*53:01 allele, particularly in patients of African descent.[6]
-
Mandatory Visualization: Diagnostic Pathway for Suspected Hypersensitivity
References
- 1. FDA Issues Final Guidance on Adverse Event Reporting | Insights | Ropes & Gray LLP [ropesgray.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. CNS Neurotoxicity of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. What are the EMA Guidelines for Clinical Trial Management? - pepgra [pepgra.com]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. resources.equator-network.org [resources.equator-network.org]
- 9. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. premier-research.com [premier-research.com]
- 11. fda.gov [fda.gov]
- 12. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. media.tghn.org [media.tghn.org]
- 15. tandfonline.com [tandfonline.com]
- 16. CNS symptoms common in people taking this compound | aidsmap [aidsmap.com]
- 17. Drug hypersensitivity in human immunodeficiency virus-infected patient: challenging diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Secondary Mutations on Raltegravir Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments investigating Raltegravir resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in this compound efficacy, but our genotypic analysis doesn't show any of the primary resistance mutations (N155H, Q148H/R/K, Y143C/R). What could be the cause?
A1: While primary mutations are the main drivers of high-level this compound resistance, the presence of secondary mutations alone or in novel combinations can lead to a clinically significant reduction in susceptibility. It is also crucial to consider that standard population-based sequencing may not detect resistant variants that exist as minor species (less than 20% of the viral population).
Q2: How do we interpret the "fold change" in IC50 values from our phenotypic assays?
A2: The fold change (FC) in the 50% inhibitory concentration (IC50) represents the factor by which the concentration of this compound must be increased to inhibit 50% of the mutant virus's replication compared to the wild-type virus. A higher fold change indicates greater resistance. The clinical significance of a specific fold change can vary, but generally, a fold change of 2.5 or greater for this compound is considered clinically relevant.
Q3: Our site-directed mutagenesis experiment to introduce a specific secondary mutation resulted in a virus with significantly reduced replicative capacity. Is this expected?
A3: Yes, this is a common observation. Many resistance mutations, both primary and secondary, can impair the efficiency of the HIV-1 integrase enzyme, leading to reduced viral fitness or replicative capacity in the absence of the drug. This is why the evolution of resistance in vivo often involves a balance between the level of drug resistance and the maintenance of viral fitness.
Q4: Can secondary mutations that arise in response to this compound treatment confer cross-resistance to other integrase inhibitors?
A4: Yes, cross-resistance is a significant concern. While second-generation integrase inhibitors like Dolutegravir and Bictegravir have a higher genetic barrier to resistance, certain this compound-associated resistance pathways, particularly those involving the Q148 mutation in combination with secondary mutations, can reduce their susceptibility.
Q5: What is the typical evolutionary pathway for this compound resistance?
A5: The N155H mutation is often the first to emerge.[1] However, over time and under continued drug pressure, this may be replaced by the more robust Q148 pathway mutations (Q148H/R/K) along with compensatory secondary mutations like G140S.[1] This switch is often driven by the higher level of resistance conferred by the Q148 pathway.
Troubleshooting Guides
Issue 1: Inconsistent Results in Single-Cycle Infectivity Assays
| Potential Cause | Troubleshooting Step |
| Low Luciferase Signal | - Verify Pseudovirus Titer: Ensure the viral input is sufficient. Re-titer the pseudovirus stock if necessary. - Cell Viability: Check the viability of the target cells (e.g., TZM-bl) using a trypan blue exclusion assay. - Reagent Integrity: Confirm the activity of the luciferase substrate. |
| High Background Signal | - Cell Contamination: Check for mycoplasma contamination in cell cultures. - Incomplete Washing: Ensure thorough washing of cells after infection to remove residual input virus. |
| High Well-to-Well Variability | - Pipetting Inaccuracy: Use calibrated pipettes and ensure proper mixing of reagents. - Uneven Cell Seeding: Ensure a uniform monolayer of cells by gently rocking the plate after seeding. |
Issue 2: Failure to Confirm Mutation in Site-Directed Mutagenesis
| Potential Cause | Troubleshooting Step |
| No Colonies After Transformation | - Inefficient Transformation: Use highly competent cells and optimize the heat shock step. - Incorrect Antibiotic Selection: Verify the antibiotic resistance marker on the plasmid and use the correct antibiotic in the agar (B569324) plates. - DpnI Digestion Failure: Ensure the DpnI enzyme is active and the incubation time is sufficient to digest the parental plasmid. |
| Sequencing Shows Wild-Type Sequence | - Primer Design: Verify that the mutagenic primers have the correct sequence and melting temperature (Tm). The mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides. - Insufficient PCR Cycles: Increase the number of PCR cycles to ensure sufficient amplification of the mutant plasmid. |
Quantitative Data Summary
The following tables summarize the impact of key primary and secondary mutations on this compound susceptibility, presented as fold changes in IC50 values.
Table 1: Impact of Primary and Secondary Mutations in the N155H Pathway on this compound Susceptibility
| Mutation(s) | Fold Change in this compound IC50 |
| N155H | ~10-fold[2] |
| N155H + L74M | 28-fold[3] |
| N155H + E92Q | 55-fold[3] |
| N155H + G163R | No substantial change[3] |
Table 2: Impact of Primary and Secondary Mutations in the Q148 Pathway on this compound Susceptibility
| Mutation(s) | Fold Change in this compound IC50 |
| Q148H | 7- to 22-fold[3] |
| Q148R | 7- to 22-fold[3] |
| Q148K | 7- to 22-fold[3] |
| Q148H + E138K | 36-fold[3] |
| Q148H + G140S | 245-fold[3] |
Experimental Protocols
Protocol 1: Single-Cycle HIV-1 Infectivity Assay for Drug Susceptibility (Luciferase-Based)
This protocol is for determining the susceptibility of HIV-1 pseudoviruses containing site-directed mutations in the integrase gene to this compound.
Materials:
-
HEK293T cells
-
TZM-bl reporter cell line
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Expression plasmid for a vesicular stomatitis virus G protein (VSV-G)
-
Integrase expression plasmid (wild-type or mutant)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Luciferase assay system (e.g., Bright-Glo)
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid, the VSV-G expression plasmid, and the wild-type or mutant integrase expression plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.
-
Determine the viral titer (e.g., by p24 ELISA).
-
-
Drug Susceptibility Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the TZM-bl cells and add the this compound dilutions.
-
Infect the cells with a standardized amount of pseudovirus.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the drug concentration.
-
Protocol 2: Site-Directed Mutagenesis of HIV-1 Integrase (QuikChange Method)
This protocol is for introducing specific mutations into an HIV-1 integrase expression plasmid.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with the appropriate antibiotic
-
Mutagenic primers
Procedure:
-
Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
Mutant Strand Synthesis (PCR):
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling (e.g., 18 cycles of denaturation, annealing, and extension).
-
-
Digestion of Parental DNA:
-
Add DpnI enzyme to the PCR product to digest the methylated, non-mutated parental DNA template.
-
Incubate at 37°C for 1 hour.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
Caption: HIV Integration and this compound's Mechanism of Action.
Caption: Evolutionary Pathways of this compound Resistance.
References
Raltegravir dose adjustment considerations for pediatric research subjects
This technical support center provides researchers, scientists, and drug development professionals with essential information for raltegravir (B610414) dose adjustments in pediatric research subjects. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the approved formulations of this compound for pediatric use?
This compound is available in three formulations for pediatric patients: film-coated tablets, chewable tablets, and granules for oral suspension.[1][2] The choice of formulation is primarily dependent on the age and weight of the child, as well as their ability to swallow tablets.[1][3]
Q2: How are this compound doses determined for pediatric research subjects?
Dosing for pediatric subjects is primarily based on age and body weight.[1][4] The IMPAACT P1066 study was a key clinical trial that established the pharmacokinetic profile, safety, and efficacy of various this compound formulations in children and adolescents.[2] Dosing is aimed at achieving a target Area Under the Curve (AUC) and a trough concentration (C12) that have been shown to be effective in adults.[1][5]
Q3: Are there specific dosing tables available for different age and weight groups?
Yes, detailed weight-based dosing recommendations are available for each formulation.
This compound Dosing for Pediatric Patients (≥ 4 weeks of age)
| Formulation | Age Group | Weight Group | Recommended Dose |
| Oral Suspension | ≥ 4 weeks | 3 to < 4 kg | 25 mg twice daily |
| 4 to < 6 kg | 30 mg twice daily | ||
| 6 to < 8 kg | 40 mg twice daily | ||
| 8 to < 10 kg | 60 mg twice daily | ||
| 10 to < 14 kg | 80 mg twice daily | ||
| 14 to < 20 kg | 100 mg twice daily | ||
| Chewable Tablets | ≥ 2 years | 11 to < 14 kg | 75 mg twice daily |
| 14 to < 20 kg | 100 mg twice daily | ||
| 20 to < 28 kg | 150 mg twice daily | ||
| 28 to < 40 kg | 200 mg twice daily | ||
| ≥ 40 kg | 300 mg twice daily | ||
| Film-Coated Tablets | ≥ 6 years | ≥ 25 kg | 400 mg twice daily |
| Adolescents (12-18 years) | - | 400 mg twice daily |
Note: This table summarizes general recommendations. Researchers should always refer to the specific study protocol for precise dosing information.[3][6][7]
Q4: What are the target pharmacokinetic (PK) parameters for this compound in pediatric studies?
The primary PK targets in pediatric trials are often based on established effective exposures in adults. For the IMPAACT P1066 study, the target minimum exposure was a geometric mean AUC0-12hr of >14 μM*hr, with a concurrent goal for the geometric mean C12 to exceed the in vitro IC95 of 33 nM.[1]
Q5: Does this compound require dose adjustment for organ impairment in children?
-
Renal Impairment: No dose adjustment is necessary for pediatric patients with any degree of renal impairment.[2][7]
-
Hepatic Impairment: For mild-to-moderate hepatic impairment, no dose adjustment is required. The effect of severe hepatic impairment on this compound pharmacokinetics has not been studied in children.[2][3]
Q6: How should the dose be adjusted if a child is receiving concomitant medications?
Co-administration of this compound with strong inducers of uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) 1A1, the primary metabolizing enzyme for this compound, may decrease its plasma concentrations.[2] For instance, when co-administered with rifampin, a potent UGT1A1 inducer, a dose increase of this compound is recommended for adults, and similar considerations should be taken in pediatric patients, though specific pediatric dosing recommendations in this context are limited.[2][7]
Troubleshooting Guide
Problem: Suboptimal trough concentrations (C12) observed in a study participant.
-
Verify Adherence: Ensure the participant is taking the medication as prescribed.
-
Review Concomitant Medications: Check for the recent addition of any medications that could induce this compound metabolism (e.g., rifampin).[2]
-
Assess for Malabsorption: In cases of persistent gastrointestinal issues, consider the possibility of drug malabsorption.
-
Consider Therapeutic Drug Monitoring (TDM): If suboptimal levels persist, TDM can help guide dose adjustments.
Problem: Difficulty with medication administration (e.g., child refusing to swallow tablets).
-
Switch Formulation: If a child is having trouble with film-coated tablets, consider switching to chewable tablets or the oral suspension, if appropriate for their age and weight.[1] The 100 mg chewable tablet can be split in half.[3]
-
Administration with Food/Liquid: The oral suspension should be administered within 30 minutes of preparation.[3] Chewable tablets may be chewed or swallowed whole.[3]
Experimental Protocols
IMPAACT P1066: A Phase I/II Open-Label Study of this compound in HIV-Infected Youth
This study was crucial in establishing the pediatric dosing for this compound.
Methodology:
-
Study Design: A multicenter, open-label, non-comparative pharmacokinetic study.[8]
-
Population: HIV-1 infected, treatment-experienced children and adolescents aged 4 weeks to 18 years.[5]
-
Dose Finding: The study was conducted in cohorts, starting with the oldest age group and proceeding to younger groups. Initial doses were selected based on adult data and allometric scaling.
-
Pharmacokinetic Sampling: Intensive pharmacokinetic sampling was performed at steady state over a 12-hour dosing interval. Blood samples were collected at pre-dose, and at multiple time points post-dose to determine AUC0-12hr, Cmax, and C12.
-
Dose Adjustment: Doses were adjusted based on the pharmacokinetic and safety data from initial "mini-cohorts" to achieve the target exposure range before enrolling a larger cohort at the selected dose.[1]
-
Formulations Studied: Film-coated tablets, chewable tablets, and an oral suspension formulation were evaluated across different age and weight bands.[1]
Visualizations
References
- 1. This compound for HIV-1 infected children and adolescents: efficacy, safety, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appendix A: Pediatric Antiretroviral Drug Information - this compound | NIH [clinicalinfo.hiv.gov]
- 3. UpToDate 2018 [doctorabad.com]
- 4. This compound for HIV-1 infected children and adolescents: efficacy, safety, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of this compound pediatric formulations in HIV-infected children 4 weeks to 18 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Raltegravir Studies and Optimized Background Therapy
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the refinement of optimized background therapy (OBT) in key Raltegravir (B610414) clinical trials. It includes troubleshooting guides and frequently asked questions in a Q&A format, comprehensive data summaries, detailed experimental methodologies, and visualizations of key processes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How was Optimized Background Therapy (OBT) refined in the BENCHMRK studies for treatment-experienced patients?
A1: In the BENCHMRK-1 and BENCHMRK-2 phase III trials, OBT was selected for each patient by the investigator based on their extensive treatment history and the results of genotypic and phenotypic resistance testing.[1] The goal was to construct a background regimen with the maximum number of active antiretroviral agents to which the patient's virus was susceptible. The refinement process involved:
-
Comprehensive Resistance Testing: Both genotypic and phenotypic resistance assays were utilized to identify drugs that were likely to be effective against the patient's specific HIV-1 strain.
-
Genotypic Sensitivity Score (GSS) and Phenotypic Sensitivity Score (PSS): These scores were used to quantify the predicted activity of the OBT. A higher score indicated a more active background regimen. For instance, in a phase II study, the use of enfuvirtide (B549319) in enfuvirtide-naive patients was counted as one active drug and added to the GSS and PSS.[1]
-
Exclusion of Investigational Agents: At the time of the BENCHMRK studies, certain newer agents like tipranavir (B1684565) and darunavir (B192927) were not permitted as part of the OBT due to unknown potential drug interactions with this compound.[1]
Troubleshooting OBT Selection:
-
Issue: Discrepancy between genotypic and phenotypic resistance results.
-
Guidance: In cases of discordance, phenotypic results, which provide a direct measure of viral susceptibility, were often given more weight. The PhenoSense® GT assay is an example of a test that combines both genotypic and phenotypic analysis from a single sample to help resolve such discrepancies.[2]
-
-
Issue: Low GSS/PSS despite extensive prior therapy.
-
Guidance: This indicates limited options for constructing an effective OBT. In the BENCHMRK studies, even patients with low GSS and PSS showed superior responses when this compound was added, compared to placebo plus OBT.[3]
-
Q2: What was the role of OBT in the STARTMRK study for treatment-naive patients?
A2: The STARTMRK study was a phase III trial comparing this compound to Efavirenz (B1671121) in treatment-naive patients. In this context, the background therapy was not "optimized" in the same way as for treatment-experienced patients with extensive resistance. Instead, a standardized, highly effective background regimen was used for all participants.
-
Standardized Background Regimen: All patients in the STARTMRK trial received a fixed-dose combination of tenofovir/emtricitabine (B123318) as their background therapy.[4][5][6][7]
-
Rationale: In treatment-naive patients, the virus is generally expected to be susceptible to standard first-line antiretroviral agents. Therefore, the focus of the study was on comparing the efficacy and safety of the two primary drugs, this compound and Efavirenz, rather than on tailoring the background regimen.
Troubleshooting in Treatment-Naive Studies:
-
Issue: Baseline resistance to components of the standard background therapy.
Q3: What are common challenges in interpreting viral load and CD4 count results during these studies?
A3: Accurate interpretation of viral load and CD4 count is crucial for assessing treatment efficacy.
Viral Load Interpretation:
-
Issue: "Blips" in Viral Load: A transient, low-level detectable viral load in a patient who was previously undetectable.
-
Issue: Low-Level Viremia: A persistent detectable viral load below 200 copies/mL.
CD4 Count Interpretation:
-
Issue: CD4 Count Fluctuation: Significant variability in CD4 counts between measurements.
-
Guidance: CD4 counts can be influenced by various factors, including time of day, recent exercise, meals, and other infections. Therefore, the trend over several measurements is more important than a single value. A change of approximately 30% in the absolute count is considered significant.[10]
-
-
Issue: Discordance between CD4 Count and Viral Load: CD4 count declining despite a suppressed viral load.
-
Guidance: This is uncommon but can occur. It's important to rule out other causes of immunosuppression and consider potential laboratory error.[10] The CD4 percentage can sometimes be a more stable indicator than the absolute count.
-
Data Presentation
Table 1: Efficacy of this compound 400 mg Twice Daily + OBT vs. Placebo + OBT in the BENCHMRK Studies (Treatment-Experienced Patients)
| Outcome | Timepoint | This compound + OBT | Placebo + OBT |
| HIV-1 RNA <50 copies/mL | Week 48 | 62.1% | 32.9% |
| Week 96 | 57% | 26% | |
| HIV-1 RNA <400 copies/mL | Week 48 | 72% | 37% |
| Week 96 | 61% | 28% | |
| Mean Change in CD4 Count (cells/mm³) | Week 96 | +109 | +45 |
Data from the combined analysis of the BENCHMRK-1 and BENCHMRK-2 studies.
Table 2: Efficacy of this compound vs. Efavirenz, both with Tenofovir/Emtricitabine, in the STARTMRK Study (Treatment-Naive Patients)
| Outcome | Timepoint | This compound + TDF/FTC | Efavirenz + TDF/FTC |
| HIV-1 RNA <50 copies/mL | Week 96 | 81% | 79% |
| Week 156 | 75.4% | 68.1% | |
| Mean Change in CD4 Count (cells/mm³) | Week 96 | +240 | +225 |
| Week 156 | +332 | +295 |
Data from the STARTMRK study.
Experimental Protocols
1. HIV-1 RNA Viral Load Quantification (Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0)
This assay is a nucleic acid amplification test for the quantification of HIV-1 RNA in plasma.
-
Principle: The method involves three main steps: automated specimen preparation to isolate HIV-1 RNA using silica-based capture, reverse transcription of the viral RNA to complementary DNA (cDNA), and simultaneous PCR amplification and detection of the cDNA using a dual-labeled oligonucleotide probe.[11][12][13][14]
-
Specimen Preparation:
-
850 µL of plasma is processed.
-
The HIV-1 virus particles are lysed at an elevated temperature with a protease and a chaotropic lysis/binding buffer. This releases the nucleic acids and protects the RNA from degradation.
-
A known number of HIV-1 Quantitation Standard (QS) Armored RNA molecules and magnetic glass particles are added to each sample.
-
The released RNA binds to the magnetic glass particles.
-
The particles are washed to remove inhibitors, and the purified RNA is eluted.[11][13]
-
-
Reverse Transcription and PCR Amplification:
-
The purified RNA is added to the amplification mixture.
-
Reverse transcription is performed using a thermostable DNA polymerase to create cDNA.
-
PCR amplification of both the target cDNA and the QS cDNA occurs.
-
Detection is achieved through the cleavage of dual-labeled probes specific to the target and the QS, which releases a fluorescent signal.[12]
-
-
Quantification: The concentration of HIV-1 RNA in the sample is calculated by comparing the fluorescent signal from the patient sample to the signal from the known quantity of the QS.[11][12][13]
2. CD4+ T-Cell Enumeration (Flow Cytometry - e.g., BD FACSCalibur™)
This procedure is used to determine the absolute number of CD4+ T-lymphocytes in a whole blood sample.
-
Principle: Whole blood is stained with fluorescently labeled monoclonal antibodies that bind to specific cell surface markers (e.g., CD4, CD3, CD45). A flow cytometer then analyzes the stained cells one by one, identifying and counting the different lymphocyte populations based on their light-scattering and fluorescence properties.
-
Sample Preparation (Lyse/No-Wash Procedure):
-
50 µL of whole blood is added to a tube containing a pre-dispensed cocktail of fluorescently conjugated monoclonal antibodies (e.g., CD3-FITC/CD8-PE/CD45-PerCP/CD4-APC).
-
The tube is vortexed and incubated at room temperature in the dark to allow the antibodies to bind to the cells.
-
A lysing solution is added to lyse the red blood cells.
-
The sample is then ready for analysis without a wash step.
-
-
Flow Cytometric Analysis:
-
The prepared sample is run on the flow cytometer.
-
A "gate" is set on the lymphocyte population based on their forward and side scatter properties and CD45 expression.
-
Within the lymphocyte gate, the cells are further differentiated based on their expression of CD3 and CD4.
-
The instrument counts the number of cells that are positive for both CD3 and CD4.
-
-
Calculation of Absolute Count: The absolute CD4+ T-cell count (cells/mm³) is calculated by multiplying the percentage of lymphocytes that are CD4+ by the total lymphocyte count obtained from a complete blood count (CBC).
3. HIV-1 Drug Resistance Testing (PhenoSense® Assay)
This is a phenotypic assay that measures the ability of a patient's HIV-1 to replicate in the presence of different antiretroviral drugs.
-
Principle: This assay involves creating recombinant viruses containing the reverse transcriptase and protease genes from the patient's virus and then measuring their ability to replicate in cell culture in the presence of various concentrations of antiretroviral drugs.
-
Methodology:
-
RNA Isolation and Amplification: HIV-1 RNA is isolated from a patient's plasma sample. The protease and reverse transcriptase regions of the pol gene are amplified using RT-PCR.
-
Recombinant Virus Construction: The amplified patient-derived gene fragments are inserted into an HIV-1 vector that is lacking its own protease and reverse transcriptase genes but contains a luciferase reporter gene.
-
Virus Production: The recombinant vector is used to transfect host cells, which then produce virus particles containing the patient's protease and reverse transcriptase enzymes.
-
Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of serial dilutions of different antiretroviral drugs.
-
Measurement of Replication: Viral replication is measured by the amount of light produced by the luciferase reporter gene. The drug concentration that inhibits viral replication by 50% (IC50) is determined.
-
Fold Change Calculation: The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus. The result is reported as a "fold change," which indicates the level of resistance.[15]
-
Visualizations
Caption: this compound's mechanism of action: Inhibition of HIV-1 integrase.
Caption: Workflow for refining Optimized Background Therapy (OBT).
Caption: Logical relationship between key this compound studies.
References
- 1. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor this compound in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 3. Long-Term Efficacy and Safety of this compound Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of this compound (RAL)-Based VersusEfavirenz (EFV)-Based Combination Therapy in Treatment-NaïveHIV-1 Infected Patients:Final 5-Year Double-Blind Results from STARTMRK [natap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Long-term treatment with this compound or efavirenz combined with tenofovir/emtricitabine for treatment-naive human immunodeficiency virus-1-infected patients: 156-week results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral load | aidsmap [aidsmap.com]
- 9. The Perils of Overly Sensitive Viral Load Testing for Persons With Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD4 Count - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. fda.gov [fda.gov]
- 13. aphl.org [aphl.org]
- 14. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
Validation & Comparative
Raltegravir's Long-Term Safety and Tolerability Profile: A Comparative Analysis of Phase III Clinical Trials
A comprehensive review of pivotal Phase III clinical trials demonstrates a favorable long-term safety and tolerability profile for the integrase strand transfer inhibitor raltegravir (B610414) in both treatment-naive and treatment-experienced individuals with HIV-1 infection.[1][2] Head-to-head comparisons with other antiretroviral agents, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz (B1671121) and the second-generation integrase inhibitor dolutegravir (B560016), provide a robust dataset for evaluating its performance over extended periods, with follow-up reaching up to five years.
Comparative Safety in Treatment-Naive Patients: The STARTMRK Trial
The STARTMRK (Protocol 021) trial, a multicenter, double-blind, randomized, active-controlled study, provided key long-term safety data for this compound compared to efavirenz, both in combination with tenofovir/emtricitabine, in treatment-naive HIV-infected patients.[1][3] Over a five-year period, this compound was associated with a significantly lower incidence of drug-related clinical adverse events compared to efavirenz.[3][4]
Table 1: Comparison of Adverse Events in the STARTMRK Trial (240 Weeks)
| Adverse Event Category | This compound (n=281) | Efavirenz (n=282) |
| Drug-Related Clinical Adverse Events | 52% | 80% |
| Discontinuations due to Clinical Adverse Events | 5% | 9% |
| Neuropsychiatric Symptoms | 39% | 64% |
Data sourced from the final 5-year results of the STARTMRK trial.[3][4]
Notably, neuropsychiatric symptoms were significantly less frequent in the this compound arm.[4] Metabolic changes, including elevations in fasting serum triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol, were also significantly lower in patients receiving this compound.[5]
Safety in Treatment-Experienced Patients: The BENCHMRK Trials
The BENCHMRK 1 and 2 (Protocols 018 and 019) trials were randomized, double-blind, placebo-controlled studies that evaluated the safety and efficacy of this compound in treatment-experienced patients with triple-class drug-resistant HIV-1.[6][7] In these trials, this compound, in combination with an optimized background therapy (OBT), was generally well-tolerated over 96 weeks.[6] While rash was observed more frequently with this compound than placebo, it occurred at a lower frequency than that reported for efavirenz in other studies.[2] Isolated elevations in creatine (B1669601) kinase were more common with this compound but were generally not associated with clinical manifestations.[2]
Table 2: Key Safety Findings in the BENCHMRK 1 & 2 Trials (96 Weeks)
| Adverse Event | This compound + OBT | Placebo + OBT |
| Drug-Related Serious Adverse Events | Uncommon | - |
| Rash | Higher than placebo | - |
| Isolated Creatine Kinase Elevations | More common than placebo | - |
Data aggregated from reports on the BENCHMRK trials.[2][6]
Comparison with a Second-Generation Integrase Inhibitor: The SPRING-2 Trial
The SPRING-2 trial was a phase 3, randomized, double-blind, non-inferiority study comparing once-daily dolutegravir with twice-daily this compound, each in combination with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone, in treatment-naive adults.[8] Over 96 weeks, both integrase inhibitors demonstrated a similar and favorable safety and tolerability profile.[8] The rates of discontinuation due to adverse events were low and comparable between the two arms.[8]
Table 3: Comparison of Safety Outcomes in the SPRING-2 Trial (96 Weeks)
| Outcome | Dolutegravir (n=411) | This compound (n=411) |
| Discontinuations due to Adverse Events | 2% | 2% |
| Drug-Related Serious Adverse Events | <1% | 1% |
| Most Common Adverse Events | Nausea, Headache, Nasopharyngitis, Diarrhea | Nausea, Headache, Nasopharyngitis, Diarrhea |
Data sourced from the 96-week results of the SPRING-2 trial.[8][9]
Experimental Protocols
STARTMRK Trial
-
Study Design: A multicenter, double-blind, randomized, active-controlled, non-inferiority study.[1][3]
-
Patient Population: Treatment-naive HIV-1-infected adults with a screening HIV-1 RNA level >5000 copies/mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine.[7][10]
-
Treatment Arms:
-
This compound 400 mg twice daily + coformulated tenofovir/emtricitabine.
-
Efavirenz 600 mg once daily + coformulated tenofovir/emtricitabine.[3]
-
-
Duration: The study was blinded for the entire 5-year (240-week) duration.[7][10]
-
Safety Assessments: Monitoring of clinical and laboratory adverse events, including comprehensive metabolic panels.
BENCHMRK 1 & 2 Trials
-
Study Design: Two ongoing, double-blind, randomized, placebo-controlled Phase III studies with identical designs.[6]
-
Patient Population: Treatment-experienced HIV-1-infected patients with documented resistance to at least one drug in each of the three major classes of antiretroviral therapy (NRTIs, NNRTIs, and protease inhibitors) and failing their current regimen.[7][10]
-
Treatment Arms:
-
This compound 400 mg twice daily + optimized background therapy (OBT).
-
Placebo + OBT.[6]
-
-
Duration: The double-blind phase continued through week 156.[7][10]
-
Safety Assessments: Regular monitoring of adverse events and laboratory parameters. Due to higher rates of virologic failure in the placebo group, exposure-adjusted rates were used for some safety analyses.[1]
SPRING-2 Trial
-
Study Design: A 96-week, phase 3, randomized, double-blind, active-controlled, non-inferiority study.[8][9]
-
Patient Population: Treatment-naive HIV-1-infected adults aged 18 years or older with HIV-1 RNA concentrations of 1000 copies per mL or more.[8]
-
Treatment Arms:
-
Dolutegravir 50 mg once daily + investigator-selected NRTI backbone (tenofovir/emtricitabine or abacavir/lamivudine).
-
This compound 400 mg twice daily + investigator-selected NRTI backbone.[8]
-
-
Duration: 96 weeks.
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory abnormalities.
Visualizing Trial Workflow
Caption: Patient disposition in the STARTMRK trial.
Caption: Patient disposition in the SPRING-2 trial.
References
- 1. Long-Term Safety from the this compound Clinical Development Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety from the this compound clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy of this compound (RAL)-Based VersusEfavirenz (EFV)-Based Combination Therapy in Treatment-NaïveHIV-1 Infected Patients:Final 5-Year Double-Blind Results from STARTMRK [natap.org]
- 4. jwatch.org [jwatch.org]
- 5. ARV-Trials.com [arv-trials.com]
- 6. Long-Term Efficacy and Safety of this compound Combined with Optimized Background Therapy in Treatment-Experienced Patients with Drug-Resistant HIV Infection: Week 96 Results of the BENCHMRK 1 and 2 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of this compound in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Once-daily dolutegravir versus twice-daily this compound in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Raltegravir vs. Efavirenz in Combination Therapy: A Comparative Guide for Researchers
This guide provides a detailed comparison of the clinical outcomes associated with two key antiretroviral agents, Raltegravir (B610414) (an integrase inhibitor) and Efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), when used in combination therapy for treatment-naive HIV-1 infected individuals. The data presented is primarily derived from the pivotal STARTMRK clinical trial, a multi-center, double-blind, randomized, active-controlled, Phase III non-inferiority study.
Experimental Protocols
The primary data source for this comparison is the STARTMRK (MK-0518 protocol 021) study.[1]
Study Design: This was a multicenter, double-blind, randomized, active-controlled, Phase III non-inferiority trial with a 5-year follow-up period.[2][3][4] Patients were enrolled from 67 sites across five continents.[1][2]
Patient Population: The study enrolled 566 treatment-naive adult patients with HIV-1 infection.[2] Key eligibility criteria included HIV-1 RNA (vRNA) concentration of more than 5000 copies per mL and no baseline resistance to efavirenz, tenofovir (B777), or emtricitabine (B123318).[2] At baseline, 53% of patients had a viral load of over 100,000 vRNA copies per mL, and 47% had CD4 counts of 200 cells per microliter or less.[2]
Treatment Regimens: Patients were randomized in a 1:1 ratio to receive either:
-
This compound Arm: 400 mg of this compound orally twice daily.[2]
-
Efavirenz Arm: 600 mg of efavirenz orally once daily.[2]
Both drugs were administered in combination with a fixed-dose background regimen of 300 mg of tenofovir disoproxil fumarate (B1241708) and 200 mg of emtricitabine once daily.[2][5]
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with a vRNA concentration of less than 50 copies per mL at week 48.[2]
-
Secondary Endpoints: Included assessment of antiretroviral activity at various time points (96, 156, 192, and 240 weeks), change from baseline in CD4 cell count, and safety and tolerability.[5]
Statistical Analysis: The primary analysis was a per-protocol, non-inferiority assessment with a margin of 12%.[2] A non-completer-as-failure (NC=F) approach was used for the primary efficacy analysis.[4]
Data Presentation
Virologic and Immunologic Outcomes
The following tables summarize the key efficacy data from the STARTMRK trial at various follow-up intervals.
Table 1: Virologic Suppression (HIV-1 RNA < 50 copies/mL)
| Timepoint | This compound Arm (%) | Efavirenz Arm (%) | Treatment Difference (95% CI) |
| Week 48 | 86.1 | 81.9 | 4.2% (-1.9 to 10.3) |
| Week 96 | 81 | 79 | 2% (-4 to 9) |
| Week 156 | 75.4 | 68.1 | 7.3% (-0.2 to 14.7) |
| Week 192 | 76 | 67 | 9.0% (1.6 to 16.4) |
| Week 240 (5 years) | 71.0 | 61.3 | 9.5% (1.7 to 17.3) |
Data sourced from multiple reports of the STARTMRK trial.[2][3][4][5][6][7][8][9][10]
Table 2: Mean Change from Baseline in CD4 Cell Count (cells/mm³)
| Timepoint | This compound Arm | Efavirenz Arm | Difference (95% CI) |
| Week 96 | 240 | 225 | 15 (-13 to 42) |
| Week 156 | 332 | 295 | 37 (4 to 69) |
| Week 192 | 360.7 | 300.9 | 59.8 (24.1 to 95.4) |
| Week 240 (5 years) | 374 | 312 | 62 (22 to 102) |
Data sourced from multiple reports of the STARTMRK trial.[4][6][7][8][9][10]
An observational cohort study also found that over a 2.5-year period, patients initiating a this compound-containing regimen spent an average of 74 more days alive and with a suppressed viral load compared to those on an efavirenz-containing regimen.[11][12]
Safety and Tolerability
Table 3: Incidence of Drug-Related Clinical Adverse Events
| Adverse Event Category | This compound Arm (%) | Efavirenz Arm (%) | P-value |
| Any Drug-Related Clinical AE | 44.1 - 52.0 | 77.0 - 80.1 | < 0.001 |
| Neuropsychiatric Side Effects | 39.1 | 64.2 | < 0.001 |
| Discontinuation due to AEs | 5 | 10 | - |
Data represents cumulative events over the 5-year study period and is sourced from multiple reports of the STARTMRK trial.[2][3][4][6][8][9]
This compound was associated with a significantly lower incidence of drug-related adverse events, particularly neuropsychiatric symptoms, compared to efavirenz.[3]
Mandatory Visualization
Caption: Workflow of the STARTMRK Clinical Trial.
Caption: Mechanism of Action for this compound and Efavirenz.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety and efficacy of this compound-based versus efavirenz-based combination therapy in treatment-naive patients with HIV-1 infection: a multicentre, double-blind randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Durable efficacy and safety of this compound versus efavirenz when combined with tenofovir/emtricitabine in treatment-naive HIV-1-infected patients: final 5-year results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Long-term treatment with this compound or efavirenz combined with tenofovir/emtricitabine for treatment-naive human immunodeficiency virus-1-infected patients: 156-week results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Durable Efficacy and Safety of this compound Versus Efavirenz When Combined With Tenofovir/Emtricitabine in Treatment-Naive HIV-1–Infected Patients: Final 5-Year Results From STARTMRK | Semantic Scholar [semanticscholar.org]
- 11. Virologic suppression and CD4 cell count recovery after initiation of this compound- or efavirenz- containing HIV treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virologic suppression and CD4+ cell count recovery after initiation of this compound or efavirenz-containing HIV treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone in the management of HIV-1 infection. This guide provides an objective, data-driven comparison of first and second-generation INSTIs, focusing on their performance, resistance profiles, and underlying mechanisms.
Executive Summary
First-generation integrase inhibitors, raltegravir (B610414) and elvitegravir, demonstrated potent antiviral activity and were pivotal in establishing INSTIs as a cornerstone of antiretroviral therapy (ART). However, their relatively low genetic barrier to resistance paved the way for the development of second-generation agents. Dolutegravir (B560016) and bictegravir, the leading second-generation INSTIs, exhibit a higher barrier to resistance, retaining activity against many viral strains resistant to their predecessors. This guide delves into the key differences between these two generations, supported by experimental data from in vitro assays and clinical trials.
Mechanism of Action: Targeting HIV-1 Integration
Integrase inhibitors target the HIV-1 integrase enzyme, which is crucial for the virus to insert its genetic material into the host cell's DNA. This process, known as strand transfer, is a critical step in the HIV replication cycle. By blocking this step, INSTIs effectively halt viral replication.[1][2]
Below is a diagram illustrating the HIV-1 integrase mechanism and the point of inhibition by INSTIs.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data comparing the in vitro potency and clinical efficacy of first and second-generation integrase inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type HIV-1
| Integrase Inhibitor | Generation | IC50 (ng/mL) | Protein-Adjusted IC90/95 (ng/mL) |
| This compound (RAL) | First | 2.2 - 5.3[1] | 15[1] |
| Elvitegravir (EVG) | First | 0.04 - 0.6[1] | 45[1] |
| Dolutegravir (DTG) | Second | ~0.2[1] | 64[1] |
| Bictegravir (BIC) | Second | ~0.2[1] | 162[1] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Protein-adjusted values account for the high degree of protein binding of INSTIs, which can influence their clinical efficacy.[1]
Table 2: Fold Change in Resistance for Common Integrase Mutations
| Mutation | This compound (FC) | Elvitegravir (FC) | Dolutegravir (FC) | Bictegravir (FC) |
| Primary (First-Gen Resistance) | ||||
| Y143R | >10[2] | >10[2] | 1.05[3] | Minimal effect[4] |
| Q148H/K/R | High[5] | High[5] | 3.75 - 13.3[3] | Low-level resistance[6] |
| N155H | High[5] | High[5] | 1.37[3] | Low-level resistance[7] |
| Second-Gen Associated | ||||
| G118R | - | - | >5[8] | - |
| R263K | - | - | 2-4[6][8] | - |
Fold Change (FC) indicates the increase in IC50 for a mutant virus compared to the wild-type virus. A higher FC value signifies greater resistance.
Table 3: Head-to-Head Clinical Trial Efficacy (Treatment-Naïve Patients)
| Study | Comparison | Week 48 Virologic Suppression (<50 copies/mL) | Key Finding |
| SPRING-2 | Dolutegravir vs. This compound | 88% vs. 85%[9][10] | Dolutegravir was non-inferior to this compound.[9][10] |
| Phase 2 (GS-US-380-1489) | Bictegravir vs. Dolutegravir | 97% vs. 91%[11][12] | Bictegravir was non-inferior to dolutegravir.[11] |
Table 4: Head-to-Head Clinical Trial Efficacy (Treatment-Experienced, INSTI-Naïve Patients)
| Study | Comparison | Week 48 Virologic Suppression (<50 copies/mL) | Key Finding |
| SAILING | Dolutegravir vs. This compound | 71% vs. 64%[13][14] | Dolutegravir was superior to this compound.[13][14] |
Resistance Profiles: The Key Differentiator
The primary advantage of second-generation INSTIs lies in their enhanced resistance profiles. First-generation inhibitors are susceptible to resistance development through several key mutational pathways, primarily involving amino acid substitutions at positions Y143, Q148, and N155 of the integrase enzyme.[2][5] These mutations can lead to cross-resistance between this compound and elvitegravir.[1]
Second-generation INSTIs, dolutegravir and bictegravir, were specifically designed to have a higher genetic barrier to resistance.[1] They maintain significant activity against viruses harboring the Y143 and N155 mutations.[3] While mutations in the Q148 pathway can confer some level of resistance to second-generation agents, it is generally lower than for first-generation drugs and often requires the presence of additional secondary mutations.[3][6]
The diagram below illustrates the divergent resistance pathways.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and clinical assays. Below are overviews of the key experimental methodologies.
In Vitro Integrase Strand Transfer Assay
This assay is fundamental for determining the inhibitory activity (IC50) of compounds against the HIV-1 integrase enzyme.
Principle: This assay measures the ability of the integrase enzyme to catalyze the insertion of a donor DNA substrate (mimicking the viral DNA) into a target DNA substrate. The reaction is typically detected using non-radioactive methods, such as ELISA-based formats where substrates are labeled with biotin (B1667282) and digoxigenin (B1670575) (DIG) for capture and detection, respectively.[15]
Detailed Protocol:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.
-
Washing and Blocking: Unbound DS DNA is washed away, and the wells are blocked to prevent non-specific binding.[15]
-
Integrase Binding: Recombinant full-length HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: Serial dilutions of the test compounds (integrase inhibitors) are added to the wells and incubated.[15]
-
Strand Transfer Reaction: A target substrate (TS) DNA, often labeled with DIG, is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.[15]
-
Detection: The reaction products are detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate like TMB.[15]
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.[15]
Phenotypic Resistance Assay (e.g., PhenoSense® Integrase)
This assay measures the susceptibility of a patient's HIV strain to integrase inhibitors.
Principle: The integrase-coding region from a patient's viral RNA is amplified and inserted into a standardized viral vector that contains a luciferase reporter gene. The resulting recombinant virus is then used to infect target cells in the presence of varying concentrations of an integrase inhibitor. The amount of luciferase produced is proportional to the amount of viral replication, and a decrease in luciferase activity indicates inhibition.[16][17]
Workflow:
Conclusion
Second-generation integrase inhibitors represent a significant advancement over their first-generation counterparts, primarily due to their higher barrier to resistance and retained activity against many INSTI-resistant viral strains. While both generations are highly effective in treatment-naïve individuals, the superior resistance profile of second-generation agents makes them the preferred choice, particularly in treatment-experienced patients. The continued development of novel INSTIs with even more robust resistance profiles remains a key objective in HIV drug discovery.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV drug resistance against strand transfer integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From this compound-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedicinej.com [biomedicinej.com]
- 9. thebodypro.com [thebodypro.com]
- 10. researchgate.net [researchgate.net]
- 11. thebodypro.com [thebodypro.com]
- 12. thebodypro.com [thebodypro.com]
- 13. Dolutegravir superior to this compound for treatment-experienced people with HIV | aidsmap [aidsmap.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 17. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]
Navigating the Landscape of INSTI Cross-Resistance: A Comparative Analysis Focused on Raltegravir
A deep dive into the cross-resistance profiles of Raltegravir (B610414) and other integrase strand transfer inhibitors (INSTIs) reveals a complex interplay of mutational pathways that significantly impact antiviral susceptibility. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's cross-resistance with second-generation INSTIs, supported by experimental data and detailed methodologies.
The emergence of drug resistance is a critical challenge in the long-term management of HIV-1 infection. For patients treated with the first-generation integrase strand transfer inhibitor (INSTI) this compound (RAL), the development of resistance mutations can compromise the efficacy of subsequent INSTI-based regimens. Understanding the patterns of cross-resistance between this compound and other INSTIs, including Elvitegravir (B1684570) (EVG), Dolutegravir (DTG), Bictegravir (B606109) (BIC), and Cabotegravir (B606451) (CAB), is paramount for optimizing treatment strategies.
Primary this compound Resistance Pathways
Resistance to this compound is primarily driven by mutations at three key positions in the HIV-1 integrase enzyme: Y143, Q148, and N155.[1][2][3][4][5][6] These primary mutations can occur alone or in combination with secondary mutations that further reduce susceptibility and may restore viral fitness.[4] The Q148 pathway, often accompanied by secondary mutations like G140S, is a predominant route to this compound failure and is associated with higher levels of resistance compared to the N155H pathway.[1][4] The Y143 pathway also confers significant resistance to this compound.[3][5]
Cross-Resistance Profiles of this compound-Resistant Variants
The presence of this compound resistance mutations has varying effects on the susceptibility to other INSTIs. Second-generation INSTIs like Dolutegravir, Bictegravir, and Cabotegravir generally exhibit a higher genetic barrier to resistance and retain activity against some this compound-resistant strains.[7][8][9][10]
However, extensive cross-resistance can emerge, particularly with specific combinations of mutations. The Q148 pathway, especially when combined with other mutations, poses the most significant challenge, conferring reduced susceptibility to all currently approved INSTIs.[8][9][11][12][13][14]
Quantitative Analysis of Cross-Resistance
The following tables summarize the fold change (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) for various INSTIs in the presence of common this compound resistance mutations. The data is compiled from multiple in vitro studies.
Table 1: Cross-Resistance Associated with the Y143 Pathway
| Mutation | This compound (FC) | Elvitegravir (FC) | Dolutegravir (FC) | Bictegravir (FC) | Cabotegravir (FC) |
| Y143R/C | High (>100)[3] | >10[15] | Low (<3)[16] | 1.2 - 1.3[11] | 1.7 - 2.6[11] |
Table 2: Cross-Resistance Associated with the N155 Pathway
| Mutation | This compound (FC) | Elvitegravir (FC) | Dolutegravir (FC) | Bictegravir (FC) | Cabotegravir (FC) |
| N155H | 19 - 55[4] | 26 - 32[15][17] | Low (<3)[18] | 1 - 2.3[11] | 1.3 - 6.3[11] |
| E92Q/N155H | >100[4] | >100[15] | Low (<3)[16] | - | - |
Table 3: Cross-Resistance Associated with the Q148 Pathway
| Mutation | This compound (FC) | Elvitegravir (FC) | Dolutegravir (FC) | Bictegravir (FC) | Cabotegravir (FC) |
| Q148H/R/K | 7 - 22[4] | >92[15] | Low (<3)[16] | - | <7[11] |
| G140S/Q148H | >245[4] | >100[15] | Limited[16] | - | <7[11] |
| E138K/G140A/S147G/Q148K | High | High | High (429-1000)[11][12][13][14] | High (60-100)[11][12][13][14] | High |
| E138A/G140A/G163R/Q148R | High | High | High (429-1000)[11][12][13][14] | High (60-100)[11][12][13][14] | High |
Experimental Protocols
The determination of INSTI susceptibility is primarily conducted through cell-based phenotypic assays and biochemical assays.
Cell-Based Phenotypic Assays (e.g., PhenoSense™ Integrase Assay)
Phenotypic resistance testing provides a direct measure of how viral variants replicate in the presence of a drug. The PhenoSense™ assay is a widely used platform for this purpose.[19][20][21][22][23][24][25]
Methodology:
-
Sample Collection: Patient-derived plasma containing HIV-1 is obtained. A viral load of at least 500 copies/mL is typically required.[20][22][24][25]
-
RNA Extraction and PCR Amplification: Viral RNA is extracted from the plasma. The integrase-coding region of the viral genome is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[19][26]
-
Recombinant Virus Generation: The amplified patient-derived integrase gene is inserted into a standardized HIV-1 vector that lacks a functional integrase gene and contains a reporter gene (e.g., luciferase). This creates a panel of recombinant viruses carrying the patient's integrase sequence.[19]
-
Cell Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant viruses in the presence of serial dilutions of different INSTIs.
-
Quantification of Viral Replication: After a single round of infection, the expression of the reporter gene (e.g., luciferase activity) is measured. The drug concentration that inhibits viral replication by 50% (EC50) is calculated.[19]
-
Fold Change Calculation: The EC50 value for the patient-derived virus is compared to the EC50 value of a wild-type reference virus to determine the fold change in susceptibility.
Biochemical Assays
Biochemical assays assess the inhibitory activity of INSTIs on the enzymatic function of purified recombinant integrase protein. These assays measure the inhibition of the 3'-processing and strand transfer steps of the integration reaction.[27][28]
Methodology:
-
Recombinant Integrase Expression and Purification: The wild-type or mutant integrase enzyme is expressed in a suitable system (e.g., E. coli) and purified.[27][28]
-
Assay Reaction: The purified integrase enzyme is incubated with a labeled DNA substrate that mimics the viral DNA ends, in the presence of varying concentrations of the INSTI.
-
Product Detection and Quantification: The products of the 3'-processing and strand transfer reactions are separated (e.g., by gel electrophoresis) and quantified.
-
IC50 Determination: The drug concentration that inhibits the enzymatic activity by 50% (IC50) is determined.
Visualizing Resistance Pathways and Experimental Workflow
To further clarify the complex relationships in INSTI resistance, the following diagrams have been generated using the DOT language.
Caption: this compound resistance pathways and cross-resistance to other INSTIs.
Caption: General workflow for phenotypic INSTI resistance testing.
References
- 1. Q148 Mutations Emerge as Primary this compound Resistance Pathway [natap.org]
- 2. Substitutions at Amino Acid Positions 143, 148, and 155 of HIV-1 Integrase Define Distinct Genetic Barriers to this compound Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of this compound Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Y143 HIV-1 integrase mutations on resistance to this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir [pubmed.ncbi.nlm.nih.gov]
- 8. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing this compound with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing this compound with multiple resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Assay Measures Susceptibility of HIV to Integrase Inhibitors - molecular-diagnostics - mobile.Labmedica.com [mobile.labmedica.com]
- 20. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 21. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 22. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 23. beebemedicalcenter.testcatalog.org [beebemedicalcenter.testcatalog.org]
- 24. HIV PhenoSense GT | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 25. Human Immunodeficiency Virus Type 1 (HIV-1) PhenoSense GT Plus Integrase | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Comparative biochemical analysis of wildtype and drug resistant HIV-1 integrase subtypes B and C - PMC [pmc.ncbi.nlm.nih.gov]
Raltegravir-Based Regimens: A Comparative Analysis of Virologic Suppression
An objective guide for researchers and drug development professionals on the efficacy of Raltegravir (B610414) in suppressing HIV-1 viral load, supported by data from pivotal clinical trials.
This compound, the first-in-class integrase strand transfer inhibitor (INSTI), has been a cornerstone of antiretroviral therapy (ART). This guide provides a comprehensive comparison of the virologic suppression rates of this compound-based regimens against other key antiretroviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other INSTIs. The data presented is derived from major clinical trials, offering a quantitative basis for evaluating this compound's performance in treatment-naïve and treatment-experienced patient populations.
Comparative Virologic Suppression Rates
The efficacy of this compound has been rigorously evaluated in numerous clinical studies. The following tables summarize the virologic suppression rates (defined as achieving HIV-1 RNA <50 copies/mL) of this compound-based regimens in comparison to other ARTs at various time points.
Table 1: this compound vs. Efavirenz (B1671121) (NNRTI) in Treatment-Naïve Patients (STARTMRK Trial)
| Timepoint | This compound + TDF/FTC | Efavirenz + TDF/FTC | Treatment Difference (95% CI) |
| Week 48 | 86%[1][2] | 82%[1][2] | 4.4% (-1.9 to 10.3) |
| Week 96 | 81%[1][3] | 79%[1][3] | 2% (-4 to 9) |
| Week 240 | 71.0%[4] | 61.3%[4] | 9.5 (1.7 to 17.3) |
TDF/FTC: Tenofovir/Emtricitabine
Table 2: this compound vs. Dolutegravir (B560016) (INSTI) in Treatment-Naïve Patients (SPRING-2 Trial)
| Timepoint | This compound + 2 NRTIs | Dolutegravir + 2 NRTIs | Adjusted Difference (95% CI) |
| Week 48 | 85%[5][6] | 88%[5][6] | 2.5% (-2.2 to 7.1) |
| Week 96 | 76%[7][8] | 81%[7][8] | 4.5% (-1.1 to 10.0) |
NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (investigator-selected tenofovir/emtricitabine or abacavir/lamivudine)
Table 3: this compound vs. Protease Inhibitors in Treatment-Naïve Patients (ACTG A5257 Trial)
| Timepoint | This compound + TDF/FTC | Atazanavir/r + TDF/FTC | Darunavir (B192927)/r + TDF/FTC |
| Week 96 (Virologic Failure) | 6% | 12% | 11% |
| Week 96 (Tolerability Failure) | 1% | 16% | 5% |
| Week 96 (Viral Suppression <50 copies/mL) | 94%[9] | 88%[9] | 89%[9] |
TDF/FTC: Tenofovir/Emtricitabine; /r: ritonavir-boosted
Table 4: this compound vs. Elvitegravir (B1684570) (INSTI) in Treatment-Experienced Patients
| Timepoint | This compound + PI/r + 2nd agent | Elvitegravir/c + PI/r + 2nd agent | Treatment Difference (95% CI) |
| Week 48 | 58%[10][11] | 59%[10][11] | 1.1% (-6.0 to 8.2) |
PI/r: ritonavir-boosted Protease Inhibitor; /c: cobicistat-boosted
Experimental Protocols
The data presented above are derived from randomized, controlled clinical trials with well-defined methodologies.
STARTMRK Trial (NCT00370047)
This was a Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority study.[12] Treatment-naïve HIV-1 infected adult patients with HIV-1 RNA greater than 5000 copies/mL were randomized to receive either this compound (400 mg twice daily) or Efavirenz (600 mg once daily), each in combination with a fixed-dose combination of tenofovir/emtricitabine. The primary endpoint was the proportion of patients with HIV-1 RNA levels less than 50 copies/mL at week 48.[12] The study continued for 240 weeks.[4][13]
SPRING-2 Trial (NCT01227824)
This was a 96-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[5][7] Treatment-naïve adults with HIV-1 infection and HIV-1 RNA concentrations of 1000 copies per mL or more were randomized (1:1) to receive either Dolutegravir (50 mg once daily) or this compound (400 mg twice daily), plus investigator-selected tenofovir/emtricitabine or abacavir/lamivudine.[7] The primary endpoint was the proportion of patients with an HIV-1 RNA value of less than 50 copies per mL at 48 weeks.[5]
ACTG A5257 Trial (NCT00811954)
This was a Phase III, randomized, open-label trial comparing three non-nucleoside reverse transcriptase inhibitor-sparing regimens.[14] HIV-1–infected, treatment-naïve adults with plasma HIV-1 RNA >1000 copies/mL were randomly assigned to receive this compound (400 mg twice daily), ritonavir-boosted Atazanavir (300/100 mg once daily), or ritonavir-boosted Darunavir (800/100 mg once daily), all in combination with tenofovir/emtricitabine.[9][14] The primary endpoint was a composite of virologic failure or discontinuation for toxicity over 96 weeks.[9]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the clinical trials discussed.
Caption: Mechanism of Action of this compound.
Caption: Generalized Clinical Trial Workflow.
References
- 1. This compound Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of elvitegravir, dolutegravir, and this compound in a real-world cohort of treatment-naïve and -experienced patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable efficacy and safety of this compound versus efavirenz when combined with tenofovir/emtricitabine in treatment-naive HIV-1-infected patients: final 5-year results from STARTMRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-daily dolutegravir versus this compound in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolutegravir vs this compound in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 7. Once-daily dolutegravir versus twice-daily this compound in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Atazanavir, this compound and darunavir virologically equivalent in naive patients but significant differences for tolerability: results from ACTG 5257 | HIV i-Base [i-base.info]
- 10. Elvitegravir vs this compound: 48 week results in treatment-experienced patients | HIV i-Base [i-base.info]
- 11. Efficacy and safety of once daily elvitegravir versus twice daily this compound in treatment-experienced patients with HIV-1 receiving a ritonavir-boosted protease inhibitor: randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. merck.com [merck.com]
- 14. A Phase III Comparative Study of the Efficacy and Tolerability of Three Non-Nucleoside Reverse Transcriptase Inhibitor-Sparing Antiretroviral Regimens for Treatment-Naïve HIV-1-Infected Volunteers: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Raltegravir and Protease Inhibitors in HIV Treatment
This guide provides a detailed comparative analysis of two pivotal classes of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus (HIV): the integrase inhibitor Raltegravir (B610414) and the class of Protease Inhibitors (PIs). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, clinical efficacy, safety profiles, and resistance patterns, supported by data from key clinical trials.
Mechanism of Action
The fundamental difference between this compound and Protease Inhibitors lies in the distinct stages of the HIV replication cycle they target.
This compound: As an Integrase Strand Transfer Inhibitor (INSTI), this compound blocks the action of HIV integrase.[1] This viral enzyme is crucial for inserting the viral DNA into the host cell's genome, a critical step for establishing chronic infection.[2] By preventing this integration, this compound effectively halts the replication process.[3] The metabolism of this compound primarily occurs through glucuronidation via the UGT1A1 enzyme, not through the cytochrome P450 (CYP450) pathway, which minimizes certain drug-drug interactions.[4][5]
Protease Inhibitors (PIs): This class of drugs targets the HIV protease enzyme.[6][7] During the late stage of viral replication, protease is responsible for cleaving large viral polyproteins into smaller, functional proteins and enzymes.[8] These smaller components are essential for assembling new, mature, and infectious virus particles.[9] By inhibiting this cleavage process, PIs result in the production of immature, non-infectious virions, thereby preventing the propagation of the infection.[8][10] Most PIs are metabolized by and are inhibitors of the CYP3A4 enzyme, leading to a higher potential for drug-drug interactions.[10]
Clinical Efficacy
The efficacy of this compound and PIs has been evaluated in both treatment-naive and treatment-experienced patient populations.
Treatment-Naive Patients
In treatment-naive patients, this compound has demonstrated non-inferior, and in some aspects superior, outcomes compared to boosted PIs. The landmark AIDS Clinical Trials Group (ACTG) A5257 study provided a direct head-to-head comparison.
The study found this compound to be superior to both ritonavir-boosted atazanavir (B138) and darunavir (B192927) in terms of overall treatment failure.[11] This superiority was primarily driven by better tolerability and fewer discontinuations due to adverse events, rather than differences in virologic failure rates, which were similar across the arms.[11][12]
| Endpoint (at 96 Weeks) | This compound | Atazanavir/r | Darunavir/r | Reference |
| Overall Treatment Failure | 20% | 37% | 27% | [11] |
| Virologic Failure | 5.6% | Not specified | Statistically inferior to RAL | [11][13] |
| Discontinuation (Toxicity) | 3% | 16% | 6.6% | [11] |
| Mean CD4+ Count Increase | 288 cells/mm³ | 284 cells/mm³ | 256 cells/mm³ | [11] |
Table 1: Key Efficacy and Tolerability Outcomes from the ACTG A5257 Trial.
Treatment-Experienced Patients
For patients with prior treatment experience and multidrug-resistant HIV, this compound provides a crucial therapeutic option due to its novel mechanism of action.[4] The BENCHMRK I and II trials demonstrated that adding this compound to an optimized background therapy was superior to placebo in achieving viral suppression in patients with resistance to NRTIs, NNRTIs, and PIs.[14]
Furthermore, studies in treatment-experienced patients have shown that a this compound-based regimen without a PI can have similar virologic activity compared to a regimen containing a PI, with the main determinant of efficacy being the number of other active drugs in the background regimen.[15]
| Study Population | Regimen Comparison | Outcome (HIV RNA <75 copies/mL at 12 weeks) | Conclusion | Reference |
| Treatment-Experienced | This compound + PI | 67% | Similar virologic activity between groups. | [15] |
| Treatment-Experienced | This compound without PI | 64% | Efficacy depends on the overall activity of the background regimen. | [15] |
Table 2: Efficacy of this compound With and Without Protease Inhibitors in Treatment-Experienced Patients.
Safety and Tolerability
Significant differences in safety and tolerability profiles are a major distinguishing factor between this compound and PIs.
This compound: Generally well-tolerated. The most common adverse effects are mild and include headache, nausea, and diarrhea.[5] Serious adverse events are rare but can include severe skin and hypersensitivity reactions or rhabdomyolysis.[5] A key advantage of this compound is its minimal impact on lipid profiles.[14][16]
Protease Inhibitors: This class is frequently associated with gastrointestinal disturbances.[11] More significantly, long-term use of PIs, particularly when boosted with ritonavir, is linked to a range of metabolic complications. These include dyslipidemia (elevated cholesterol and triglycerides), insulin (B600854) resistance, and lipodystrophy (abnormal fat distribution).[17][18] These metabolic changes can increase the long-term risk of cardiovascular disease.[19] Switching from a PI to this compound has been shown to improve lipid profiles and may reduce liver steatosis.[20][21]
| Adverse Event Category | This compound | Protease Inhibitors | Reference |
| Common AEs | Headache, nausea, diarrhea | Nausea, diarrhea, gastrointestinal intolerance | [5][11] |
| Metabolic Profile | Minimal changes in lipids; neutral effect | Increased total cholesterol, LDL, triglycerides; insulin resistance | [12][17] |
| Long-Term Concerns | Rare: rhabdomyolysis, hypersensitivity | Lipodystrophy, increased cardiovascular risk, hyperbilirubinemia (atazanavir) | [8][11][18] |
| Drug Interactions | Low potential (metabolized by UGT1A1) | High potential (CYP3A4 inhibitor/substrate) | [4][10] |
Table 3: Comparative Safety and Tolerability Profiles.
Resistance Profiles
The genetic barrier to resistance—the number of mutations required for the virus to overcome the drug's effect—differs between the two classes.
This compound: Resistance to this compound emerges through mutations in the viral integrase gene, with primary pathways involving substitutions at positions Y143, Q148, and N155.[22] The genetic barrier for this compound is considered intermediate; it is lower than that of boosted PIs but higher than for NNRTIs and some NRTIs like lamivudine.[23]
Protease Inhibitors: Boosted PIs are characterized by a high genetic barrier to resistance.[23] The development of clinically significant resistance typically requires the accumulation of multiple mutations in the protease gene.[24] This makes boosted PIs a durable option, particularly in patients where adherence may be a concern.
| Feature | This compound | Protease Inhibitors (Boosted) | Reference |
| Genetic Barrier | Intermediate | High | [23] |
| Primary Resistance Mutations | Y143, Q148, N155 (in integrase gene) | Multiple mutations required (in protease gene) | [22][24] |
| Cross-Resistance | Occurs with other first-generation INSTIs | Occurs within the PI class | [22] |
Table 4: Comparative Resistance Profiles.
Experimental Protocols
The methodologies of pivotal clinical trials are crucial for interpreting the comparative data. Below is a summary of the protocol for the ACTG A5257 trial.
Study Title: Efficacy and Tolerability of Atazanavir, this compound, or Darunavir with FTC/Tenofovir: ACTG 5257.[11]
-
Study Design: A prospective, randomized, open-label, multicenter, phase III non-inferiority trial.
-
Patient Population: 1,809 HIV-1-infected, antiretroviral-naive adults with screening HIV-1 RNA ≥1000 copies/mL.
-
Experimental Workflow:
-
Screening: Patients were assessed for eligibility based on clinical and laboratory criteria.
-
Randomization: Eligible participants were randomized in a 1:1:1 ratio to one of three treatment arms.
-
Treatment Arms:
-
Arm 1: this compound (400 mg twice daily).
-
Arm 2: Atazanavir (300 mg once daily) boosted with Ritonavir (100 mg once daily).
-
Arm 3: Darunavir (800 mg once daily) boosted with Ritonavir (100 mg once daily).
-
All participants also received a fixed-dose combination of Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC, 300/200 mg once daily).
-
-
Monitoring: Patients were followed for at least 96 weeks. Assessments included HIV-1 RNA levels, CD4+ cell counts, safety labs (including fasting lipids), and recording of adverse events at regular intervals.
-
-
Primary Endpoints:
-
Virologic Failure: Confirmed HIV-1 RNA >1000 copies/mL at or after 16 weeks and before 24 weeks, or >200 copies/mL at or after 24 weeks.
-
Tolerability Failure: Discontinuation of the randomized treatment component (this compound, Atazanavir/r, or Darunavir/r) for toxicity.
-
-
Statistical Analysis: The primary analysis used a time-to-event approach to compare the rates of treatment failure (either virologic or tolerability failure) between the arms.
Summary and Conclusion
The comparative study of this compound and Protease Inhibitors reveals distinct profiles that guide clinical decision-making in HIV management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of this compound in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 9. Protease inhibitor | AIDS, HIV, Antiretroviral | Britannica [britannica.com]
- 10. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound has the edge over two protease inhibitors in three-drug comparison study | aidsmap [aidsmap.com]
- 12. jwatch.org [jwatch.org]
- 13. thebodypro.com [thebodypro.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Similar efficacy of this compound when used with or without a protease inhibitor in treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus this compound, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic complications associated with HIV protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Improvement in liver steatosis after the switch from a ritonavir-boosted protease inhibitor to this compound in HIV-infected patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Randomized Trial of this compound Replacement for Protease Inhibitor or Non-Nucleoside Reverse Transcriptase Inhibitor in HIV-Infected Women with Lipohypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Genetic barrier to antiretroviral drug-resistance. Focus on this compound, the first integrase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lack of impact of protease inhibitor resistance-associated mutations on the outcome of HIV-1-infected patients switching to darunavir-based dual therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Raltegravir efficacy in treatment-experienced populations
For researchers and drug development professionals navigating the landscape of antiretroviral therapies for treatment-experienced individuals with HIV, Raltegravir (B610414) has long been a significant therapeutic option. This guide provides a meta-analysis of this compound's efficacy, objectively comparing its performance against other key antiretrovirals and detailing the experimental frameworks that underpin these findings.
Comparative Efficacy of this compound
This compound, the first approved HIV integrase strand transfer inhibitor, has demonstrated potent and durable antiretroviral activity in patients with HIV-1 infection who have experienced treatment failure with other antiretroviral drugs.[1][2] Its efficacy has been benchmarked against placebo and other active antiretroviral agents in several pivotal clinical trials.
This compound vs. Placebo (with Optimized Background Therapy)
The BENCHMRK 1 and 2 trials were foundational in establishing the efficacy of this compound in treatment-experienced patients with triple-class drug-resistant HIV. These Phase III, randomized, double-blind, placebo-controlled studies showed that this compound, in combination with an optimized background therapy (OBT), was superior to placebo with OBT in achieving virologic suppression and immune reconstitution.
| Outcome Measure | This compound + OBT | Placebo + OBT | Timepoint | Trial |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 62.1% | 32.9% | Week 48 | BENCHMRK 1 & 2 (Combined) |
| 51% | 22% | Week 156 | BENCHMRK 1 & 2 (Combined)[3] | |
| 42% | - | Week 240 | BENCHMRK 1 & 2 (Combined)[3] | |
| Mean Change in CD4 Count (cells/mm³) | +109 | +45 | Week 48 | BENCHMRK 1 & 2 (Combined) |
| +164 | +63 | Week 156 | BENCHMRK 1 & 2 (Combined)[3] | |
| +183 | - | Week 240 | BENCHMRK 1 & 2 (Combined)[3] |
This compound vs. Other Integrase Inhibitors
Direct comparisons with other integrase inhibitors, such as Dolutegravir (B560016) and Elvitegravir, have provided further context for this compound's positioning in the treatment paradigm for experienced patients.
The SAILING study, a Phase III, randomized, double-blind, active-controlled trial, compared this compound to Dolutegravir in treatment-experienced, integrase inhibitor-naïve adults with at least two-class drug resistance.[4][5][6][7][8]
| Outcome Measure | This compound (400 mg twice daily) + OBT | Dolutegravir (50 mg once daily) + OBT | Timepoint | Trial |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 64% | 71% | Week 48 | SAILING[5][6] |
While the SPRING-2 trial primarily focused on treatment-naïve patients, its comparison of this compound and Dolutegravir offers valuable insights into the relative potency of these agents.[9][10][11][12][13] In this study, both drugs were administered with a fixed-dose dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[9][10]
| Outcome Measure | This compound (400 mg twice daily) + NRTIs | Dolutegravir (50 mg once daily) + NRTIs | Timepoint | Trial |
| Virologic Response (HIV-1 RNA <50 copies/mL) | 85% | 88% | Week 48 | SPRING-2[9][12][13] |
| 76% | 81% | Week 96 | SPRING-2[10][11] | |
| Mean Change in CD4 Count (cells/mm³) | +230 | +230 | Week 48 | SPRING-2[9] |
This compound-Based Dual Therapy vs. Traditional Triple Therapy
A meta-analysis of eight randomized controlled trials involving 4,420 patients compared a simplified dual therapy (DT) regimen of this compound plus a ritonavir-boosted protease inhibitor (PI/r) to a traditional triple therapy (TT) regimen of two NRTIs plus a PI/r.[14][15]
| Outcome Measure | This compound + PI/r (DT) | 2 NRTIs + PI/r (TT) | Timepoint | Meta-Analysis Finding |
| Virologic Suppression (<50 copies/mL) | 79% | 78% | Week 48 | Non-inferior[14][15] |
| 74% | 71% | Week 96 | Non-inferior[14][15] | |
| Mean CD4 Count Increase | Significantly higher | Lower | Week 48 & 96 | DT superior[14] |
Experimental Protocols
The following are detailed methodologies for the key clinical trials cited in this guide.
BENCHMRK 1 and 2 Trials
-
Study Design: These were Phase III, randomized, double-blind, placebo-controlled, multicenter, international trials.[16]
-
Participant Population: Treatment-experienced adults with HIV-1 infection, evidence of viral replication (HIV-1 RNA >1,000 copies/mL), and resistance to at least one drug in each of the three available classes of antiretroviral therapy (NRTIs, NNRTIs, and PIs).
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound (400 mg twice daily) or a matching placebo. Both groups also received an OBT selected by the investigator based on the patient's treatment history and resistance testing. The study was double-blinded until week 156.[3]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 16.
-
Key Secondary Endpoints: Included the proportion of patients with HIV-1 RNA <400 copies/mL, the change from baseline in CD4 cell count, and the incidence of adverse events.
SAILING Trial
-
Study Design: A 48-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[4][5][8]
-
Participant Population: Antiretroviral-experienced, integrase inhibitor-naïve adults with HIV-1 infection, plasma HIV-1 RNA of 400 copies/mL or higher, and resistance to two or more classes of antiretroviral drugs.[4][5] Patients were required to have one to two fully active drugs available for their background therapy.[4][5]
-
Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either once-daily Dolutegravir 50 mg or twice-daily this compound 400 mg, in addition to an investigator-selected background therapy.[4][5] Matching placebos were used to maintain blinding.[4][5]
-
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA less than 50 copies/mL at week 48.[5][8] The non-inferiority margin was set at 12%.[8]
-
Key Secondary Endpoint: The proportion of patients with treatment-emergent integrase-inhibitor resistance.[5]
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial in a treatment-experienced HIV population.
References
- 1. This compound: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 5. researchgate.net [researchgate.net]
- 6. jwatch.org [jwatch.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Dolutegravir versus this compound in antiretroviral-experienced, integrase-inhibitor-naive adults with HIV: week 48 results from the randomised, double-blind, non-inferiority SAILING study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. natap.org [natap.org]
- 11. Once-daily dolutegravir versus twice-daily this compound in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once-daily dolutegravir versus this compound in antiretroviral-naive adults with HIV-1 infection: 48 week results from the randomised, double-blind, non-inferiority SPRING-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dolutegravir vs this compound in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 14. Frontiers | Efficacy and Safety of this compound-Based Dual Therapy in AIDS Patients: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Long-term efficacy and safety of this compound in the management of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genetic Barrier to Resistance: Raltegravir vs. Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy. For integrase strand transfer inhibitors (INSTIs), a class of antiretrovirals that block the HIV integrase enzyme, the genetic barrier to resistance is a key determinant of their durability. This guide provides an objective comparison of the genetic barrier to resistance between two prominent INSTIs: the first-generation inhibitor Raltegravir and the second-generation inhibitor Dolutegravir, supported by experimental data.
Executive Summary
Dolutegravir exhibits a significantly higher genetic barrier to resistance compared to this compound. This is evidenced by the lower frequency of resistance development in treatment-naive patients, the requirement for multiple mutations to confer clinically significant resistance, and its retained activity against many this compound-resistant viral strains. This higher barrier is attributed, in part, to Dolutegravir's slower dissociation from the integrase-DNA complex, providing a more durable inhibition.
Quantitative Comparison of Resistance Profiles
The following tables summarize the in vitro fold change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for key resistance mutations associated with this compound and Dolutegravir. The fold change indicates the factor by which the drug concentration must be increased to inhibit the mutant virus by 50% compared to the wild-type virus.
Table 1: this compound Resistance Mutations and Fold Change in EC50/IC50 [1]
| Integrase Mutation | Fold Change (FC) in this compound EC50/IC50 |
| Primary Pathways | |
| Y143C/R | >10 |
| Q148H/K/R | 7 - 22 |
| N155H | 19 |
| Secondary Mutations (in combination with primary mutations) | |
| L74M + N155H | 28 |
| E92Q + N155H | 55 |
| E138K + Q148H | 36 |
| G140S + Q148H | 245 |
Table 2: Dolutegravir Resistance Mutations and Fold Change in EC50/IC50 [2][3][4]
| Integrase Mutation | Fold Change (FC) in Dolutegravir EC50/IC50 |
| INSTI-Naive Selections | |
| R263K | 2.0 - 2.3 |
| G118R | 7.2 - 18.8 |
| Mutations with Cross-Resistance | |
| G140S + Q148H | >10 |
| N155H | 1.4 |
| Q148H/R/K | 0.8 |
| Combinations Conferring Higher Resistance | |
| H51Y + R263K | ~15.0 |
| M50I + R263K | ~15.0 |
| N155H + G140S + Q148H | High-level resistance |
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro experiments: resistance selection studies and phenotypic susceptibility assays.
In Vitro Resistance Selection by Serial Passage
This method is designed to mimic the evolution of drug resistance in a controlled laboratory setting.
Objective: To identify the genetic mutations that arise in HIV-1 when cultured in the presence of increasing concentrations of an antiretroviral drug.
Methodology:
-
Cell Culture and Virus Inoculation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 NL4-3) is used to infect a susceptible cell line (e.g., MT-2 or H9 cells) at a low multiplicity of infection (MOI).
-
Drug Exposure: The infected cell culture is initiated in the presence of a sub-inhibitory concentration of the INSTI (e.g., 4-fold below the wild-type IC50).
-
Monitoring Viral Replication: Viral replication is monitored by measuring the level of p24 antigen or reverse transcriptase activity in the cell culture supernatant.
-
Dose Escalation: Once viral replication is consistently detected, the culture is passaged, and the concentration of the INSTI is gradually increased (e.g., doubled).
-
Genotypic Analysis: When the virus is able to replicate at significantly higher drug concentrations, the viral RNA is extracted from the supernatant. The integrase gene is then amplified by PCR and sequenced to identify mutations that have been selected.
Phenotypic Susceptibility Assay
This assay quantifies the level of resistance conferred by specific mutations.
Objective: To determine the EC50 or IC50 of a drug for a specific viral strain (wild-type or mutant).
Methodology:
-
Generation of Recombinant Viruses: Site-directed mutagenesis is used to introduce specific mutations of interest into an infectious molecular clone of HIV-1. Recombinant viruses are then generated by transfecting these clones into a suitable cell line (e.g., 293T cells).
-
Infectivity Assay: A reporter cell line (e.g., TZM-bl cells), which expresses a reporter gene (e.g., luciferase) upon HIV-1 infection, is seeded in a 96-well plate.
-
Drug Titration: Serial dilutions of the INSTI are added to the wells.
-
Infection: A standardized amount of the recombinant virus (wild-type or mutant) is added to the wells.
-
Quantification of Infection: After a set incubation period (e.g., 48 hours), the level of reporter gene expression is measured, which is proportional to the level of viral infection.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated. The fold change in resistance is determined by dividing the EC50/IC50 of the mutant virus by that of the wild-type virus.
Visualizations
HIV Integrase Strand Transfer Mechanism and Inhibition
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Raltegravir
For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Raltegravir is a critical aspect of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents environmental contamination but also ensures compliance with federal and state regulations. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following precautions to minimize exposure and ensure safety.
Personal Protective Equipment (PPE) and Handling Summary:
| Precaution | Specification | Source |
| Eye Protection | Wear safety glasses with side shields or goggles. In dusty conditions, use appropriate goggles or a faceshield for direct contact. | [1] |
| Skin Protection | Wear a lab coat or work uniform. Protective gloves are recommended. | [1][2] |
| Respiratory Protection | Use with local exhaust ventilation. If ventilation is insufficient, respiratory protection is recommended. | [1] |
| Hygiene Measures | Provide eye flushing systems and safety showers near the workspace. Do not eat, drink, or smoke when handling. Wash contaminated clothing before reuse. | [1] |
| Spill Cleanup | For spills, avoid generating dust. Clean up remaining materials with a suitable absorbent. Follow local or national regulations for release and disposal. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with other pharmaceutical waste, must follow a structured process to ensure safety and regulatory compliance. Unused or expired this compound should be treated as pharmaceutical waste and disposed of through an approved waste disposal plant[1].
-
Segregation of Waste : Isolate all materials contaminated with this compound, including unused compounds, contaminated labware (e.g., vials, pipettes), and personal protective equipment. This waste should be kept separate from general laboratory waste[3][4].
-
Waste Characterization : While an environmental risk assessment concluded that this compound is unlikely to pose a risk to the aquatic environment or bioaccumulate, it is crucial to manage its disposal as a pharmaceutical compound to prevent any release into the environment[1][5]. All investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations[6][7].
-
Containerization :
-
Solid Waste : Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
Ensure containers are appropriate for the type of waste and are properly sealed to prevent leaks or spills[4].
-
-
Labeling : Clearly label all waste containers with "Pharmaceutical Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Storage : Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Chemical waste should not be allowed to accumulate and should be disposed of regularly, at least once a week or as required by the laboratory[3].
-
Arranging for Disposal : Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste. Provide the waste disposal vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for proper handling and treatment.
Disposal "Don'ts" :
-
Do NOT dispose of this compound down the drain or in the regular trash[4][8]. The EPA strongly advises against flushing unused pharmaceuticals to prevent water contamination[8].
-
Do NOT mix this compound waste with other incompatible chemical waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
This procedural guidance is designed to provide essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Always consult your institution's specific guidelines and local regulations for pharmaceutical waste management.
References
- 1. merck.com [merck.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gmpsop.com [gmpsop.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
